Product packaging for Fmoc-D-Lys(Ivdde)-OH(Cat. No.:)

Fmoc-D-Lys(Ivdde)-OH

Cat. No.: B613492
M. Wt: 574.7 g/mol
InChI Key: LHJJUCZESVFWSO-HHHXNRCGSA-N
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Description

Fmoc-D-Lys(Ivdde)-OH, also known as this compound, is a useful research compound. Its molecular formula is C34H42N2O6 and its molecular weight is 574.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H42N2O6 B613492 Fmoc-D-Lys(Ivdde)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJJUCZESVFWSO-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the function of the Ivdde protecting group in peptide synthesis?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis. Among the arsenal of available options, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group has emerged as a critical tool for the orthogonal protection of primary amines, particularly the ε-amino group of lysine and the δ-amino group of ornithine. Its unique properties facilitate the construction of complex peptide architectures, including branched, cyclic, and site-specifically modified peptides, which are of paramount importance in modern drug discovery and development.

The Ivdde group is a hydrazine-labile protecting group that exhibits remarkable stability to the acidic and basic conditions commonly employed in Fmoc-based solid-phase peptide synthesis (SPPS). This orthogonality allows for the selective deprotection of the Ivdde-protected amine on the solid support without affecting the N-terminal Fmoc group or acid-labile side-chain protecting groups. This selective unmasking opens up a plethora of possibilities for on-resin modifications, enabling the synthesis of peptides with intricate structures and tailored functionalities.

Core Function and Advantages

The primary function of the Ivdde protecting group is to provide an orthogonal protection strategy in Fmoc-SPPS. This means it can be removed under specific, mild conditions that do not cleave other protecting groups present on the peptide chain. The key advantages of employing the Ivdde group include:

  • Orthogonality: The Ivdde group is stable to the piperidine solutions used for Fmoc group removal and the trifluoroacetic acid (TFA) cocktails used for the final cleavage of the peptide from the resin.[1][2] This allows for the selective deprotection of the Ivdde-protected amine at any stage of the synthesis.

  • Mild Cleavage Conditions: Removal of the Ivdde group is achieved with a dilute solution of hydrazine (typically 2-4%) in a solvent like N,N-dimethylformamide (DMF).[1][3] These conditions are generally mild and do not compromise the integrity of the growing peptide chain.

  • Enhanced Stability: Compared to its predecessor, the Dde group, the Ivdde group offers superior stability and is less prone to migration to other free amines within the peptide sequence, a significant side reaction that can lead to impurities.[4]

  • Facilitation of Complex Peptide Synthesis: The ability to selectively deprotect a side chain on the resin is instrumental in the synthesis of branched peptides, where a second peptide chain is grown from the side chain of an amino acid, and in the on-resin cyclization of peptides. It also allows for the site-specific attachment of labels, such as fluorescent dyes or polyethylene glycol (PEG) chains.

Quantitative Data on Ivdde Removal

The efficiency of Ivdde group removal is influenced by several factors, including hydrazine concentration, reaction time, and the number of treatments. The following tables summarize key quantitative data on the deprotection of the Ivdde group.

ParameterConditionDeprotection EfficiencyReference
Hydrazine Concentration2% Hydrazine in DMF~50%
4% Hydrazine in DMFNear Complete
Reaction Time (with 2% Hydrazine)3 minutes (3 repetitions)Low
5 minutes (3 repetitions)Marginal Increase (~50%)
Number of Repetitions (with 2% Hydrazine, 3 min each)3 repetitionsLow
4 repetitionsNominal Increase
ParameterConditionPurity/YieldReference
Microwave-Assisted Synthesis of Branched PeptidesFmoc-Lys(ivDde)-OH as branch point71-77% purityNot specified in search results
On-resin Cyclization of cRGDyKCleavage of Ivdde from linear precursor98% yield of cRGDyK

Experimental Protocols

Standard Protocol for On-Resin Ivdde Deprotection

This protocol describes the standard procedure for the removal of the Ivdde protecting group from a peptide synthesized on a solid support.

Materials:

  • Peptidyl-resin with an Ivdde-protected amino acid.

  • N,N-Dimethylformamide (DMF).

  • Hydrazine monohydrate.

  • Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF.

Procedure:

  • Swell the peptidyl-resin in DMF in a suitable reaction vessel.

  • Drain the DMF from the resin.

  • Add the deprotection solution (2% hydrazine in DMF) to the resin.

  • Agitate the mixture at room temperature for 3-5 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 two to three more times to ensure complete removal of the Ivdde group. The progress of the deprotection can be monitored by spectrophotometry, as the cleavage by-product, an indazole derivative, absorbs strongly at 290 nm.

  • Wash the resin thoroughly with DMF to remove any residual hydrazine and the cleavage by-product.

  • The resin is now ready for the subsequent coupling step or other on-resin modification.

Optimized Protocol for Ivdde Removal

For sequences where Ivdde removal is sluggish, the following optimized conditions can be employed.

Materials:

  • Peptidyl-resin with an Ivdde-protected amino acid.

  • N,N-Dimethylformamide (DMF).

  • Hydrazine monohydrate.

  • Optimized deprotection solution: 4% (v/v) hydrazine monohydrate in DMF.

Procedure:

  • Swell the peptidyl-resin in DMF.

  • Drain the DMF.

  • Add the optimized deprotection solution (4% hydrazine in DMF) to the resin.

  • Agitate the mixture at room temperature for 3 minutes.

  • Drain the solution.

  • Repeat steps 3-5 two more times.

  • Wash the resin extensively with DMF.

Mandatory Visualizations

Logical Workflow for Branched Peptide Synthesis using Ivdde

The following diagram illustrates the logical steps involved in the solid-phase synthesis of a branched peptide utilizing the Ivdde protecting group.

G start Start with Solid Support elongate Elongate Peptide Chain (Fmoc-SPPS) start->elongate incorporate Incorporate Fmoc-Lys(Ivdde)-OH elongate->incorporate continue_elongate Continue Peptide Chain Elongation incorporate->continue_elongate remove_fmoc Remove N-terminal Fmoc continue_elongate->remove_fmoc cap_n_terminus Cap N-terminus (e.g., Acetylation) remove_fmoc->cap_n_terminus remove_ivdde Selectively Remove Ivdde Group (2-4% Hydrazine/DMF) cap_n_terminus->remove_ivdde branch_elongate Elongate Branched Peptide Chain from Lysine Side Chain remove_ivdde->branch_elongate cleave Cleave Branched Peptide from Resin (TFA cocktail) branch_elongate->cleave purify Purify Branched Peptide cleave->purify end Final Branched Peptide purify->end

Caption: Workflow for branched peptide synthesis using Ivdde.

Ubiquitination Signaling Pathway

The synthesis of ubiquitinated peptides and proteins is a powerful tool for studying the intricate ubiquitin-proteasome system. The Ivdde protecting group can be instrumental in creating isopeptide-linked ubiquitin chains on synthetic peptides, which can then be used as substrates or probes in ubiquitination and deubiquitination assays. The following diagram provides a simplified overview of the ubiquitination signaling pathway.

G cluster_ub_activation Ubiquitin Activation cluster_ub_conjugation Ubiquitin Conjugation cluster_ub_ligation Ubiquitin Ligation cluster_fate Fate of Ubiquitinated Substrate Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP E1_Ub E1~Ub E1->E1_Ub E2 E2 Conjugating Enzyme E1_Ub->E2 E2_Ub E2~Ub E2->E2_Ub E3 E3 Ligase E2_Ub->E3 Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Ub transfer Substrate Substrate Protein Substrate->E3 Proteasome Proteasome Degradation Ub_Substrate->Proteasome Signaling Signaling Events Ub_Substrate->Signaling DUBs Deubiquitinases (DUBs) Ub_Substrate->DUBs Ub removal DUBs->Ub DUBs->Substrate

Caption: Simplified ubiquitination signaling cascade.

Experimental Workflow for a Deubiquitinase (DUB) Assay

Synthetic ubiquitinated peptides, often prepared using orthogonal protecting groups like Ivdde, are crucial reagents for in vitro assays that measure the activity of deubiquitinating enzymes (DUBs). The following workflow outlines a typical fluorometric DUB activity assay.

G start Start: Prepare Reagents prepare_substrate Prepare Synthetic Ubiquitinated Peptide Substrate (with Fluorophore/Quencher) start->prepare_substrate prepare_enzyme Prepare Purified DUB Enzyme or Cell Lysate start->prepare_enzyme prepare_buffer Prepare Assay Buffer start->prepare_buffer mix Mix Substrate, Enzyme, and Buffer in a Microplate Well prepare_substrate->mix prepare_enzyme->mix prepare_buffer->mix incubate Incubate at Controlled Temperature mix->incubate measure Measure Fluorescence Signal Over Time incubate->measure analyze Analyze Data: Calculate Initial Reaction Velocity measure->analyze end End: Determine DUB Activity analyze->end

Caption: Workflow for a deubiquitinase (DUB) activity assay.

References

An In-depth Technical Guide to Fmoc-D-Lys(Ivdde)-OH: Structure, Properties, and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Lys(Ivdde)-OH is a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly in the assembly of complex peptides requiring site-specific modifications. This D-isomer of lysine is protected at the α-amino group by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and at the ε-amino group by the selectively cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group. The orthogonal nature of these protecting groups allows for the selective deprotection of the lysine side chain while the peptide remains anchored to the solid support and the N-terminus remains protected. This enables a wide range of modifications, including branching, cyclization, and the attachment of labels or other moieties, making it an invaluable tool in drug discovery and development.

Chemical Structure and Properties

This compound is a white to off-white powder.[1] Its structure combines the D-lysine backbone with two key protecting groups that dictate its reactivity and applications in peptide synthesis.

Chemical Structure

Fmoc_D_Lys_Ivdde_OH cluster_lysine D-Lysine Backbone cluster_fmoc Fmoc Group cluster_ivdde Ivdde Group HOOC COOH alpha_C HOOC->alpha_C NH_Fmoc NH alpha_C->NH_Fmoc H H alpha_C->H side_chain CH2-CH2-CH2-CH2-NH-Ivdde alpha_C->side_chain Fmoc_ring Fluorenylmethyloxycarbonyl Fmoc_ring->NH_Fmoc Ivdde_structure 1-(4,4-dimethyl-2,6-dioxo cyclohex-1-ylidene)-3-methylbutyl Ivdde_structure->side_chain

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in peptide synthesis.

PropertyValueReference
CAS Number 1272755-33-5[1][2]
Molecular Formula C₃₄H₄₂N₂O₆[1][2]
Molecular Weight 574.71 g/mol
Appearance White to off-white powder
Purity ≥95% or ≥98% (by HPLC)
Solubility Soluble in DMF and DMSO
Optical Rotation [α]D²⁰ = -5° to -11° (c=1 in Chloroform) for L-isomer; expected to be opposite for D-isomer
Storage Store at -10 to -25°C

Experimental Protocols

The utility of this compound in SPPS is defined by the selective cleavage of its protecting groups. The following sections detail the experimental procedures for the removal of the Fmoc and Ivdde groups.

Fmoc Group Deprotection

The Fmoc group is removed under basic conditions to expose the α-amino group for subsequent amino acid coupling.

Materials:

  • Fmoc-protected peptide-resin

  • 20% piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Swell the peptide-resin in DMF.

  • Treat the resin with a 20% solution of piperidine in DMF for 3-5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 10-20 minutes to ensure complete deprotection.

  • Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Fmoc_Deprotection_Workflow start Fmoc-Peptide-Resin step1 Treat with 20% Piperidine in DMF (3-5 min) start->step1 step2 Drain step1->step2 step3 Treat with 20% Piperidine in DMF (10-20 min) step2->step3 step4 Wash with DMF step3->step4 end H2N-Peptide-Resin step4->end Ivdde_Deprotection_Workflow start Peptide-Resin with Lys(Ivdde) step1 Treat with 2-5% Hydrazine in DMF start->step1 step2 Drain step1->step2 step3 Repeat treatment if necessary step2->step3 step4 Wash with DMF step3->step4 end Peptide-Resin with Lys(NH2) step4->end Synthesis_Strategy start D-Lysine step1 Selective ε-amino group protection with Ivdde precursor start->step1 intermediate D-Lys(Ivdde)-OH step1->intermediate step2 α-amino group protection with Fmoc-OSu or Fmoc-Cl intermediate->step2 step3 Purification step2->step3 end This compound step3->end

References

Orthogonal Protection Strategy Using Fmoc-D-Lys(Ivdde)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and the development of complex peptide-based therapeutics, the ability to selectively modify specific amino acid residues within a sequence is paramount. Orthogonal protecting group strategies offer a powerful tool to achieve this by enabling the deprotection of one type of protecting group in the presence of others. This technical guide provides an in-depth exploration of a widely used orthogonal protection strategy centered around the amino acid derivative Fmoc-D-Lys(Ivdde)-OH .

This building block incorporates the acid-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group for the protection of the ε-amino group of a D-lysine residue. The distinct cleavage conditions for the Fmoc and Ivdde groups allow for precise, site-specific modifications of the lysine side chain, making it an invaluable tool in solid-phase peptide synthesis (SPPS) for applications such as the creation of branched peptides, cyclic peptides, and antibody-drug conjugates.[1][2]

Core Principles of the this compound Strategy

The orthogonality of the Fmoc and Ivdde protecting groups is the cornerstone of this strategy. The Fmoc group is stable to the mild acidic conditions used to cleave some other side-chain protecting groups but is readily removed by a secondary amine base, typically piperidine.[3][4][5] Conversely, the Ivdde group is stable to the basic conditions used for Fmoc removal and also to the strong acids (like trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin. The Ivdde group is selectively cleaved under mild conditions using a solution of hydrazine.

This differential lability allows for a sequential deprotection scheme, enabling the selective exposure of the lysine side-chain's amino group for further modification while the rest of the peptide remains protected.

Signaling Pathway of Orthogonal Deprotection

G Peptide_Resin Peptide-Resin (Fmoc-N-terminus, Lys(Ivdde)) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Peptide_Resin->Fmoc_Deprotection Ivdde_Deprotection Ivdde Deprotection (e.g., 2-4% Hydrazine in DMF) Peptide_Resin->Ivdde_Deprotection Free_N_terminus Peptide-Resin (Free N-terminus, Lys(Ivdde)) Fmoc_Deprotection->Free_N_terminus Chain_Elongation Amino Acid Coupling Free_N_terminus->Chain_Elongation Chain_Elongation->Peptide_Resin Repeat n times Free_Lys_Side_Chain Peptide-Resin (Fmoc-N-terminus, Free Lys Side-Chain) Ivdde_Deprotection->Free_Lys_Side_Chain Side_Chain_Modification Side-Chain Modification (e.g., Conjugation, Cyclization) Free_Lys_Side_Chain->Side_Chain_Modification Final_Cleavage Final Cleavage (e.g., TFA) Side_Chain_Modification->Final_Cleavage Modified_Peptide Modified Peptide Final_Cleavage->Modified_Peptide

Caption: Logical workflow of the orthogonal protecting group strategy.

Quantitative Data on Deprotection Conditions

The efficiency of the deprotection steps is critical for the successful synthesis of the target peptide. The following tables summarize quantitative data and common conditions for the removal of Fmoc and Ivdde protecting groups.

Table 1: Fmoc Group Deprotection Conditions
ReagentConcentrationSolventTimeEfficacyReference
Piperidine20% (v/v)DMF~6 seconds (half-life)High
Piperazine/DBU/Formic Acid5%/1%/1%DMFNot SpecifiedHigh, avoids piperidine
Morpholine3 equivalentsAcetonitrile24 hoursFull conversion confirmed by LC-MS
Table 2: Ivdde Group Deprotection Conditions
ReagentConcentrationSolventTime & IterationsEfficacyReference
Hydrazine2%DMF3 min x 3~50% removal
Hydrazine2%DMF5 min x 3Marginal increase from 3 min
Hydrazine2%DMF3 min x 4Nominal increase from 3 iterations
Hydrazine4%DMF3 min x 3Near complete removal
Hydrazine Monohydrate2%DMF3 min x 3Standard protocol
Hydroxylamine HCl/Imidazole1.3:1 ratioNMP30-60 minSelective in the presence of Fmoc

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the key experimental procedures in the this compound strategy.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual SPPS process. Automated synthesizers will follow a similar chemical logic.

Workflow Diagram for SPPS Cycle

G Start Start with Resin-Bound Peptide (Fmoc-N-terminus) Fmoc_Removal 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Removal Wash_1 2. Wash (DMF) Fmoc_Removal->Wash_1 Amino_Acid_Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash_1->Amino_Acid_Coupling Wash_2 4. Wash (DMF) Amino_Acid_Coupling->Wash_2 End Resin-Bound Peptide (Elongated by one residue) Wash_2->End

Caption: Standard Fmoc-SPPS cycle.

Methodology:

  • Resin Swelling: Swell the resin (e.g., Rink Amide MBHA resin) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the Fmoc-adduct.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (including this compound when desired) (4 equivalents), a coupling reagent such as HBTU (3.8 equivalents), and an additive like HOBt (4 equivalents) in DMF.

    • Add a base, for example, N-methylmorpholine (NMM) to a final concentration of 0.4 M.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Selective Deprotection of the Ivdde Group

Workflow Diagram for Ivdde Deprotection

G Start Start with Resin-Bound Peptide (Protected N-terminus, Lys(Ivdde)) Hydrazine_Treatment 1. Treat with Hydrazine Solution (2-4% Hydrazine in DMF) Start->Hydrazine_Treatment Incubate 2. Incubate (e.g., 3 minutes) Hydrazine_Treatment->Incubate Filter 3. Filter Incubate->Filter Repeat 4. Repeat Treatment (2 more times) Filter->Repeat Wash 5. Wash (DMF) Repeat->Wash End Resin-Bound Peptide (Free Lysine Side-Chain) Wash->End

Caption: On-resin Ivdde deprotection workflow.

Methodology:

  • N-terminal Protection (if necessary): If the N-terminal Fmoc group is present, it will also be removed by hydrazine. If selective side-chain modification is desired without affecting the N-terminus, the N-terminal amino group should be protected with a group stable to hydrazine, such as the Boc group.

  • Prepare Deprotection Solution: Prepare a 2-4% (v/v) solution of hydrazine monohydrate in DMF. A higher concentration may be necessary for difficult sequences but should be used with caution as it can lead to side reactions.

  • Hydrazine Treatment:

    • Add the hydrazine solution to the peptidyl-resin (approximately 25 mL per gram of resin).

    • Allow the mixture to react at room temperature for 3 minutes.

    • Filter the solution.

  • Repeat Treatment: Repeat the hydrazine treatment two more times to ensure complete removal of the Ivdde group.

  • Washing: Wash the resin thoroughly with DMF (3-5 times). The resin is now ready for side-chain modification.

Protocol 3: Side-Chain Modification and Final Cleavage
  • Side-Chain Modification:

    • Couple the desired moiety (e.g., a fluorescent dye, biotin, a linker for cyclization) to the now-free ε-amino group of the D-lysine using standard peptide coupling conditions as described in Protocol 1, step 4.

  • Final Fmoc Removal (if applicable): If the N-terminus is still Fmoc-protected, remove it using 20% piperidine in DMF.

  • Final Cleavage and Global Deprotection:

    • Wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature to cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude modified peptide.

Applications

The versatility of the this compound strategy has led to its widespread use in various areas of peptide science:

  • Branched Peptides: The lysine side chain can serve as an anchor point for the synthesis of a second peptide chain.

  • Cyclic Peptides: The ε-amino group can be used to form a lactam bridge with the C-terminus or another side chain, leading to cyclic peptides with constrained conformations.

  • Peptide-Drug Conjugates: The free amino group is an ideal site for the attachment of small molecule drugs, toxins, or imaging agents.

  • Bioconjugation: Site-specific attachment of molecules such as fluorescent dyes, biotin, or polyethylene glycol (PEG) chains is readily achievable.

Conclusion

The orthogonal protecting group strategy employing this compound is a robust and highly effective method for the synthesis of complex and modified peptides. The distinct and mild deprotection conditions for the Fmoc and Ivdde groups provide chemists with precise control over the modification of lysine side chains. This technical guide has provided the core principles, quantitative data, and detailed experimental protocols to empower researchers, scientists, and drug development professionals in leveraging this powerful synthetic tool. Careful optimization of deprotection conditions, particularly for the Ivdde group, is recommended to ensure high yields and purity of the final peptide product.

References

Mechanism of Ivdde deprotection with hydrazine.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Ivdde Deprotection with Hydrazine

For Researchers, Scientists, and Drug Development Professionals

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a crucial amine protecting group in modern solid-phase peptide synthesis (SPPS). Its utility lies in its orthogonality to the commonly used Fmoc and Boc protecting groups. The ivDde group is stable under the acidic conditions used for Boc removal (e.g., trifluoroacetic acid - TFA) and the basic conditions for Fmoc removal (e.g., piperidine)[1][2][3]. This stability allows for the selective deprotection of specific amino acid side chains, enabling the synthesis of complex peptides, such as branched or cyclic peptides, and the site-specific introduction of modifications[3][4].

The standard method for the removal of the ivDde group involves treatment with a dilute solution of hydrazine in a suitable solvent, typically N,N-dimethylformamide (DMF). This process is highly efficient and can be monitored spectrophotometrically due to the formation of a chromophoric byproduct.

The deprotection of an ivDde-protected amine with hydrazine proceeds through a well-defined chemical transformation. The reaction is initiated by the nucleophilic attack of hydrazine on the enone system of the ivDde group. This is followed by an intramolecular cyclization and subsequent elimination, which releases the free amine and forms a stable, UV-active indazole derivative.

The key steps of the mechanism are:

  • Nucleophilic Attack: The hydrazine molecule acts as a nucleophile and attacks one of the carbonyl carbons of the dioxocyclohexylidene ring of the ivDde group.

  • Cyclization: An intramolecular condensation reaction occurs, leading to the formation of a heterocyclic intermediate.

  • Elimination: The intermediate collapses, cleaving the bond between the nitrogen of the amino acid and the ivDde group. This step regenerates the free amine on the peptide and releases the byproduct, 6,6-dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole.

This indazole byproduct has a strong UV absorbance at approximately 290 nm, which provides a convenient method for real-time monitoring of the deprotection reaction.

Visualization of the Deprotection Pathway

Ivdde_Deprotection cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ivdde_Protected Ivdde-Protected Amine (R-NH-Ivdde) Intermediate Cyclic Intermediate Ivdde_Protected->Intermediate Nucleophilic Attack & Cyclization Hydrazine Hydrazine (H2N-NH2) Hydrazine->Intermediate Deprotected_Amine Deprotected Amine (R-NH2) Intermediate->Deprotected_Amine Elimination Indazole Indazole Byproduct Intermediate->Indazole Ivdde_Workflow Start Start: Peptidyl-Resin with Ivdde Prepare_Hydrazine Prepare 2% Hydrazine in DMF Start->Prepare_Hydrazine Treat_Resin Treat Resin with Hydrazine Solution (e.g., 3 min) Prepare_Hydrazine->Treat_Resin Filter Filter Solution Treat_Resin->Filter Repeat_Check Repeat Treatment 2-4 More Times? Filter->Repeat_Check Repeat_Check->Treat_Resin Yes Wash_Resin Wash Resin with DMF Repeat_Check->Wash_Resin No End End: Deprotected Peptide on Resin Wash_Resin->End

References

Navigating the Synthesis of Complex Peptides: A Technical Guide to the Solubility and Stability of Fmoc-D-Lys(Ivdde)-OH in SPPS Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful synthesis of complex peptides hinges on a deep understanding of the building blocks employed. This in-depth technical guide focuses on a critical component in Solid-Phase Peptide Synthesis (SPPS), Fmoc-D-Lys(Ivdde)-OH, providing a comprehensive analysis of its solubility and stability in commonly used SPPS solvents. This guide offers detailed experimental protocols, data presentation in structured tables, and visualizations to facilitate the seamless incorporation of this versatile amino acid derivative into your synthetic workflows.

This compound is a cornerstone for the synthesis of peptides requiring orthogonal side-chain protection. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine allows for standard base-labile deprotection, while the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group on the ε-amino group of the lysine side chain provides robust protection that can be selectively removed under mild, specific conditions. This orthogonality is paramount for the synthesis of branched peptides, cyclic peptides, and peptides undergoing post-synthetic modifications.

Solubility Profile of this compound

To address this, a standardized experimental protocol for determining the solubility of Fmoc-amino acids is presented below. This protocol can be readily adapted to quantify the solubility of this compound in specific solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).

Table 1: Qualitative Solubility of this compound
SolventSolubilityReference
N,N-Dimethylformamide (DMF)Clearly Soluble[2][3]
Dimethyl sulfoxide (DMSO)Soluble[4]

Experimental Protocol: Determination of this compound Solubility

This protocol outlines a general method for the quantitative determination of the solubility of this compound in SPPS solvents using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • SPPS-grade solvents (DMF, NMP, DCM)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or rotator

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 20 mg) into a series of vials.

    • Add a precise volume of the desired SPPS solvent (e.g., 1.0 mL) to each vial.

    • Tightly cap the vials and vortex thoroughly.

    • Place the vials in a thermostatic shaker at a controlled temperature (e.g., 25 °C) and equilibrate for a sufficient period (e.g., 24 hours) to ensure saturation.

  • Sample Preparation for HPLC Analysis:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

    • Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.

    • Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or M).

G cluster_prep Preparation of Saturated Solution cluster_hplc_prep Sample Preparation cluster_hplc HPLC Analysis cluster_calc Calculation weigh Weigh excess this compound add_solvent Add precise volume of SPPS solvent weigh->add_solvent equilibrate Equilibrate in thermostatic shaker add_solvent->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute for HPLC analysis filter->dilute inject Inject diluted sample dilute->inject standards Prepare standard solutions calibration Generate calibration curve standards->calibration calculate Calculate solubility from concentration and dilution factor calibration->calculate inject->calculate

Figure 1. Experimental workflow for determining the solubility of this compound.

Stability of the Ivdde Protecting Group

The stability of the Ivdde protecting group is a key feature that allows for its orthogonal use alongside the Fmoc group. The Ivdde group is stable under the basic conditions required for Fmoc deprotection and the acidic conditions often used for final cleavage from the resin.[5]

Stability to Fmoc Deprotection Conditions

The Ivdde group is highly stable to the standard Fmoc deprotection reagent, 20% piperidine in DMF. This stability is crucial for the stepwise elongation of the peptide chain without premature deprotection of the lysine side chain. The increased steric hindrance of the Ivdde group compared to the related Dde group makes it less prone to migration, a potential side reaction observed with the Dde group during prolonged exposure to piperidine.

Stability to Acidic Conditions

The Ivdde group is also stable to the acidic conditions typically used for the final cleavage of the peptide from the resin, such as high concentrations of trifluoroacetic acid (TFA). This allows for the retention of the Ivdde group on the peptide after cleavage, enabling further solution-phase modifications if desired.

Selective Cleavage of the Ivdde Group

The selective removal of the Ivdde group is achieved using a dilute solution of hydrazine in DMF. This mild deprotection condition leaves other protecting groups, such as the acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf), intact.

Experimental Protocol: Assessment of Ivdde Group Stability

This protocol describes a method to assess the stability of the Ivdde group on a resin-bound peptide during Fmoc deprotection.

Materials:

  • Resin-bound peptide containing a Lys(Ivdde) residue

  • 20% piperidine in DMF

  • DMF

  • DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC system

  • Mass spectrometer (MS)

Procedure:

  • Treatment with Piperidine:

    • Swell a sample of the resin-bound peptide in DMF.

    • Treat the resin with 20% piperidine in DMF for an extended period (e.g., 2, 4, 8, and 24 hours) at room temperature.

    • After the specified time, wash the resin thoroughly with DMF and DCM and dry under vacuum.

  • Cleavage from Resin:

    • Cleave the peptide from a small aliquot of the treated resin using the appropriate cleavage cocktail.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Analysis:

    • Analyze the cleaved peptide by HPLC and MS.

    • Compare the chromatograms and mass spectra of the treated samples with a control sample (untreated resin-bound peptide cleaved under the same conditions).

    • The absence of a peak corresponding to the deprotected lysine side chain in the treated samples confirms the stability of the Ivdde group.

G start Resin-bound peptide with Lys(Ivdde) swell Swell resin in DMF start->swell treat Treat with 20% piperidine/DMF for extended periods swell->treat wash Wash with DMF and DCM treat->wash dry Dry resin wash->dry cleave Cleave peptide from resin dry->cleave analyze Analyze by HPLC and MS cleave->analyze compare Compare with control analyze->compare

Figure 2. Workflow for assessing the stability of the Ivdde protecting group.

Protocol for Selective Ivdde Deprotection

The following protocol outlines the standard procedure for the selective removal of the Ivdde protecting group from a resin-bound peptide.

Materials:

  • Resin-bound peptide containing a Lys(Ivdde) residue

  • 2% (v/v) hydrazine in DMF

  • DMF

Procedure:

  • Swell the resin-bound peptide in DMF.

  • Treat the resin with a solution of 2% hydrazine in DMF.

  • Agitate the mixture gently for a specified period, typically 3-10 minutes. The reaction progress can be monitored by taking small resin samples, cleaving the peptide, and analyzing by HPLC.

  • Repeat the hydrazine treatment 2-3 times to ensure complete deprotection.

  • Wash the resin thoroughly with DMF to remove any residual hydrazine and the cleaved protecting group byproducts.

The now-free ε-amino group of the lysine residue is available for subsequent on-resin modification, such as branching or labeling.

G start Resin-bound peptide with Lys(Ivdde) swell Swell resin in DMF start->swell deprotect Treat with 2% hydrazine/DMF swell->deprotect repeat_deprotect Repeat treatment (2-3 times) deprotect->repeat_deprotect wash Wash with DMF repeat_deprotect->wash modify On-resin modification of Lys side chain wash->modify

Figure 3. Workflow for the selective deprotection of the Ivdde group.

Conclusion

This compound is an invaluable tool for the synthesis of complex peptides, offering a robust and orthogonal protection strategy for the lysine side chain. Understanding its solubility and stability in various SPPS solvents is paramount for its successful application. While quantitative solubility data may require experimental determination using the provided protocol, the established stability of the Ivdde group under standard SPPS conditions and its selective cleavage with hydrazine provide a reliable and versatile method for advanced peptide design and synthesis. This guide equips researchers with the necessary knowledge and protocols to confidently utilize this compound in their pursuit of novel and intricate peptide structures.

References

The Strategic Role of Fmoc-D-Lys(Ivdde)-OH in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex peptide synthesis, the strategic use of orthogonally protected amino acids is paramount for achieving desired molecular architectures and functionalities. Among these critical reagents, Fmoc-D-Lys(Ivdde)-OH has emerged as a powerful tool, particularly in the construction of branched and site-specifically modified peptides. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of this compound in solid-phase peptide synthesis (SPPS).

The Principle of Orthogonal Protection in SPPS

Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence, the α-amino group of the incoming amino acid is temporarily protected, typically with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. Additionally, reactive side chains of trifunctional amino acids are protected with groups that are stable to the Fmoc deprotection conditions.

An orthogonal protection strategy employs protecting groups that can be removed under distinct chemical conditions, without affecting other protecting groups on the peptide.[1] This allows for the selective deprotection and modification of specific sites within a peptide while it remains attached to the solid support. The Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group, used to protect the ε-amino group of lysine, is a prime example of an orthogonal protecting group in Fmoc-based SPPS. It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions often used for final cleavage from the resin, but it can be selectively cleaved by hydrazinolysis.[2][3]

This compound: A Key Building Block

This compound is a derivative of the D-enantiomer of lysine where the α-amino group is protected by Fmoc and the ε-amino group is protected by the Ivdde group.[4] The Ivdde group is a more sterically hindered version of the Dde group, offering enhanced stability and reduced risk of migration compared to its predecessor.[5]

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₃₄H₄₂N₂O₆
Molecular Weight 574.71 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and other common SPPS solvents
Storage Store at -20°C

Core Application: Synthesis of Branched Peptides

The primary application of this compound is in the synthesis of unsymmetrically branched peptides. The ε-amino group of the lysine side chain serves as a branching point for the assembly of a second, distinct peptide chain. This capability is crucial for developing various therapeutic and research agents, including:

  • Vaccine candidates: Presenting multiple copies of an epitope to enhance immunogenicity.

  • Drug delivery systems: Conjugating peptides to carrier molecules.

  • Enzyme inhibitors and receptor ligands: Mimicking complex protein structures.

The synthesis of a branched peptide using this compound follows a logical workflow, as illustrated in the diagram below.

Branched_Peptide_Synthesis cluster_main_chain Main Chain Synthesis cluster_branch_synthesis Branch Synthesis cluster_final_steps Final Steps start Start with resin elongation1 Elongate main peptide chain (Fmoc deprotection and coupling cycles) start->elongation1 incorporation Incorporate This compound elongation1->incorporation elongation2 Continue elongation of main peptide chain to completion incorporation->elongation2 n_terminal_protection Protect N-terminus (e.g., with Boc anhydride) elongation2->n_terminal_protection ivdde_deprotection Selective Ivdde deprotection (Hydrazine treatment) n_terminal_protection->ivdde_deprotection branch_elongation Synthesize second peptide chain on Lys ε-amino group ivdde_deprotection->branch_elongation final_deprotection Global deprotection of side-chain protecting groups branch_elongation->final_deprotection cleavage Cleavage from resin (e.g., with TFA cocktail) final_deprotection->cleavage purification Purification of the branched peptide cleavage->purification

Caption: Workflow for branched peptide synthesis using this compound.

Quantitative Data on Ivdde Deprotection

The efficiency of Ivdde group removal is critical for the successful synthesis of the branched peptide. The most common reagent for this purpose is a solution of hydrazine in DMF. The concentration of hydrazine and the reaction time can be optimized to ensure complete deprotection without compromising the integrity of the peptide.

Table 1: Influence of Hydrazine Concentration on Ivdde Deprotection Efficiency

Hydrazine Concentration in DMFNumber of TreatmentsTreatment Time (minutes)Deprotection EfficiencyReference
2%33Incomplete (~50%)
4%33Nearly complete
2-5%2-33-10Effective
2%33Standard protocol
up to 10%N/AN/AUsed for difficult sequences

Table 2: Purity of Branched Peptides Synthesized using Microwave-Enhanced SPPS with Fmoc-Lys(Ivdde)-OH

PeptideSynthesis TimePurityReference
Lactoferricin-lactoferrampin chimera< 5 hours77%
Histone H2B-1A - ubiquitin fragment< 5 hours75%
Tetra-branched antifreeze peptide analogue< 5 hours71%

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide on a resin support.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 7 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Add the solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.

  • Washing: After complete coupling, wash the resin with DMF (5x) and DCM (3x).

  • Repeat steps 2-4 for each amino acid in the sequence.

Protocol for Ivdde Group Deprotection

This protocol details the selective removal of the Ivdde protecting group from the lysine side chain.

  • N-terminal Protection: After the completion of the main peptide chain, protect the N-terminal α-amino group if it is free. This is typically done by reacting the peptide-resin with Boc anhydride and DIPEA in DMF to prevent reaction with hydrazine.

  • Hydrazine Treatment: Prepare a 2-4% (v/v) solution of hydrazine monohydrate in DMF.

  • Add the hydrazine solution to the peptide-resin and agitate for 3-5 minutes at room temperature.

  • Drain the solution and repeat the hydrazine treatment 2-3 more times to ensure complete removal.

  • Monitoring: The deprotection can be monitored by spectrophotometry, as the cleavage of the Ivdde group by hydrazine releases a chromophoric indazole byproduct that absorbs at approximately 290 nm.

  • Washing: Wash the resin thoroughly with DMF (at least 5x) to remove all traces of hydrazine and the cleavage byproduct. The resin is now ready for the synthesis of the peptide branch.

The following diagram illustrates the cleavage of the Ivdde protecting group.

Ivdde_Cleavage Lys_Ivdde Peptide-Lys(Ivdde) Lys_NH2 Peptide-Lys(NH2) Lys_Ivdde->Lys_NH2 Cleavage Indazole + Indazole byproduct Hydrazine + Hydrazine

Caption: Cleavage of the Ivdde protecting group from a lysine residue.

Conclusion

This compound is an indispensable tool in modern peptide chemistry, enabling the synthesis of complex, non-linear peptide architectures. Its key feature, the orthogonally protected ε-amino group, provides a strategic handle for site-specific modifications, most notably the construction of branched peptides. A thorough understanding of its properties and the optimization of its deprotection conditions are crucial for leveraging its full potential in the development of novel peptide-based therapeutics and research probes. The protocols and data presented in this guide offer a solid foundation for researchers to successfully incorporate this versatile building block into their synthetic strategies.

References

The Guardian of the Amine: A Technical Guide to Lysine Side-Chain Protection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic protection and deprotection of lysine's ε-amino group is a cornerstone of modern peptide chemistry and biopharmaceutical development. This guide provides an in-depth exploration of the applications of lysine side-chain protection, complete with quantitative data, detailed experimental protocols, and visual workflows to empower your research.

The nucleophilic nature of the lysine side-chain's primary amine necessitates its reversible protection during chemical synthesis to prevent unwanted side reactions, such as peptide branching.[1][2] The choice of an appropriate protecting group is critical, dictating the overall synthetic strategy and impacting yield, purity, and the feasibility of creating complex biomolecules.[1][2] This decision is guided by the principle of orthogonality, where different protecting groups can be selectively removed under distinct chemical conditions without affecting others.

Core Applications of Lysine Side-Chain Protection

The versatility of lysine protection strategies has enabled significant advancements in several key areas of biochemical and pharmaceutical research:

  • Solid-Phase Peptide Synthesis (SPPS): In the stepwise assembly of peptides, protecting the lysine side-chain is fundamental to prevent the formation of branched impurities. The choice of protecting group is often dictated by the Nα-protection strategy (e.g., Fmoc or Boc).

  • Synthesis of Branched and Cyclic Peptides: Orthogonal protection schemes are instrumental in the synthesis of complex peptide architectures. By selectively deprotecting a lysine side-chain on the solid support, a second peptide chain can be synthesized, creating a branched structure.

  • Post-Translational Modifications (PTMs): The study of lysine PTMs, such as ubiquitination and acetylation, which play crucial roles in cellular signaling, is facilitated by the use of protecting groups. Site-specific installation of these modifications allows for detailed investigation of their impact on protein function.

  • Antibody-Drug Conjugates (ADCs): Lysine residues are common sites for the attachment of cytotoxic payloads to antibodies. While traditional lysine conjugation can lead to heterogeneous products, site-selective modification using protecting groups offers a path to more defined and efficacious ADCs.

  • Chemoenzymatic Synthesis: The combination of chemical synthesis and enzymatic reactions, particularly in the assembly of complex molecules like ubiquitin chains, relies heavily on biocompatible and selectively removable lysine protecting groups.

Quantitative Comparison of Common Lysine Protecting Groups

The selection of a protecting group is a critical decision based on its stability and cleavage conditions. The following table summarizes the properties of commonly used lysine side-chain protecting groups.

Protecting GroupAbbreviationCleavage ConditionsStabilityOrthogonality
tert-ButoxycarbonylBocStrong acids (e.g., TFA, HF)Stable to bases and mild acids.Orthogonal to Fmoc, Alloc, and other base-labile or palladium-labile groups.
9-FluorenylmethyloxycarbonylFmoc20% Piperidine in DMFStable to acids.Orthogonal to Boc, Trt, and other acid-labile groups.
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane)Stable to acids and bases.Orthogonal to Fmoc and Boc.
4-MethyltritylMttDilute TFA (e.g., 1% in DCM)Very acid labile. Stable to bases.Orthogonal to Fmoc and Boc (under carefully controlled conditions).
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFStable to acids and piperidine.Orthogonal to Fmoc and Boc.
BenzyloxycarbonylZ (or Cbz)Catalytic hydrogenation (H₂/Pd) or strong acids (HBr/AcOH)Stable to mild acids and bases.Not fully orthogonal to Boc.
2-Chlorobenzyloxycarbonyl2-Cl-ZStrong acids (e.g., HF, TFMSA)More stable to acid than Z.Not fully orthogonal to Boc.

Experimental Protocols

Detailed and reliable protocols are essential for the successful application of lysine protection strategies.

Protocol 1: Boc Protection of Lysine Side-Chain

This protocol describes the protection of the ε-amino group of lysine with the tert-butoxycarbonyl (Boc) group.

Materials:

  • Nα-Fmoc-L-lysine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dioxane

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Magnesium sulfate

Procedure:

  • Dissolve Nα-Fmoc-L-lysine in an aqueous solution of sodium bicarbonate.

  • Add a solution of di-tert-butyl dicarbonate in dioxane to the lysine solution while stirring.

  • Allow the reaction to proceed at room temperature.

  • After the reaction is complete, wash the mixture with ethyl acetate to remove unreacted (Boc)₂O.

  • Acidify the aqueous layer with HCl to precipitate the Nε-Boc-L-lysine.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to obtain the product.

Protocol 2: Selective On-Resin Deprotection of Mtt Group

This protocol outlines the selective removal of the 4-methyltrityl (Mtt) group from a lysine side-chain on a solid support.

Materials:

  • Peptide-resin containing a Lys(Mtt) residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or Methanol (MeOH) as a scavenger

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare the deprotection solution: 1% TFA in DCM containing 1-5% TIS or MeOH.

  • Add the deprotection solution to the resin and shake gently. The appearance of a yellow-orange color indicates the release of the Mtt cation.

  • Monitor the deprotection by taking a small sample of resin beads, washing them with DCM, and performing a colorimetric test or cleaving a small amount for HPLC analysis.

  • Once deprotection is complete, filter the resin and wash thoroughly with DCM and then DMF to neutralize any residual acid.

Protocol 3: Selective On-Resin Deprotection of Alloc Group

This protocol describes the removal of the allyloxycarbonyl (Alloc) group using a palladium catalyst.

Materials:

  • Peptide-resin containing a Lys(Alloc) residue

  • Dichloromethane (DCM) or a DMF/DCM mixture

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) as a scavenger

Procedure:

  • Swell the peptide-resin in the chosen solvent.

  • Prepare a solution of Pd(PPh₃)₄ and PhSiH₃ in the solvent.

  • Add the catalyst solution to the resin and agitate the mixture at room temperature.

  • The reaction is typically complete within 30 minutes to 2 hours. Monitor the progress by taking a small sample of resin for cleavage and HPLC-MS analysis.

  • Once the deprotection is complete, wash the resin thoroughly with the solvent, followed by a chelating wash (e.g., with a solution of sodium diethyldithiocarbamate) to remove residual palladium.

Visualizing Workflows and Pathways

Understanding the logical flow of experimental procedures and the complexity of biological pathways is enhanced through visualization.

Branched Peptide Synthesis Workflow cluster_0 Main Chain Elongation cluster_1 Side Chain Elongation Start Start Incorporate Fmoc-Lys(Mtt)-OH Incorporate Fmoc-Lys(Mtt)-OH Start->Incorporate Fmoc-Lys(Mtt)-OH Couple first amino acid Continue SPPS Continue SPPS Incorporate Fmoc-Lys(Mtt)-OH->Continue SPPS Couple subsequent amino acids Completed Main Chain Completed Main Chain Continue SPPS->Completed Main Chain Selective Mtt Deprotection Selective Mtt Deprotection Completed Main Chain->Selective Mtt Deprotection Orthogonal Deprotection Couple Amino Acids to Side Chain Couple Amino Acids to Side Chain Selective Mtt Deprotection->Couple Amino Acids to Side Chain Start side chain synthesis Final Cleavage and Deprotection Final Cleavage and Deprotection Couple Amino Acids to Side Chain->Final Cleavage and Deprotection Branched Peptide Branched Peptide Final Cleavage and Deprotection->Branched Peptide

Caption: Workflow for branched peptide synthesis using an orthogonal Mtt protecting group.

Ubiquitination Signaling Pathway Ubiquitin Ubiquitin E1 (Activating Enzyme) E1 (Activating Enzyme) Ubiquitin->E1 (Activating Enzyme) ATP-dependent activation E2 (Conjugating Enzyme) E2 (Conjugating Enzyme) E1 (Activating Enzyme)->E2 (Conjugating Enzyme) Ub transfer E3 (Ligase) E3 (Ligase) E2 (Conjugating Enzyme)->E3 (Ligase) Forms complex Target Protein Target Protein E3 (Ligase)->Target Protein Substrate recognition Ubiquitinated Protein Ubiquitinated Protein E3 (Ligase)->Ubiquitinated Protein Ub transfer to Lysine Lysine Residue Target Protein->Lysine Residue Proteasome Proteasome Ubiquitinated Protein->Proteasome Polyubiquitination Signaling Signaling Ubiquitinated Protein->Signaling Monoubiquitination/Multi-monoubiquitination Degradation Degradation Proteasome->Degradation

Caption: The enzymatic cascade of the ubiquitin-proteasome pathway.

p53 Acetylation and Deacetylation cluster_p53 p53 Protein cluster_writers Writers (HATs) cluster_erasers Erasers (HDACs) p53 p53 SIRT1 SIRT1 p53->SIRT1 Deacetylates HDAC1 HDAC1 p53->HDAC1 Deacetylates K120 K120->p53 Apoptosis Apoptosis K120->Apoptosis Promotes K164 K164->p53 Cell Cycle Arrest Cell Cycle Arrest K164->Cell Cycle Arrest Promotes CTD Lysines K370, K372, K373 K381, K382 CTD Lysines->p53 p53 Stabilization p53 Stabilization CTD Lysines->p53 Stabilization Promotes Tip60/hMOF Tip60/hMOF Tip60/hMOF->K120 Acetylates p300/CBP p300/CBP p300/CBP->K164 Acetylates p300/CBP->CTD Lysines Acetylates PCAF PCAF PCAF->CTD Lysines Acetylates SIRT1->CTD Lysines HDAC1->CTD Lysines

References

Introduction to orthogonally protected amino acids for peptide synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Orthogonally Protected Amino Acids for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of orthogonally protected amino acids in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry and drug development.

The Imperative for Protection in Peptide Synthesis

Peptides are synthesized by forming amide bonds between the carboxyl group of one amino acid and the amino group of another. To ensure the formation of the correct peptide sequence and prevent unwanted side reactions, such as self-polymerization, all reactive functional groups not involved in the amide bond formation must be temporarily blocked using protecting groups (PGs).[1][2][3] Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4][]

The Principle of Orthogonal Protection

An ideal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others. This concept is known as orthogonality. In peptide synthesis, this means that the temporary protecting group on the α-amino group of the growing peptide chain can be removed at each cycle without affecting the permanent protecting groups on the side chains of the amino acids or the linkage of the peptide to the resin. This selective deprotection is crucial for the synthesis of complex peptides, including those with branches, cyclic structures, or post-translational modifications.

The two most widely used orthogonal systems in SPPS are the Boc/Bzl and Fmoc/tBu strategies.

  • Boc/Bzl Strategy: This strategy uses the acid-labile tert-butyloxycarbonyl (Boc) group for the α-amino protection and more acid-stable, benzyl-based (Bzl) groups for side-chain protection. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the benzyl groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.

  • Fmoc/tBu Strategy: This is the most common approach in modern peptide synthesis. It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino function and acid-labile tert-butyl (tBu) based groups for side-chain protection. The Fmoc group is typically removed with a solution of piperidine in DMF, while the tBu groups are cleaved with TFA, usually in a final step that also cleaves the peptide from the resin. This scheme offers true orthogonality as the conditions for α-amino deprotection and side-chain deprotection are fundamentally different (base vs. acid).

Orthogonal_Protection_Concept cluster_Peptide Growing Peptide on Resin Peptide PG_side_chain-AA_n-...-AA_2-AA_1-Resin Reagent_B Reagent B (e.g., TFA) Peptide->Reagent_B Global Deprotection & Cleavage N_terminus PG_alpha-NH- Reagent_A Reagent A (e.g., Piperidine) N_terminus->Reagent_A Selective Removal Deprotected_N H2N-AA_n-...-AA_1-Resin (Ready for coupling) Reagent_A->Deprotected_N Cleaved_Peptide Deprotected Peptide in Solution Reagent_B->Cleaved_Peptide

Key Protecting Groups in Peptide Synthesis

The choice of protecting groups is dictated by the desired peptide sequence and any planned modifications. Below are tables summarizing common protecting groups.

α-Amino Protecting Groups
Protecting GroupAbbreviationStructureCleavage Conditions
tert-ButoxycarbonylBocBoc-Moderate Acid (e.g., 50% TFA in DCM)
9-FluorenylmethyloxycarbonylFmocFmoc-Base (e.g., 20% piperidine in DMF)
BenzyloxycarbonylZ or CbzZ-Catalytic Hydrogenation (H₂/Pd); Strong Acid (HBr/AcOH)
AllyloxycarbonylAllocAlloc-Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger
Side-Chain Protecting Groups

The selection of side-chain protecting groups is critical and is typically matched with the chosen α-amino protection strategy (Fmoc or Boc).

Amino AcidSide-Chain FunctionalityCommon Protecting Groups (Fmoc Strategy)Cleavage Conditions
ArgGuanidiniumPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)TFA
Asp, GluCarboxylic AcidOtBu (tert-butyl ester)TFA
CysThiolTrt (Trityl), Acm (Acetamidomethyl), StBu (S-tert-butyl)TFA (for Trt); Iodine, Hg²⁺ (for Acm)
HisImidazoleTrt (Trityl), BocTFA
Lys, OrnAminoBoc, Mtt (4-Methyltrityl), Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), AllocTFA (for Boc); 1-2% TFA in DCM (for Mtt); 2% Hydrazine in DMF (for Dde); Pd(0) (for Alloc)
Ser, Thr, TyrHydroxyltBu (tert-butyl ether)TFA
TrpIndoleBocTFA

Experimental Protocols

Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition in Fmoc-SPPS.

SPPS_Workflow start Start with Fmoc-AA-Resin deprotection 1. Deprotection|{Treat with 20% piperidine in DMF (e.g., 1 x 1 min, 1 x 10 min)}|Remove Fmoc group start->deprotection wash1 2. Washing|{Wash with DMF (3x) Wash with DCM (3x) Wash with DMF (3x)}|Remove excess piperidine and byproducts deprotection->wash1 coupling 3. Amino Acid Coupling|{Add Fmoc-AA-OH (3-5 eq), Coupling Reagent (e.g., HBTU/HOBt or DIC/Oxyma), and Base (e.g., DIPEA) in DMF}|Form new peptide bond wash1->coupling wash2 4. Washing|{Wash with DMF (3x) Wash with DCM (3x)}|Remove excess reagents coupling->wash2 end End of Cycle (Ready for next amino acid or final cleavage) wash2->end

Methodology:

  • Resin Swelling: The peptide-resin is swollen in an appropriate solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes before the first cycle.

  • Fmoc Deprotection: The resin is treated with a solution of 20% (v/v) piperidine in DMF. This is often done in two steps (e.g., 2 minutes followed by 10-15 minutes) to ensure complete removal of the Fmoc group.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct. Isopropanol (IPA) and DCM washes may also be included.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) is pre-activated and coupled to the free N-terminus of the growing peptide chain. Common activation methods include:

    • Carbodiimide/Additive: N,N'-Diisopropylcarbodiimide (DIC) with an additive like OxymaPure® or 1-hydroxybenzotriazole (HOBt).

    • Onium Salts: Reagents like HBTU, HATU, or HCTU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature.

  • Washing: After coupling, the resin is washed extensively with DMF and DCM to remove any unreacted amino acid and coupling reagents.

  • Monitoring (Optional): A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin to confirm the completion of the coupling reaction (a negative test indicates a free secondary amine is absent).

  • Capping (Optional): If the coupling is incomplete, any unreacted amino groups can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.

This cycle is repeated until the desired peptide sequence is assembled.

Peptide Cleavage and Global Deprotection

This protocol describes the final step where the peptide is cleaved from the resin and all side-chain protecting groups are removed.

Methodology:

  • Resin Preparation: After the final synthesis cycle, the N-terminal Fmoc group is removed. The peptide-resin is then washed thoroughly with DCM and dried under vacuum.

  • Cleavage Cocktail Preparation: A cleavage cocktail is prepared immediately before use. The composition of the cocktail depends on the amino acid sequence of the peptide. Scavengers are included to trap the reactive carbocations generated during the cleavage of the protecting groups, thus preventing side reactions with sensitive residues like Trp, Met, and Cys.

Reagent CocktailComposition (v/v)Use Case
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)Peptides with Arg, His, Met, Trp
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)General-purpose for peptides with Cys, Met, Trp, Tyr
Standard TFA/TIS/H₂O (95:2.5:2.5)Peptides without sensitive residues

Abbreviations: TFA (Trifluoroacetic Acid), TIS (Triisopropylsilane), EDT (1,2-Ethanedithiol)

  • Cleavage Reaction: The dried peptide-resin is suspended in the cleavage cocktail (typically 10 mL per gram of resin) and allowed to react at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation: The resin is filtered off, and the filtrate containing the peptide is collected. The peptide is then precipitated by adding cold diethyl ether.

  • Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and then dried. The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Advanced Applications of Orthogonal Protection

The availability of a diverse set of orthogonal protecting groups enables the synthesis of highly complex peptides.

Orthogonal_Groups_Logic cluster_PGs Protecting Groups cluster_Reagents Cleavage Reagents Fmoc Fmoc Base Base (e.g., Piperidine) Fmoc->Base cleaved by tBu_Boc tBu / Boc Strong_Acid Strong Acid (e.g., TFA) tBu_Boc->Strong_Acid cleaved by Alloc Alloc Pd_Catalyst Pd(0) Catalyst Alloc->Pd_Catalyst cleaved by Mtt Mtt Mild_Acid Very Mild Acid (e.g., 1% TFA) Mtt->Mild_Acid cleaved by Dde Dde Hydrazine Hydrazine Dde->Hydrazine cleaved by

  • Branched Peptides: A lysine residue can be incorporated with its side-chain amino group protected by an orthogonal group like Dde or Mtt. After assembling the main peptide chain, this specific group can be selectively removed and a second peptide chain can be synthesized on the lysine side chain.

  • Cyclic Peptides: For head-to-tail cyclization, the peptide is synthesized on a hyper-acid-sensitive resin. For side-chain cyclization, amino acids with orthogonally protected side chains (e.g., Asp/Glu protected with an allyl ester and Lys protected with Alloc) are incorporated. These protecting groups are then selectively removed while the peptide is still on the resin, and the cyclization is performed on the solid support.

  • Post-Synthesis Modification: Orthogonal protecting groups allow for the site-specific attachment of labels, such as fluorophores, biotin, or polyethylene glycol (PEG), to the peptide while it remains on the resin.

Conclusion

The strategic use of orthogonally protected amino acids is fundamental to modern peptide synthesis. The Fmoc/tBu strategy, complemented by a suite of other orthogonal protecting groups like Alloc, Mtt, and Dde, provides chemists with the flexibility to construct complex and modified peptides with high precision and purity. A thorough understanding of the chemistry of these protecting groups and their selective cleavage conditions is essential for researchers, scientists, and drug development professionals working to advance peptide-based therapeutics and research tools.

References

Safety and handling precautions for Fmoc-D-Lys(Ivdde)-OH.

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive safety and handling information for Fmoc-D-Lys(Ivdde)-OH, a crucial reagent in modern peptide chemistry. It is intended for researchers, scientists, and professionals involved in drug development and other fields utilizing solid-phase peptide synthesis (SPPS). This document outlines the potential hazards, recommended safety precautions, and detailed protocols for its application.

Chemical and Physical Properties

This compound, with the full chemical name N-α-Fmoc-N-ε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-D-lysine, is a protected amino acid derivative.[1][2][3] The Fmoc (fluorenylmethyloxycarbonyl) group protects the α-amino group, while the Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group provides orthogonal protection for the ε-amino side chain of D-lysine.[4][5] This orthogonal protection strategy is essential for the synthesis of complex peptides, such as branched or cyclic peptides and those requiring side-chain modifications. The Ivdde group is notably more stable to piperidine than the related Dde group and is less prone to migration.

PropertyValue
CAS Number 1272755-33-5
Molecular Formula C₃₄H₄₂N₂O₆
Molecular Weight 574.71 g/mol
Appearance Powder
Storage Temperature -10 to -25°C

Safety and Hazard Information

While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, others suggest potential hazards. It is prudent to handle this compound with the care required for all laboratory chemicals.

GHS Hazard Statements (Potential)

Some sources indicate the following GHS classifications, which should be considered when handling the compound:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

Handling Precautions and Personal Protective Equipment (PPE)

To ensure safe handling, the following precautions should be taken:

PrecautionRecommendation
Engineering Controls Use in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust is formed.
Eye/Face Protection Wear safety glasses with side-shields conforming to EN166 or NIOSH approved equipment.
Skin Protection Wear impervious clothing and handle with gloves. Inspect gloves prior to use and use proper glove removal technique.
Respiratory Protection If dust is formed, use a suitable respirator.
General Hygiene Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.
First-Aid Measures

In case of exposure, follow these first-aid guidelines:

Exposure RouteFirst-Aid Measure
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Storage and Disposal
  • Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place. Recommended storage is between -10 and -25°C.

  • Disposal: Dispose of contaminated materials in accordance with applicable laws and good laboratory practices.

Experimental Protocols and Applications

This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS). Its key feature is the Ivdde protecting group, which is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and acidic conditions for cleavage from many resins (e.g., TFA), but can be selectively removed using hydrazine. This allows for specific modifications at the lysine side chain while the peptide remains attached to the solid support.

Selective Deprotection of the Ivdde Group

The standard method for removing the Ivdde group involves treatment with a dilute solution of hydrazine in a suitable solvent, typically N,N-dimethylformamide (DMF).

Experimental Protocol: Ivdde Removal with 2% Hydrazine

This protocol is adapted from standard procedures for Dde and Ivdde deprotection.

  • Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Resin Treatment: To the peptidyl-resin in a reaction vessel, add the 2% hydrazine/DMF solution (approximately 25 mL per gram of resin).

  • Reaction: Allow the mixture to stand at room temperature for 3 minutes.

  • Filtration: Filter the resin to remove the deprotection solution.

  • Repetition: Repeat the hydrazine treatment (steps 2-4) two more times to ensure complete removal of the Ivdde group.

  • Washing: Wash the resin thoroughly with DMF (at least three times) to remove residual hydrazine and the cleaved protecting group by-product.

Note: The concentration of hydrazine should generally not exceed 2%, as higher concentrations can lead to side reactions, such as peptide cleavage at Glycine residues. However, in cases where Ivdde removal is sluggish, concentrations up to 10% have been used.

Logical Workflow for Branched Peptide Synthesis

The use of this compound is integral to the synthesis of branched peptides. The following diagram illustrates the logical workflow.

G A Start: Solid Support (Resin) B Couple this compound A->B SPPS C Synthesize Main Peptide Chain (Fmoc Deprotection with Piperidine) B->C Elongation D Selective Ivdde Group Removal (2% Hydrazine in DMF) C->D Orthogonal Deprotection E Synthesize Branch Peptide Chain on Lysine Side Chain D->E Branching F Final Cleavage from Resin (e.g., TFA Cocktail) E->F Final Step G Purified Branched Peptide F->G Purification

Caption: Workflow for branched peptide synthesis using this compound.

This guide provides a foundational understanding of the safety and handling requirements for this compound. Researchers should always consult the specific Safety Data Sheet provided by their supplier and adhere to all institutional safety protocols.

References

Methodological & Application

Application Note: Synthesis of Branched Peptides Using Fmoc-D-Lys(ivDde)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Branched peptides are macromolecules composed of multiple peptide chains attached to a central core, often a lysine residue.[1][2] This architecture offers several advantages over linear peptides, including enhanced proteolytic stability, increased solubility, and the ability to present multiple copies of an antigen, which can elicit a stronger immune response in vaccine development.[1][3] The synthesis of well-defined, unsymmetrically branched peptides is facilitated by solid-phase peptide synthesis (SPPS) using amino acids with orthogonal protecting groups.[4]

Fmoc-D-Lys(ivDde)-OH is a key building block for this purpose. The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine and is removed under basic conditions (e.g., piperidine). The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group protects the ε-amine of the lysine side chain. The ivDde group is stable to the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage, but it can be selectively removed with hydrazine. This orthogonal protection strategy allows for the synthesis of the main peptide chain, followed by the specific deprotection of the lysine side chain to enable the synthesis of a second peptide branch.

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide resin or other suitable resin for Fmoc-SPPS.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropyl ether (cold).

  • Amino Acids: Fmoc-protected amino acids with standard side-chain protecting groups (e.g., Pbf, Trt, OtBu).

  • Branching Amino Acid: this compound.

  • Coupling/Activation Reagents: HBTU, HOBt, DIEA or DIC, Oxyma Pure.

  • ivDde Deprotection Reagent: Hydrazine monohydrate.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), Water (H₂O).

Protocol for Solid-Phase Synthesis of a Branched Peptide

This protocol outlines the manual synthesis of a branched peptide on a solid support. The process involves three main stages: synthesis of the primary peptide chain, selective deprotection of the branch point and synthesis of the secondary chain, and finally, cleavage from the resin.

Stage I: Main Peptide Chain Elongation

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

  • Amino Acid Coupling: Couple the first Fmoc-amino acid (e.g., 5-fold excess) to the resin using a suitable coupling reagent mixture (e.g., HBTU/HOBt/DIEA or DIC/Oxyma) in DMF. Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the main peptide chain until reaching the desired branch point.

  • Incorporate Branch Point: Couple this compound using the same procedure as in step 4.

  • Continue Main Chain: If required, continue to elongate the main chain by repeating steps 2-5 until the primary sequence is complete.

Stage II: Branch Peptide Chain Elongation

  • N-Terminal Protection (Optional but Recommended): If the N-terminal Fmoc group of the main chain is present, it is often advisable to protect it with a Boc group to prevent side reactions during hydrazine treatment.

  • Selective ivDde Deprotection:

    • Prepare a 2-5% solution of hydrazine monohydrate in DMF (v/v). A 2% solution is standard to minimize side reactions like peptide cleavage at glycine residues.

    • Treat the peptide-resin with the hydrazine solution (e.g., 25 mL per gram of resin) for 3 minutes.

    • Filter and repeat the hydrazine treatment two more times.

    • Note: If deprotection is sluggish, the hydrazine concentration can be increased, but this raises the risk of side reactions. The removal can be monitored by UV spectrophotometry, as the cleavage product absorbs at 290 nm.

  • Washing: Wash the resin extensively with DMF to remove all traces of hydrazine.

  • Branch Synthesis: Synthesize the branch peptide chain on the newly exposed ε-amino group of the D-Lysine residue by repeating the Fmoc-SPPS cycles (steps 2-5 from Stage I) for each amino acid in the branch sequence.

Stage III: Cleavage and Purification

  • Final Fmoc Deprotection: Remove the final N-terminal Fmoc group from the branch chain using 20% piperidine in DMF as described previously.

  • Final Washing: Wash the completed branched peptide-resin with DMF, followed by DCM, and dry it under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% DODT) for 2-4 hours at room temperature to cleave the peptide from the resin and remove the remaining side-chain protecting groups.

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide pellet.

  • Purification: Purify the crude branched peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Quantitative parameters for the synthesis process are summarized below.

Table 1: General Reagents and Conditions for Fmoc-SPPS Cycles

StepReagent/SolventConcentrationDuration
Fmoc Deprotection Piperidine in DMF20% (v/v)2 x 5-15 min
Amino Acid Coupling Fmoc-Amino Acid3-5 fold molar excess1-2 hours
Coupling Activator (e.g., HBTU/DIEA)3-5 fold molar excess1-2 hours

Table 2: Optimized Protocols for Selective ivDde Group Removal

ConditionReagent/SolventConcentrationIterations & DurationEfficacy
Standard Hydrazine Monohydrate in DMF2% (v/v)3 x 3 minEffective, minimizes side reactions
Enhanced Hydrazine Monohydrate in DMF4-5% (v/v)3 x 10 minNear-complete removal for difficult sequences
Microwave-Assisted 5% Hydrazine in DMF5% (v/v)1 x 5 min at 50°CRapid and efficient

Table 3: Example Synthesis Outcomes with Microwave-Enhanced SPPS

Peptide TypeSynthesis TimeCrude Purity
Lactoferricin-Lactoferrampin Chimera< 5 hours77%
Histone H2B-Ubiquitin Conjugate< 5 hours75%
Tetra-branched Antifreeze Peptide Analog< 5 hours71%

Visualizations

G cluster_main Main Chain Synthesis cluster_branch Branch Chain Synthesis cluster_final Final Steps start Start with Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 couple1 Couple Main Chain Amino Acids deprotect1->couple1 couple1->deprotect1 Repeat n times branch_couple Couple This compound couple1->branch_couple ivdde_deprotect Selective ivDde Deprotection (2-5% Hydrazine/DMF) branch_couple->ivdde_deprotect deprotect2 Fmoc Deprotection (20% Piperidine/DMF) ivdde_deprotect->deprotect2 couple2 Couple Branch Chain Amino Acids deprotect2->couple2 couple2->deprotect2 Repeat m times cleavage Cleavage from Resin & Global Deprotection (TFA) couple2->cleavage purify Purification (RP-HPLC) cleavage->purify

Caption: Workflow for branched peptide synthesis using this compound.

Caption: Selective deprotection of ivDde for branch peptide synthesis.

References

Application Notes and Protocols for Selective Ivdde Group Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the selective removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group, a critical step in advanced peptide synthesis and modification. The Ivdde group is an orthogonal protecting group, primarily used for the side-chain protection of lysine and other amino acids, that can be selectively removed while the peptide remains attached to a solid-phase resin and other protecting groups, such as Fmoc and Boc, remain intact.[1][2] This allows for site-specific modifications, including branching, cyclization, and bioconjugation.[3][4]

The most common method for Ivdde deprotection involves treatment with a dilute solution of hydrazine in a suitable solvent, typically N,N-dimethylformamide (DMF).[5] The progress of the deprotection can often be monitored by UV spectrophotometry, as the cleavage of the Ivdde group releases a chromophoric indazole byproduct that absorbs at approximately 290 nm.

Quantitative Data Summary

The efficiency of Ivdde deprotection is influenced by several factors, including hydrazine concentration, reaction time, number of treatments, and the peptide sequence itself. The following table summarizes various reported conditions for selective Ivdde deprotection.

Reagent CompositionSolventReaction Time per TreatmentNumber of TreatmentsNotesPurity/Yield
2% Hydrazine monohydrate (v/v)DMF3 minutes2 - 3Standard and widely used protocol.Generally effective
4% Hydrazine (v/v)DMF3 minutes3Increased hydrazine concentration can lead to more complete removal.Near complete removal
5% Hydrazine (v/v)DMF3 minutes1 (with microwave)Microwave irradiation can accelerate the deprotection process.93% purity for a branched peptide
2% Hydrazine (v/v)DMF30 minutes2A longer reaction time may be necessary for more challenging sequences.Not specified
Hydroxylamine hydrochloride / ImidazoleNMP30 - 60 minutes1An alternative method that is orthogonal to the Fmoc group.Not specified

Experimental Protocols

Below are detailed protocols for the selective deprotection of the Ivdde group under standard and alternative conditions.

Protocol 1: Standard Hydrazine-Mediated Ivdde Deprotection

This protocol describes the most common method for the removal of the Ivdde protecting group from a peptide synthesized on a solid support.

Materials:

  • Peptidyl-resin containing an Ivdde-protected amino acid

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Reaction vessel with a sintered glass filter

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes in the reaction vessel.

  • Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, to prepare 10 mL of the solution, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.

  • First Hydrazine Treatment: Drain the DMF from the swollen resin. Add the 2% hydrazine solution to the resin (typically 10-15 mL per gram of resin).

  • Reaction: Gently agitate the resin mixture at room temperature for 3 minutes.

  • Draining: Drain the deprotection solution from the resin.

  • Repeat Treatments: Repeat steps 3-5 two more times for a total of three hydrazine treatments. For difficult sequences, increasing the number of treatments or the concentration of hydrazine to 4% may be necessary.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove the deprotection reagents and byproducts.

  • Proceed with Synthesis: The resin is now ready for the next step in the synthetic sequence, such as side-chain modification or further peptide chain elongation.

Protocol 2: Microwave-Assisted Ivdde Deprotection

This protocol utilizes microwave energy to accelerate the deprotection process, which can be particularly useful for high-throughput synthesis.

Materials:

  • Peptidyl-resin containing an Ivdde-protected amino acid

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Microwave peptide synthesizer

Procedure:

  • Resin Loading: Place the peptidyl-resin in a reaction vessel suitable for microwave synthesis.

  • Deprotection Solution Addition: Add a 5% (v/v) solution of hydrazine in DMF to the resin.

  • Microwave Irradiation: Irradiate the mixture with microwave energy. A typical condition is 3 minutes at 90°C.

  • Draining and Washing: Following the microwave program, drain the deprotection solution and wash the resin thoroughly with DMF (at least 4 times).

  • Confirmation of Deprotection: If desired, a small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm the complete removal of the Ivdde group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformation and the general experimental workflow for the selective deprotection of the Ivdde group.

Ivdde_Deprotection_Mechanism Ivdde_Protected Lys(Ivdde)-Peptide-Resin Deprotected Lys(NH2)-Peptide-Resin Ivdde_Protected->Deprotected Deprotection Byproduct Indazole Byproduct Ivdde_Protected->Byproduct Release Hydrazine Hydrazine (N2H4)

Caption: Chemical transformation during Ivdde deprotection.

Ivdde_Deprotection_Workflow Start Start: Ivdde-Protected Peptidyl-Resin Swell 1. Swell Resin in DMF Start->Swell Prepare 2. Prepare Deprotection Solution (e.g., 2% Hydrazine/DMF) Swell->Prepare Treat 3. Treat Resin with Hydrazine Solution Prepare->Treat Repeat 4. Repeat Treatment (2-3 times) Treat->Repeat Wash 5. Wash Resin with DMF Repeat->Wash End End: Deprotected Peptidyl-Resin Wash->End

Caption: Step-by-step workflow for Ivdde deprotection.

References

Site-Specific Peptide Modification: A Detailed Guide Using Fmoc-D-Lys(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modification of peptides is a critical tool for advancing therapeutic and diagnostic agents. Fmoc-D-Lys(ivDde)-OH is a key building block in solid-phase peptide synthesis (SPPS) that enables the site-specific introduction of functionalities such as labels, tags, or branched peptide chains. This application note provides a comprehensive overview, detailed protocols, and quantitative data for the use of this versatile reagent.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group for the ε-amino group of lysine offers orthogonal protection, meaning it can be selectively removed under mild conditions without affecting other protecting groups commonly used in Fmoc-based SPPS.[1][2] The ivDde group is stable to the basic conditions required for Fmoc group removal (e.g., piperidine) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid), but it is readily cleaved by a dilute solution of hydrazine.[1][3][4] This orthogonality is the cornerstone of its utility, allowing for the unmasking of the lysine side chain at a specific point in the synthesis for further modification.

Applications of this methodology are diverse and impactful, including the synthesis of branched peptides with enhanced biological activity, the conjugation of fluorescent dyes for imaging studies, the attachment of polyethylene glycol (PEG) chains to improve pharmacokinetic properties, and the creation of peptide-drug conjugates.

Quantitative Data Summary

The use of this compound in conjunction with modern synthesis techniques, such as microwave-enhanced SPPS, allows for the rapid and efficient production of complex modified peptides. The following table summarizes representative quantitative data from the synthesis of unsymmetrically branched peptides.

PeptideSynthesis MethodSynthesis TimePurityReference
Lactoferricin-Lactoferrampin ChimeraMicrowave-enhanced SPPS< 5 hours77%
Histone H2B (118-126) - Ubiquitin (47-76)Microwave-enhanced SPPS< 5 hours75%
Tetra-branched Antifreeze Peptide AnalogMicrowave-enhanced SPPS< 5 hours71%

Experimental Protocols

The following are detailed protocols for the key experimental steps involved in site-specific peptide modification using this compound.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines the general steps for assembling the peptide chain on a solid support.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain by treating with 20% (v/v) piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (including this compound at the desired position) using a suitable coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF. Allow the reaction to proceed for 1-2 hours at room temperature, or for a shorter duration with microwave assistance.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: Selective Deprotection of the ivDde Group

This protocol describes the on-resin removal of the ivDde protecting group to expose the lysine side-chain amine.

  • Resin Preparation: After incorporation of this compound and completion of the desired peptide sequence, ensure the N-terminal Fmoc group is either still present or has been replaced with an acetyl or Boc group to prevent side reactions.

  • Deprotection Solution Preparation: Prepare a 2-4% (v/v) solution of hydrazine monohydrate in DMF.

  • ivDde Removal: Treat the peptidyl-resin with the hydrazine/DMF solution (e.g., 25 mL per gram of resin) for 3-10 minutes at room temperature. The reaction can be monitored by spectrophotometry for the release of the indazole chromophore at 290 nm.

  • Repeat Treatment: Filter the resin and repeat the hydrazine treatment two to three more times to ensure complete removal. Incomplete removal can occur, especially in aggregated sequences or when the ivDde group is near the C-terminus. Increasing the hydrazine concentration or reaction time may improve efficiency.

  • Washing: Wash the resin thoroughly with DMF to remove residual hydrazine and byproducts.

Protocol 3: On-Resin Modification of the Lysine Side Chain

Following ivDde deprotection, the free ε-amino group of the lysine is available for modification.

  • Coupling of a Second Peptide Chain (Branched Peptides):

    • Swell the resin in DMF.

    • Couple the first Fmoc-amino acid of the branch sequence to the deprotected lysine side chain using standard coupling protocols (see Protocol 1, step 4).

    • Continue the synthesis of the branch chain using standard Fmoc-SPPS (Protocol 1).

  • Conjugation of a Label or Molecule:

    • Dissolve the molecule to be conjugated (e.g., a fluorescent dye with a carboxylic acid handle, biotin, or a pre-activated PEG reagent) in a suitable solvent (e.g., DMF).

    • Add a coupling agent (e.g., HBTU/DIEA or DIC/Oxyma) and add the solution to the resin.

    • Allow the reaction to proceed until completion, which can be monitored by a colorimetric test (e.g., Kaiser test) for the presence of free amines.

    • Wash the resin extensively with DMF and dichloromethane (DCM).

Protocol 4: Final Cleavage and Purification

This protocol details the cleavage of the modified peptide from the resin and its subsequent purification.

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/ethanedithiol; 82.5:5:5:5:2.5 v/v). Allow the cleavage to proceed for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a white powder.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in this application note.

G Chemical Structure and Deprotection of this compound cluster_0 This compound Structure cluster_1 On-Resin Selective ivDde Deprotection This compound Peptide_Resin Peptide-Resin with This compound Hydrazine 2-4% Hydrazine in DMF Peptide_Resin->Hydrazine Treatment Deprotected_Peptide_Resin Peptide-Resin with Free Lysine Side Chain Hydrazine->Deprotected_Peptide_Resin Selective Removal of ivDde

Caption: Structure of this compound and its selective on-resin deprotection.

G Experimental Workflow for Site-Specific Peptide Modification SPPS 1. Solid-Phase Peptide Synthesis of Main Chain Incorporate 2. Incorporate this compound SPPS->Incorporate Deprotect 3. Selective ivDde Deprotection (2-4% Hydrazine/DMF) Incorporate->Deprotect Modify 4. On-Resin Modification of Lysine Side Chain (e.g., Labeling, Branching) Deprotect->Modify Cleave 5. Cleavage from Resin and Global Deprotection (TFA Cocktail) Modify->Cleave Purify 6. RP-HPLC Purification Cleave->Purify Final 7. Lyophilization of Pure Modified Peptide Purify->Final

Caption: Step-by-step workflow for site-specific peptide modification.

G Logical Relationships in Orthogonal Protection Strategy cluster_0 Protecting Groups cluster_1 Deprotection Conditions Fmoc Fmoc (α-amine) Piperidine 20% Piperidine/DMF Fmoc->Piperidine Removed by ivDde ivDde (ε-amine) Hydrazine 2-4% Hydrazine/DMF ivDde->Hydrazine Removed by Side_Chain Standard Side Chain Protecting Groups (e.g., tBu, Trt, Pbf) TFA TFA Cocktail Side_Chain->TFA Removed by Piperidine->ivDde Stable to Piperidine->Side_Chain Stable to Hydrazine->Side_Chain Stable to TFA->ivDde Stable to

Caption: Orthogonality of protecting groups in Fmoc-SPPS.

References

Application Notes and Protocols for Bioconjugation of Peptides with Fmoc-D-Lys(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the site-specific bioconjugation of peptides utilizing the orthogonally protected amino acid, Fmoc-D-Lys(Ivdde)-OH. The use of this reagent allows for the selective modification of the lysine side chain, enabling the synthesis of complex peptide conjugates for various applications in research and drug development.

Introduction

This compound is a derivative of the amino acid lysine where the α-amino group is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, and the ε-amino group of the side chain is protected by the hydrazine-labile Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group. This orthogonal protection scheme is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the selective deprotection and subsequent modification of the lysine side chain without affecting other protecting groups on the peptide.[1]

The Ivdde group is stable to the piperidine solutions used for Fmoc group removal and the strong acids like trifluoroacetic acid (TFA) used for the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.[2] This unique stability profile makes this compound an invaluable tool for creating well-defined peptide conjugates, including branched peptides, cyclic peptides, and peptides functionalized with moieties such as fluorescent dyes, biotin, or polyethylene glycol (PEG).

Key Applications

  • Site-Specific Labeling: Attachment of fluorescent probes, quenchers, or biotin for molecular tracking and diagnostic assays.

  • Peptide Cyclization: On-resin cyclization through the lysine side chain to enhance conformational stability and biological activity.

  • PEGylation: Covalent attachment of PEG chains to improve the pharmacokinetic profile of therapeutic peptides.

  • Synthesis of Branched Peptides: Creation of multivalent peptide structures to enhance binding affinity or for vaccine development.

  • Drug Conjugation: Linking cytotoxic drugs or other therapeutic agents to targeting peptides for targeted drug delivery.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the standard procedure for incorporating this compound into a growing peptide chain on a solid support using an automated peptide synthesizer or manual synthesis.

Materials:

  • This compound

  • Rink Amide MBHA resin or other suitable solid support

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Other Nα-Fmoc protected amino acids

  • Dichloromethane (DCM)

  • Acetic Anhydride (for optional N-terminal acetylation)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF to remove the Fmoc group from the resin or the previously coupled amino acid. Perform this step twice for 5-10 minutes each.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling:

    • Dissolve this compound (3-4 equivalents relative to resin substitution) and a coupling agent like HBTU (3-4 equivalents) in DMF.

    • Add an activator base such as DIPEA or NMM (6-8 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Selective Deprotection of the Ivdde Group on Solid Support

This protocol describes the selective removal of the Ivdde protecting group from the lysine side chain while the peptide remains attached to the solid support.

Materials:

  • Peptidyl-resin containing the Lys(Ivdde) residue

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: After completion of the peptide sequence synthesis, ensure the N-terminal α-amino group is protected (e.g., with an Fmoc group or acetylated). Swell the peptidyl-resin in DMF.

  • Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 2 mL of hydrazine monohydrate to 98 mL of DMF.

  • Ivdde Removal:

    • Treat the peptidyl-resin with the 2% hydrazine/DMF solution (e.g., 10 mL per gram of resin).

    • Agitate the mixture gently at room temperature for 3-5 minutes.

    • Drain the reaction vessel.

    • Repeat the hydrazine treatment two more times to ensure complete removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove the cleaved Ivdde-hydrazine adduct and excess hydrazine. The resin is now ready for the on-resin conjugation step.

Note on Monitoring: The removal of the Ivdde group can be monitored spectrophotometrically by detecting the release of the chromophoric indazole cleavage product at approximately 290 nm.

Protocol 3: On-Resin Bioconjugation to the Deprotected Lysine Side Chain

This protocol provides a general guideline for conjugating a molecule of interest (e.g., a fluorescent dye, biotin) to the newly exposed ε-amino group of the lysine side chain.

Materials:

  • Peptidyl-resin with the deprotected Lys side chain

  • Molecule to be conjugated (e.g., activated ester of a fluorescent dye)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable base

Procedure:

  • Resin Preparation: Use the washed peptidyl-resin directly from Protocol 2.

  • Conjugation Reaction:

    • Dissolve the molecule to be conjugated (e.g., 2-3 equivalents) in DMF.

    • If the molecule is an acid, pre-activate it with a coupling reagent similar to amino acid coupling. If it is a pre-activated ester (e.g., NHS ester), it can be used directly.

    • Add a suitable base like DIPEA (4-6 equivalents) to the reaction mixture.

    • Add the solution to the resin and allow the reaction to proceed for 2-4 hours, or overnight, at room temperature with gentle agitation. The reaction can be monitored for completion using a colorimetric test (e.g., Kaiser test) to detect the presence of free primary amines.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to remove all excess reagents.

  • Final Cleavage and Purification: Proceed with the standard protocol for cleaving the peptide from the resin and removing the remaining side-chain protecting groups using a TFA-based cleavage cocktail. Purify the resulting peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The efficiency of the Ivdde deprotection step is critical for a successful bioconjugation. The following tables summarize typical results from an optimization study of the hydrazine deprotection step.

Table 1: Effect of Hydrazine Concentration on Ivdde Deprotection Efficiency

Hydrazine Concentration (% in DMF)Reaction Time (minutes per treatment)Number of TreatmentsDeprotection Completion
2%53~50%
4%33Near Complete
10%33Often used for difficult sequences

Table 2: Effect of Reaction Time on Ivdde Deprotection Efficiency with 2% Hydrazine

Hydrazine Concentration (% in DMF)Reaction Time (minutes per treatment)Number of TreatmentsDeprotection Completion
2%33Partial
2%53~50%
2%103Marginal increase over 5 min

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in the protocols.

G cluster_peptide Peptide on Solid Support cluster_deprotection Ivdde Deprotection cluster_conjugation Bioconjugation Peptide_Fmoc Peptide-Lys(Ivdde)-NH-Resin (N-terminus Fmoc-protected) Hydrazine 2% Hydrazine in DMF Peptide_NH2 Peptide-Lys(NH2)-NH-Resin Hydrazine->Peptide_NH2 Selective Removal of Ivdde Conjugate Molecule-of-Interest (e.g., Dye, Biotin) Peptide_Conjugate Peptide-Lys(NH-Molecule)-NH-Resin Conjugate->Peptide_Conjugate Conjugation Reaction

Caption: Workflow for site-specific peptide bioconjugation.

G This compound This compound Peptide Chain Elongation Peptide Chain Elongation This compound->Peptide Chain Elongation Selective Ivdde Deprotection Selective Ivdde Deprotection Peptide Chain Elongation->Selective Ivdde Deprotection On-Resin Conjugation On-Resin Conjugation Selective Ivdde Deprotection->On-Resin Conjugation Cleavage and Purification Cleavage and Purification On-Resin Conjugation->Cleavage and Purification Final Peptide Conjugate Final Peptide Conjugate Cleavage and Purification->Final Peptide Conjugate

Caption: Logical flow of the bioconjugation process.

G start Peptide-Lys(Ivdde) ε-NH protected reagent {  2% Hydrazine |  in DMF } start:f1->reagent:f0 product Peptide-Lys(NH2) ε-NH deprotected reagent:f1->product:f1 byproduct {  Ivdde-Hydrazine Adduct |  (Chromophoric) } reagent:f1->byproduct:f0

Caption: Chemical transformation during Ivdde deprotection.

References

Application Notes and Protocols for Hydrazine-Mediated Ivdde Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the standard protocol for the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) protecting group using hydrazine. The Ivdde group is an essential tool in solid-phase peptide synthesis (SPPS) for the orthogonal protection of primary amines, particularly the side chain of lysine.[1] Its stability to piperidine and trifluoroacetic acid (TFA) allows for selective deprotection, enabling the synthesis of complex peptides, such as branched or cyclic structures.

The standard method for Ivdde removal involves treatment with a dilute solution of hydrazine in a suitable solvent, typically N,N-dimethylformamide (DMF).[1] This protocol outlines the standard procedure, potential challenges, and optimization strategies to ensure efficient and complete deprotection.

Data Presentation: Quantitative Parameters for Ivdde Removal

The efficiency of Ivdde removal can be influenced by several factors, including hydrazine concentration, reaction time, and the number of treatments. The following table summarizes key quantitative data from various protocols.

ParameterStandard ConditionOptimized/Alternative ConditionNotes
Hydrazine Monohydrate Concentration 2% (v/v) in DMF[1]4% to 10% (v/v) in DMFHigher concentrations may be needed for difficult sequences but can increase the risk of side reactions.
Reaction Time per Treatment 3 minutes5 minutes or longerLonger reaction times can improve deprotection, but iterative treatments are generally more effective.
Number of Treatments 3 repetitions4 to 5 repetitionsIncreasing the number of treatments is a common strategy to drive the reaction to completion.
Volume of Reagent 25 mL per gram of resin2 mL (for small scale)Sufficient volume is crucial to ensure complete wetting of the resin.
Monitoring Spectrophotometrically at 290 nmN/AThe release of a chromophoric indazole derivative allows for real-time monitoring of the deprotection.

Experimental Protocols

Standard Batch-wise Ivdde Deprotection Protocol

This protocol is suitable for manual or automated solid-phase peptide synthesis.

Materials:

  • Peptidyl-resin with Ivdde-protected amino acid(s)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Reaction vessel with a sintered glass filter

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 15-30 minutes.

  • Preparation of Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 2 mL of hydrazine monohydrate to 98 mL of DMF. Prepare this solution fresh.

  • First Hydrazine Treatment: Drain the DMF from the swollen resin. Add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).

  • Reaction: Stopper the reaction vessel and agitate the mixture at room temperature for 3 minutes.

  • Filtration: Drain the deprotection solution from the resin.

  • Repeat Treatments: Repeat steps 3-5 two more times for a total of three hydrazine treatments. For challenging sequences, the number of treatments can be increased to five.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove the cleaved protecting group and residual hydrazine. The resin is now ready for the next step in the synthesis.

Continuous-Flow Ivdde Deprotection Protocol

This protocol is designed for automated peptide synthesizers equipped with a continuous-flow system.

Materials:

  • Peptidyl-resin packed in a reaction column

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Automated peptide synthesizer with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the column containing the peptidyl-resin with DMF.

  • Deprotection: Flow a 2% (v/v) solution of hydrazine monohydrate in DMF through the column at a constant flow rate (e.g., 3 mL/min).

  • Monitoring: Monitor the absorbance of the column eluant at 290 nm. The deprotection is complete when the absorbance returns to the baseline, indicating no further release of the indazole byproduct.

  • Washing: Flush the column with DMF to remove any remaining reagents and byproducts.

Mandatory Visualizations

Chemical Reaction of Ivdde Cleavage by Hydrazine

The deprotection of the Ivdde group proceeds via a reaction with hydrazine, leading to the release of the free amine and a stable indazole derivative.

G Mechanism of Ivdde Cleavage cluster_reactants Reactants cluster_products Products Ivdde Ivdde-Protected Amine (on peptide) FreeAmine Free Amine (on peptide) Ivdde->FreeAmine Deprotection Hydrazine + 2% Hydrazine in DMF Indazole + Indazole Derivative (Chromophoric)

Caption: Chemical transformation during Ivdde removal by hydrazine.

Experimental Workflow for Batch-wise Ivdde Deprotection

The following diagram illustrates the step-by-step workflow for the batch-wise removal of the Ivdde protecting group.

G Batch-wise Ivdde Deprotection Workflow start Start: Ivdde-Protected Peptidyl-Resin swell Swell Resin in DMF start->swell treat1 1st Treatment: Add Hydrazine Solution (3 min) swell->treat1 prepare Prepare 2% Hydrazine in DMF Solution prepare->treat1 filter1 Filter treat1->filter1 treat2 2nd Treatment: Add Hydrazine Solution (3 min) filter1->treat2 filter2 Filter treat2->filter2 treat3 3rd Treatment: Add Hydrazine Solution (3 min) filter2->treat3 filter3 Filter treat3->filter3 wash Wash Resin with DMF (3-5 times) filter3->wash end End: Deprotected Peptidyl-Resin wash->end

References

Application Note: Accelerated Synthesis of Complex Branched Peptides using Microwave-Assisted SPPS with Fmoc-D-Lys(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex peptides, such as those with branched structures, presents significant challenges in solid-phase peptide synthesis (SPPS). Steric hindrance can lead to incomplete coupling and the formation of deletion products, resulting in low purity and yield. Microwave-assisted SPPS has emerged as a transformative technology, accelerating reaction times and enhancing coupling efficiency, particularly for these difficult sequences.[1][2][3][4][5]

This application note details the use of Fmoc-D-Lys(Ivdde)-OH in conjunction with microwave-assisted SPPS for the rapid and efficient synthesis of unsymmetrically branched peptides. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group is orthogonal to the standard Fmoc/tBu strategy. It remains stable during Fmoc removal with piperidine but can be selectively cleaved under mild conditions using hydrazine, allowing for the elaboration of a second peptide chain from the lysine side chain. This methodology enables the creation of complex peptide architectures for various applications, including antimicrobial peptides, synthetic vaccines, and drug delivery systems.

Advantages of Microwave-Assisted SPPS with this compound

  • Speed and Efficiency: Microwave energy significantly reduces the time required for both coupling and deprotection steps, allowing for the synthesis of complex peptides in a matter of hours instead of days.

  • Increased Purity: By overcoming steric challenges and driving reactions to completion, microwave irradiation minimizes the formation of deletion byproducts, leading to higher purity of the crude peptide.

  • Orthogonal Strategy: The ivDde group provides a robust orthogonal protection scheme, enabling selective deprotection of the lysine side chain without affecting other protecting groups.

  • Synthesis of Complex Architectures: This method is particularly well-suited for the synthesis of unsymmetrically branched peptides, conjugates, and other complex peptide structures.

Data Presentation

The following table summarizes the synthesis of several complex branched peptides using microwave-assisted SPPS and Fmoc-Lys(ivDde)-OH, highlighting the efficiency of this technique.

Target PeptideDescriptionSynthesis Time (Microwave)Crude PurityReference
Lactoferricin-Lactoferrampin Chimera (LF Chimera)Antimicrobial peptide< 5 hours77%
Histone H2B (118-126) - Ubiquitin (47-76) ConjugatePeptide with in vitro deubiquitinase resistance< 5 hours75%
Tetra-branched Antifreeze Peptide AnalogMacromolecule with antifreeze properties< 5 hours71%

Experimental Protocols

The following are generalized protocols for the synthesis of branched peptides using microwave-assisted SPPS with this compound on an automated microwave peptide synthesizer (e.g., CEM Liberty Blue).

Materials and Reagents
  • Resin: Rink Amide ProTide LL resin (or other suitable resin)

  • Fmoc-amino acids (including this compound)

  • Deprotection Solution: 20% piperidine with 0.1 M Oxyma Pure in DMF

  • Coupling Solution: 5-fold excess of Fmoc-amino acid, 1.0 M DIC, and 1.0 M Oxyma Pure in DMF

  • ivDde Deprotection Solution: 2-5% hydrazine in DMF

  • Washing Solvent: Dimethylformamide (DMF)

  • Cleavage Cocktail: 92.5% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS), 2.5% 3,6-Dioxa-1,8-octanedithiol (DODT)

  • Precipitation Solvent: Diethyl ether (Et2O)

Protocol 1: Synthesis of the Primary Peptide Chain
  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Perform Fmoc deprotection using the deprotection solution with microwave irradiation.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Add the coupling solution containing the next Fmoc-amino acid and perform the coupling reaction with microwave irradiation.

  • Washing: Wash the resin thoroughly with DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the primary peptide chain. For the branching point, use this compound.

Protocol 2: Selective ivDde Deprotection and Synthesis of the Branched Chain
  • ivDde Group Removal: Once the primary chain is synthesized, treat the resin with the ivDde deprotection solution to remove the protecting group from the lysine side chain.

  • Washing: Wash the resin thoroughly with DMF to remove residual hydrazine.

  • Branched Chain Synthesis: Synthesize the second peptide chain on the lysine side chain by repeating steps 2-5 from Protocol 1 for each amino acid in the branch.

Protocol 3: Cleavage and Deprotection
  • Resin Washing and Drying: Wash the resin with a suitable solvent (e.g., dichloromethane) and dry it thoroughly.

  • Cleavage: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation: Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Lyophilization: Dry the peptide pellet under vacuum and then lyophilize to obtain the crude peptide powder.

Visualizations

Experimental Workflow for Branched Peptide Synthesis

G cluster_0 Primary Chain Synthesis cluster_1 Branching and Secondary Chain Synthesis cluster_2 Final Cleavage and Isolation start Start with Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF, Microwave) start->deprotection1 wash1 DMF Wash deprotection1->wash1 coupling1 Amino Acid Coupling (Fmoc-AA, DIC, Oxyma, Microwave) repeat1 Repeat for each AA coupling1->repeat1 wash1->coupling1 repeat1->deprotection1 Next AA lys_insertion Incorporate This compound repeat1->lys_insertion lys_insertion->repeat1 ivdde_deprotection ivDde Deprotection (2-5% Hydrazine/DMF) lys_insertion->ivdde_deprotection wash2 DMF Wash ivdde_deprotection->wash2 deprotection2 Fmoc Deprotection (20% Piperidine/DMF, Microwave) wash2->deprotection2 coupling2 Amino Acid Coupling (Fmoc-AA, DIC, Oxyma, Microwave) deprotection2->coupling2 repeat2 Repeat for each AA in branch coupling2->repeat2 repeat2->deprotection2 Next AA cleavage Cleavage from Resin (TFA Cocktail) repeat2->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation lyophilization Lyophilization precipitation->lyophilization end Purified Branched Peptide lyophilization->end

Caption: Workflow for microwave-assisted synthesis of branched peptides.

Orthogonal Protection Strategy

G cluster_0 Fmoc Deprotection cluster_1 Ivdde Deprotection cluster_2 Final Cleavage Peptide α-N-Fmoc Peptide Chain-Lys(ε-N-Ivdde)-Resin Side Chain (tBu, etc.) Piperidine 20% Piperidine/DMF Peptide:n->Piperidine Chain Elongation Hydrazine 2-5% Hydrazine/DMF Peptide->Hydrazine Branching TFA TFA Cocktail Peptide->TFA Global Deprotection Result1 α-N-H2 Peptide Chain-Lys(ε-N-Ivdde)-Resin Side Chain (tBu, etc.) Piperidine->Result1 Result2 α-N-Fmoc Peptide Chain-Lys(ε-N-H2)-Resin Side Chain (tBu, etc.) Hydrazine->Result2 Result3 α-N-H2 Peptide Chain-Lys(ε-N-H2) Side Chain (H) TFA->Result3

Caption: Orthogonality of Fmoc, Ivdde, and tBu protecting groups.

References

Application Notes and Protocols: Incorporation of Fmoc-D-Lys(Ivdde)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of Fmoc-D-Lys(ivDde)-OH into peptide sequences. This orthogonally protected amino acid is a critical tool for advanced peptide design, enabling site-specific modifications such as branching, cyclization, and the attachment of labels.

Introduction to this compound

This compound is a derivative of the amino acid D-lysine where the α-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group of the side chain is protected by an Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group. The Ivdde group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage from the resin (e.g., trifluoroacetic acid - TFA). It can, however, be selectively removed using a dilute solution of hydrazine, providing an orthogonal protection strategy crucial for complex peptide synthesis.[1][2]

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₃₄H₄₂N₂O₆
Molecular Weight 574.71 g/mol
CAS Number 1272755-33-5
Appearance White to off-white powder
Solubility Soluble in polar organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)
Storage Store at -20°C

Experimental Protocols

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for incorporating this compound into a peptide chain using automated or manual Fmoc-SPPS.

Materials:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: After complete coupling, wash the resin with DMF, DCM, and MeOH and dry under vacuum.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Selective Deprotection of the Ivdde Group

The selective removal of the Ivdde group is a critical step that unmasks the lysine side-chain for further modification. The efficiency of this step can be influenced by factors such as hydrazine concentration, reaction time, and the number of treatments.[3]

Materials:

  • Peptide-resin containing the Lys(ivDde) residue

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

Protocol:

  • Preparation of Deprotection Solution: Prepare a 2-4% (v/v) solution of hydrazine monohydrate in DMF. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Ivdde Cleavage:

    • Swell the peptide-resin in DMF.

    • Treat the resin with the hydrazine/DMF solution for 3-5 minutes at room temperature with gentle agitation.[3]

    • Drain the solution and repeat the treatment 2-3 times for optimal deprotection.

  • Monitoring Deprotection: The progress of the deprotection can be monitored by HPLC analysis of a small cleaved sample of the peptide-resin. The removal of the Ivdde group results in a significant shift in the retention time of the peptide.

  • Washing: After complete deprotection, wash the resin thoroughly with DMF to remove any residual hydrazine and by-products.

Quantitative Analysis of Ivdde Deprotection

The following table summarizes the qualitative results of an optimization study for Ivdde removal from a model peptide (ACP-K(ivDde)). The efficiency was assessed by comparing the peak areas of the protected and deprotected peptide in analytical HPLC chromatograms.[3]

Hydrazine Concentration (%)Reaction Time (min)RepetitionsDeprotection Efficiency
233Low (Only a small fraction removed)
253Moderate (~50% complete)
234Moderate (~50% complete)
433High (Near complete removal)

Note: The optimal conditions for Ivdde deprotection may vary depending on the peptide sequence and the solid support used. It is recommended to perform a small-scale optimization for each new peptide.

Applications

The selective deprotection of the lysine side-chain opens up a wide range of possibilities for creating complex and functional peptides.

Synthesis of Branched Peptides

This compound is an excellent building block for the synthesis of branched peptides, where a second peptide chain is grown from the lysine side-chain.

Protocol:

  • Linear Peptide Synthesis: Synthesize the main peptide chain up to the desired branching point using standard Fmoc-SPPS.

  • Incorporate this compound: Introduce this compound at the branching position.

  • Complete Main Chain: Continue the synthesis of the main peptide chain to its N-terminus.

  • Ivdde Deprotection: Selectively remove the Ivdde group as described in section 2.2.

  • Branched Chain Synthesis: Synthesize the second peptide chain on the deprotected lysine side-chain using standard Fmoc-SPPS coupling cycles.

  • Cleavage and Purification: Cleave the final branched peptide from the resin using a standard TFA cleavage cocktail and purify by preparative HPLC.

On-Resin Peptide Cyclization

The deprotected lysine side-chain can be used to form a lactam bridge with a C-terminal carboxylic acid or the side-chain of an acidic amino acid (e.g., Asp or Glu).

Protocol:

  • Linear Peptide Synthesis: Synthesize the linear peptide containing this compound and another residue for cyclization (e.g., a C-terminal residue or an Asp/Glu residue with an orthogonal protecting group on its side chain).

  • Ivdde Deprotection: Selectively remove the Ivdde group.

  • On-Resin Cyclization:

    • Activate the corresponding carboxylic acid using coupling reagents like HBTU/DIPEA.

    • Allow the intramolecular cyclization reaction to proceed on the resin.

  • Cleavage and Purification: Cleave the cyclic peptide from the resin and purify.

Site-Specific Labeling

The free amino group on the lysine side-chain is a convenient handle for the site-specific attachment of various labels, such as fluorophores, biotin, or polyethylene glycol (PEG).

Protocol:

  • Peptide Synthesis and Ivdde Deprotection: Synthesize the peptide and deprotect the Ivdde group as previously described.

  • Labeling Reaction:

    • Dissolve the labeling reagent (e.g., an NHS-ester of a fluorescent dye) in a suitable solvent like DMF.

    • Add the labeling solution to the peptide-resin and react until completion.

  • Washing: Wash the resin extensively to remove any unreacted labeling reagent.

  • Cleavage and Purification: Cleave the labeled peptide from the resin and purify by HPLC.

Visual Workflows (Graphviz)

The following diagrams illustrate the key experimental workflows described in these application notes.

spsp_incorporation Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Fmoc Wash1 Wash (DMF) Deprotect_Fmoc->Wash1 Couple Couple this compound (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM, MeOH) Couple->Wash2 Elongate Continue Peptide Chain Elongation Wash2->Elongate

Caption: Workflow for incorporating this compound in SPPS.

ivdde_deprotection_workflow Start Peptide-Resin with Lys(ivDde) Swell Swell Resin in DMF Start->Swell Deprotect Treat with 2-4% Hydrazine in DMF (3-5 min) Swell->Deprotect Repeat Repeat Treatment (2-3x) Deprotect->Repeat Monitor Monitor Deprotection (HPLC) Repeat->Monitor Wash Wash Resin (DMF) Monitor->Wash Ready Resin with Deprotected Lysine Side-Chain Wash->Ready

Caption: Workflow for the selective deprotection of the Ivdde group.

branched_peptide_synthesis cluster_main Main Chain Synthesis cluster_branch Branch Synthesis start_main Start SPPS synth_main Synthesize Main Chain start_main->synth_main incorporate_lys Incorporate This compound synth_main->incorporate_lys complete_main Complete Main Chain Synthesis incorporate_lys->complete_main deprotect_ivdde Selective Ivdde Deprotection complete_main->deprotect_ivdde synth_branch Synthesize Branch Chain from Lys Side-Chain deprotect_ivdde->synth_branch cleave_purify Cleavage from Resin & HPLC Purification synth_branch->cleave_purify

Caption: Workflow for the synthesis of branched peptides.

References

On-Resin Side Chain Modification of Lysine Using Fmoc-D-Lys(Ivdde)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the on-resin side chain modification of lysine residues using the orthogonally protected amino acid, Fmoc-D-Lys(Ivdde)-OH. The use of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group allows for selective deprotection of the lysine side chain, enabling site-specific modifications while the peptide remains attached to the solid support. This technique is invaluable for the synthesis of complex peptides, including branched peptides, cyclic peptides, and peptide conjugates used in drug discovery and development.[1][2][3][4]

Introduction

This compound is a derivative of D-lysine where the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group is protected by the hydrazine-sensitive ivDde group.[1] This orthogonal protection scheme is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). The ivDde group is stable to the piperidine solutions used for Fmoc removal and the trifluoroacetic acid (TFA) solutions used for final cleavage from most resins, allowing for its selective removal at any point during the synthesis. This enables the researcher to introduce a variety of modifications to the lysine side chain, such as fluorophores, biotin tags, polyethylene glycol (PEG) chains, or other small molecules and peptides.

Key Applications

  • Branched and Multivalent Peptides: The lysine side chain can serve as an attachment point for the synthesis of branched peptides, which can be used to mimic protein scaffolds or create multivalent ligands.

  • Peptide Conjugation: Site-specific conjugation of labels, tags, or therapeutic payloads to a peptide sequence.

  • Cyclic Peptides: Formation of head-to-side-chain or side-chain-to-side-chain cyclic peptides.

  • Therapeutic Peptides: Development of modified peptides with enhanced stability, targeting, or efficacy, such as antimicrobial peptides and peptide-based vaccines.

Experimental Workflow Overview

The general workflow for on-resin side chain modification of a lysine residue using this compound involves several key steps, from the initial incorporation of the modified lysine into the peptide sequence to the final cleavage and purification of the modified peptide.

G Resin 1. Resin Preparation & Swelling SPPS 2. Solid-Phase Peptide Synthesis (Chain Elongation) Resin->SPPS Incorp 3. Incorporation of This compound SPPS->Incorp Fmoc_dep 4. N-terminal Fmoc Deprotection Incorp->Fmoc_dep Ivdde_dep 5. Selective Ivdde Deprotection of Lysine Side Chain Fmoc_dep->Ivdde_dep Mod 6. On-Resin Side Chain Modification Ivdde_dep->Mod Cleavage 8. Cleavage from Resin & Global Deprotection Ivdde_dep->Cleavage If modification is final step Final_SPPS 7. Resumption of SPPS (Optional) Mod->Final_SPPS Mod->Cleavage If modification is final step Final_SPPS->Cleavage Purification 9. Purification & Analysis Cleavage->Purification

Caption: General workflow for on-resin lysine side chain modification.

Chemical Pathway for Ivdde Deprotection and Modification

The core of this technique lies in the orthogonal nature of the Fmoc and ivDde protecting groups. The Fmoc group is removed under basic conditions (piperidine), while the ivDde group is selectively cleaved using a dilute solution of hydrazine, leaving other acid-labile side-chain protecting groups intact.

G cluster_peptide Peptide on Resin cluster_reagents Reagents cluster_products Intermediates & Final Product Peptide_Fmoc_Ivdde ...-NH-CHR-CO-...-Lys(Ivdde)-...-Resin          |        Fmoc Peptide_H_Ivdde ...-NH-CHR-CO-...-Lys(Ivdde)-...-Resin          |         H Peptide_Fmoc_Ivdde->Peptide_H_Ivdde Fmoc Deprotection Piperidine 20% Piperidine in DMF Hydrazine 2% Hydrazine in DMF Modification Modifying Reagent (e.g., Acylating Agent) Peptide_H_NH2 ...-NH-CHR-CO-...-Lys(NH2)-...-Resin          |         H Peptide_H_Ivdde->Peptide_H_NH2 Ivdde Deprotection Peptide_H_Mod ...-NH-CHR-CO-...-Lys(NH-Modification)-...-Resin          |         H Peptide_H_NH2->Peptide_H_Mod Side Chain Modification

Caption: Orthogonal deprotection and modification scheme.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Incorporation of this compound

This protocol outlines the general steps for manual Fmoc-SPPS on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), HBTU (3.8 equivalents), and HOBt (4 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (8 equivalents) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Incorporation of this compound: Follow the amino acid coupling protocol (Step 3) using this compound as the amino acid.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Selective On-Resin Deprotection of the Ivdde Group

This procedure is performed after the desired peptide sequence has been assembled.

  • N-terminal Fmoc Group Removal: Ensure the N-terminal Fmoc group of the final amino acid is removed by following the Fmoc deprotection protocol (Protocol 1, Step 2).

  • Resin Wash: Wash the peptidyl-resin thoroughly with DMF to remove any residual piperidine.

  • Ivdde Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

  • Deprotection Reaction:

    • Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).

    • Agitate the mixture at room temperature for 3-5 minutes.

    • Drain the solution.

    • Repeat the hydrazine treatment two more times to ensure complete removal. For difficult sequences, increasing the hydrazine concentration to 4% or the number of treatments may be necessary.

  • Resin Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the cleaved protecting group. The resin now has a free ε-amino group on the lysine side chain and is ready for modification.

Protocol 3: On-Resin Acylation of the Lysine Side Chain

This protocol describes a general method for acylating the newly exposed lysine side chain amine.

  • Resin Preparation: After ivDde deprotection and washing (Protocol 2), ensure the resin is well-swelled in DMF.

  • Acylation Solution Preparation:

    • In a separate vessel, dissolve the carboxylic acid to be conjugated (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU or HATU (3-5 equivalents) in DMF.

    • Add a base, typically DIEA (6-10 equivalents), to the solution and allow it to pre-activate for 1-2 minutes.

  • Acylation Reaction:

    • Add the activated acylation solution to the peptidyl-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction completion using a method such as the Kaiser test (a negative test indicates complete acylation).

  • Resin Wash: Once the reaction is complete, drain the acylation solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times).

Protocol 4: Final Cleavage and Deprotection

This protocol is for cleaving the modified peptide from the resin and removing any remaining acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the modified peptidyl-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Collection:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Data Summary

The efficiency of each step in the on-resin modification process is crucial for obtaining a high yield of the desired product. The following table summarizes expected outcomes and key parameters for monitoring the process.

Process Step Parameter Typical Reagents & Conditions Monitoring Method Expected Outcome
Fmoc Deprotection Reaction Time20% Piperidine in DMF, 5 + 15 minUV-Vis of fulvene adduct in filtrateComplete removal of Fmoc group
Amino Acid Coupling Coupling EfficiencyFmoc-AA, HBTU/HOBt, DIEA in DMF, 1-2 hKaiser Test>99% coupling efficiency (negative Kaiser test)
Ivdde Deprotection Deprotection Efficiency2% Hydrazine in DMF, 3 x 3 minHPLC-MS of a small cleaved sample>95% removal of the ivDde group
Side Chain Acylation Acylation EfficiencyCarboxylic Acid, HBTU, DIEA in DMF, 1-2 hKaiser Test>99% acylation (negative Kaiser test)
Final Cleavage Peptide Yield95% TFA, 2.5% TIS, 2.5% H2O, 2-3 hHPLC analysis of crude productYield is sequence-dependent
Purity Final PurityRP-HPLC purificationAnalytical HPLC, Mass Spectrometry>95% purity after purification

Troubleshooting

Problem Possible Cause Solution
Incomplete Ivdde Deprotection Steric hindrance within the peptide sequence; Peptide aggregationIncrease hydrazine concentration to 4-5%; Increase reaction time or number of treatments; Use a different solvent system (e.g., NMP)
Incomplete Side Chain Acylation Steric hindrance of the acylating agent; Low reactivity of the carboxylic acidUse a more potent coupling reagent (e.g., HATU); Increase the equivalents of reagents; Increase reaction time or temperature
Side Reactions during Ivdde Deprotection N-terminal amine is unprotected (Fmoc off)Ensure the N-terminal amine is protected (e.g., with Boc) if it is not meant to react
Low Final Yield Incomplete reactions at any step; Peptide instability in cleavage cocktailOptimize all deprotection and coupling steps; Ensure appropriate scavengers are used in the cleavage cocktail

Conclusion

The use of this compound provides a robust and versatile method for the site-specific on-resin modification of lysine residues. The orthogonal deprotection strategy allows for the synthesis of complex and uniquely functionalized peptides that are essential tools in chemical biology and drug development. By following the detailed protocols and considering the potential challenges outlined in this document, researchers can successfully implement this powerful technique in their peptide synthesis workflows.

References

Application Notes and Protocols for the Synthesis of Fluorescently Labeled Peptides using Fmoc-D-Lys(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the site-specific fluorescent labeling of peptides utilizing the orthogonally protected amino acid, Fmoc-D-Lys(Ivdde)-OH. This methodology allows for the precise incorporation of a fluorescent probe onto the side chain of a D-lysine residue within a peptide sequence, a critical technique for studying peptide localization, receptor binding, and other biological interactions.[1][2]

The use of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group offers significant advantages, including its stability to the piperidine conditions used for Fmoc group removal and its selective cleavage with dilute hydrazine.[3] This orthogonality is fundamental to achieving site-specific labeling on the solid phase, ensuring that the fluorescent dye is introduced only at the desired lysine side chain.

Core Principles

The synthesis of fluorescently labeled peptides using this compound is a multi-stage process performed on a solid support:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled using standard Fmoc chemistry. This compound is incorporated at the desired position within the peptide sequence.

  • Selective Ivdde Deprotection: After the full peptide sequence is assembled, the Ivdde group on the D-lysine side chain is selectively removed using a dilute solution of hydrazine in DMF, leaving all other side-chain protecting groups and the peptide-resin linkage intact.

  • On-Resin Fluorescent Labeling: An activated fluorescent dye is then coupled to the newly exposed primary amine of the D-lysine side chain.

  • Cleavage and Purification: The final labeled peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed. The crude peptide is then purified to yield the final product.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the assembly of the peptide backbone on a solid support using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HBTU (3.8 eq.) and HOBt (3.8 eq.) in DMF for 5 minutes.

    • Add DIPEA (8 eq.).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Note: To confirm complete coupling, a Kaiser test can be performed.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating this compound at the desired position.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

Protocol 2: Selective Ivdde Deprotection and On-Resin Fluorescent Labeling

This protocol details the removal of the Ivdde protecting group and the subsequent coupling of a fluorescent dye.

Materials:

  • Peptide-resin from Protocol 1

  • Ivdde deprotection solution: 2-5% (v/v) hydrazine monohydrate in DMF. Caution: Hydrazine is highly toxic. Handle with appropriate safety precautions in a fume hood.

  • Fluorescent dye with a carboxylic acid or activated ester (e.g., NHS ester) functionality (e.g., FITC, TAMRA-NHS)

  • Coupling reagents (if using a carboxylic acid dye): HBTU, HOBt, DIPEA

  • Solvents: DMF, DCM

Procedure:

  • Ivdde Deprotection:

    • Wash the peptide-resin with DMF.

    • Add the 2-5% hydrazine/DMF solution to the resin.

    • Agitate the mixture at room temperature. The reaction time can vary from 3 to 20 minutes, and multiple treatments may be necessary for complete removal. It is recommended to perform short, repeated treatments (e.g., 3 x 3 minutes) to minimize potential side reactions.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5 times).

  • Fluorescent Dye Coupling (for NHS-ester activated dyes):

    • Dissolve the fluorescent dye-NHS ester (2-3 equivalents) in DMF.

    • Add the dye solution to the resin.

    • Add DIPEA (4-6 equivalents).

    • Agitate the mixture overnight at room temperature in the dark.

  • Fluorescent Dye Coupling (for carboxylic acid dyes):

    • In a separate vial, pre-activate the fluorescent dye (3 equivalents) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.).

    • Add the activated dye solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature in the dark.

  • Washing: Drain the labeling solution and wash the resin extensively with DMF (5 times) and DCM (3 times) until the washings are colorless.

Protocol 3: Peptide Cleavage and Purification

This protocol describes the cleavage of the labeled peptide from the resin and its subsequent purification.

Materials:

  • Labeled peptide-resin from Protocol 2

  • Cleavage cocktail: e.g., Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5 v/v). The exact composition may vary depending on the peptide sequence.

  • Cold diethyl ether

  • Purification system: Reversed-phase HPLC (RP-HPLC)

  • Solvents for HPLC: Acetonitrile (ACN) with 0.1% TFA, Water with 0.1% TFA

Procedure:

  • Resin Drying: Dry the labeled peptide-resin under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

  • Washing and Drying:

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Air-dry the crude peptide pellet.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

    • Purify the peptide by RP-HPLC using a suitable gradient of ACN in water (both with 0.1% TFA).

    • Monitor the elution profile using a UV detector (typically at 220 nm and the absorbance maximum of the fluorescent dye).

  • Characterization and Lyophilization:

    • Collect the fractions containing the pure peptide.

    • Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

    • Lyophilize the pure fractions to obtain the final fluorescently labeled peptide as a powder.

Data Presentation

Table 1: Reagents for Solid-Phase Peptide Synthesis

ReagentPurposeTypical Excess (relative to resin loading)
Fmoc-Amino AcidsPeptide building blocks4 equivalents
HBTU/HOBtCoupling activators3.8 equivalents
DIPEA/NMMBase for activation and coupling8 equivalents
PiperidineFmoc deprotection20% (v/v) in DMF

Table 2: Conditions for Ivdde Deprotection

ReagentConcentrationReaction TimeNumber of Treatments
Hydrazine Monohydrate in DMF2-5% (v/v)3-20 minutes per treatment2-4

Table 3: Reagents for On-Resin Fluorescent Labeling

ReagentPurposeTypical Excess (relative to resin loading)
Fluorescent Dye-NHS EsterLabeling agent2-3 equivalents
Fluorescent Dye-COOHLabeling agent3 equivalents
HBTU/HOBt (for -COOH dyes)Coupling activators2.9-3 equivalents
DIPEABase4-6 equivalents

Visualizations

Peptide_Synthesis_Workflow Start Start: Rink Amide Resin SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Incorporate this compound Start->SPPS Ivdde_Deprotection Selective Ivdde Deprotection (2-5% Hydrazine in DMF) SPPS->Ivdde_Deprotection Labeling On-Resin Fluorescent Labeling (Activated Fluorescent Dye) Ivdde_Deprotection->Labeling Cleavage Cleavage from Resin & Side-Chain Deprotection Labeling->Cleavage Purification RP-HPLC Purification Cleavage->Purification End End: Purified Fluorescently Labeled Peptide Purification->End

Caption: Workflow for the synthesis of fluorescently labeled peptides.

Orthogonal_Deprotection_Scheme cluster_peptide Peptide on Solid Support cluster_deprotection Orthogonal Deprotection Steps Peptide_N_Fmoc Fmoc-NH-Peptide-Lys(Ivdde)-Resin Piperidine 20% Piperidine/DMF Peptide_N_Fmoc->Piperidine Fmoc Removal Hydrazine 2-5% Hydrazine/DMF Peptide_N_Fmoc->Hydrazine Ivdde Removal Peptide_N_Free H2N-Peptide-Lys(Ivdde)-Resin Piperidine->Peptide_N_Free Peptide_Lys_Free Fmoc-NH-Peptide-Lys(NH2)-Resin Hydrazine->Peptide_Lys_Free

Caption: Orthogonal deprotection strategy for Fmoc and Ivdde groups.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydrazine Concentration for Ivdde Removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) protecting group using hydrazine.

Troubleshooting Guide

This guide addresses common issues encountered during the Ivdde deprotection of peptides synthesized on solid phase.

Issue Possible Cause Recommended Solution
Incomplete Ivdde Removal Insufficient hydrazine concentration.Increase the hydrazine concentration in N,N-dimethylformamide (DMF). Concentrations of 2% are standard, but for difficult sequences, increasing to 4% or higher may be necessary.[1][2] In some cases, up to 10% hydrazine has been employed for challenging removals.
Short reaction time or too few repetitions.Increase the number of hydrazine treatments. Standard protocols often recommend three treatments of 3 minutes each.[3] If deprotection is still incomplete, increasing the number of repetitions to four or five can improve the yield.
Peptide aggregation.Aggregation of the peptide on the resin can hinder reagent access. Consider switching to a different solvent system or using additives known to disrupt aggregation.
Steric hindrance.The location of the Ivdde-protected residue within the peptide sequence can affect its accessibility. If the group is in a sterically hindered position, more forcing conditions (higher hydrazine concentration, more repetitions) may be required.
Side Reactions High hydrazine concentration.While higher concentrations can improve removal, excessive hydrazine can lead to side reactions, such as peptide cleavage at Glycine residues or the conversion of Arginine to Ornithine. It is recommended not to exceed a 2% concentration unless necessary and to carefully monitor for side products.
Presence of other labile protecting groups.Hydrazine can also remove Fmoc groups. Ensure the N-terminus is protected with a group stable to hydrazine, such as Boc, before Ivdde removal.
Difficulty Monitoring Deprotection Lack of a suitable monitoring method.The removal of Ivdde can be monitored spectrophotometrically by measuring the absorbance of the indazole byproduct in the filtrate at 290 nm.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Ivdde removal using hydrazine?

A standard protocol involves treating the peptidyl-resin with a 2% solution of hydrazine monohydrate in DMF. This treatment is typically repeated three times for 3 minutes each to ensure complete removal.

Q2: I'm still seeing incomplete deprotection with 2% hydrazine. What should I do?

If you are experiencing incomplete deprotection, you can try the following:

  • Increase Hydrazine Concentration: Gradually increase the hydrazine concentration to 4% or 6%.

  • Increase Repetitions: Increase the number of hydrazine treatments to four or five.

  • Increase Reaction Time: While less commonly adjusted, a slight increase in the duration of each treatment may help.

Q3: Are there any side reactions I should be aware of when using hydrazine?

Yes, high concentrations of hydrazine can lead to undesirable side reactions. These include cleavage of the peptide backbone at glycine residues and the conversion of arginine residues to ornithine. Therefore, it is crucial to use the lowest effective concentration of hydrazine.

Q4: How can I monitor the progress of the Ivdde removal?

The deprotection reaction can be conveniently monitored by UV spectrophotometry. The indazole byproduct released during the reaction absorbs strongly at 290 nm. By measuring the absorbance of the solution after each hydrazine treatment, you can determine when the reaction is complete (i.e., when the absorbance returns to baseline).

Q5: Can I use hydrazine to remove Ivdde if my peptide has an N-terminal Fmoc group?

No, hydrazine will also cleave the Fmoc protecting group. Before treating with hydrazine, ensure the N-terminal amine is protected with a group that is stable to these conditions, such as a Boc group.

Q6: Are there any alternatives to hydrazine for Ivdde removal?

For the less hindered Dde group, a solution of hydroxylamine hydrochloride and imidazole in NMP has been shown to be effective and can be used in the presence of Fmoc groups. However, for the more robust Ivdde group, hydrazine remains the most common reagent.

Data Presentation

Table 1: Summary of Conditions for Ivdde Protecting Group Removal

ConditionHydrazine Concentration (% volume)Reaction Time (min)Volume Added to Reactor Vial (mL)Reaction IterationsDeprotection Completion
1231.53Incomplete
22323~50%
62523Marginal increase from condition 2
102324Nominal increase from condition 2
124323Nearly complete

Experimental Protocols

Optimized Ivdde Removal Protocol

This protocol is based on an optimization study and is recommended for efficient Ivdde removal.

  • Reagent Preparation: Prepare a 4% (v/v) solution of hydrazine monohydrate in high-purity DMF.

  • Resin Treatment: To the peptidyl-resin in a suitable reaction vessel, add a sufficient volume of the 4% hydrazine solution to swell the resin (e.g., 2 mL).

  • Reaction: Agitate the mixture for 3 minutes at room temperature.

  • Filtration: Drain the solution from the resin.

  • Repetition: Repeat steps 2-4 two more times for a total of three treatments.

  • Washing: Wash the resin thoroughly with DMF to remove any residual hydrazine and the indazole byproduct.

Monitoring Ivdde Deprotection by UV Spectroscopy

This protocol allows for real-time monitoring of the deprotection reaction.

  • Sample Collection: After each hydrazine treatment, collect the filtrate.

  • Spectrophotometer Setup: Set a UV spectrophotometer to measure absorbance at 290 nm.

  • Measurement: Measure the absorbance of the collected filtrate.

  • Analysis: A high absorbance indicates the presence of the indazole byproduct and thus ongoing deprotection. The reaction is considered complete when the absorbance of the filtrate returns to the baseline value of the DMF solvent.

Visualizations

Ivdde_Deprotection_Workflow Start Peptidyl-Resin with Ivdde Prepare_Hydrazine Prepare 2-4% Hydrazine in DMF Treat_Resin Treat Resin with Hydrazine Solution Prepare_Hydrazine->Treat_Resin Agitate Agitate for 3 minutes Treat_Resin->Agitate Filter Filter and Collect Supernatant Agitate->Filter Monitor Monitor at 290 nm Filter->Monitor Decision Deprotection Complete? Monitor->Decision Repeat Repeat Treatment (2 more times) Decision->Repeat No Wash Wash Resin with DMF Decision->Wash Yes Repeat->Treat_Resin End Deprotected Peptidyl-Resin Wash->End

Caption: Experimental workflow for Ivdde deprotection and monitoring.

Troubleshooting_Logic Problem Incomplete Ivdde Removal Cause1 Low Hydrazine Conc.? Problem->Cause1 Solution1 Increase Conc. to 4% Cause1->Solution1 Yes Cause2 Insufficient Repetitions? Cause1->Cause2 No Success Successful Deprotection Solution1->Success Solution2 Increase to 4-5 Repetitions Cause2->Solution2 Yes Cause3 Peptide Aggregation? Cause2->Cause3 No Solution2->Success Solution3 Use Chaotropic Agents or Change Solvent Cause3->Solution3 Yes Solution3->Success

Caption: Troubleshooting logic for incomplete Ivdde removal.

References

How to avoid side reactions during Ivdde deprotection.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid side reactions and other common issues during the deprotection of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group.

Troubleshooting Guide

Issue: Incomplete or Sluggish Ivdde Deprotection

Q1: My Ivdde deprotection is incomplete, what are the common causes and how can I improve the efficiency?

A1: Incomplete Ivdde deprotection is a frequent challenge, particularly with aggregated peptide sequences or when the Ivdde-protected residue is located near the C-terminus.[1][2] Here are several strategies to enhance deprotection efficiency:

  • Increase Hydrazine Concentration: While the standard protocol often uses 2% hydrazine monohydrate in DMF, increasing the concentration to 4% or even 6% can significantly improve the removal of the Ivdde group.[3][4] However, be cautious as higher concentrations of hydrazine can lead to side reactions.

  • Increase Reaction Time and Iterations: Extending the reaction time and increasing the number of deprotection cycles can also promote more complete removal. It has been shown that repeating the deprotection treatment up to five times can increase the yield.

  • Optimize Mixing: The method of mixing during the deprotection reaction can influence the outcome. Ensure efficient mixing to allow the hydrazine solution to access all sites on the resin.

Issue: Suspected Side Reactions

Q2: I am observing unexpected modifications in my peptide after Ivdde deprotection. What are the potential side reactions and how can I mitigate them?

A2: Several side reactions can occur during Ivdde deprotection with hydrazine. Here are the most common ones and how to avoid them:

  • Peptide Backbone Cleavage at Glycine Residues: Higher concentrations of hydrazine can cause cleavage of the peptide backbone at glycine residues. To avoid this, it is recommended not to exceed a 2% hydrazine concentration if your peptide contains glycine.

  • Conversion of Arginine to Ornithine: High concentrations of hydrazine can also lead to the conversion of arginine residues to ornithine. Sticking to a 2% hydrazine solution is a key preventative measure.

  • Ivdde Group Migration: Although the Ivdde group is more robust against migration than the related Dde group, it can still migrate from the side chain to the α-amino group under certain conditions. This is more likely to occur during the Fmoc deprotection step with piperidine. To minimize this, ensure complete and efficient Fmoc deprotection and washing steps.

  • Reduction of Alloc Protecting Groups: If your peptide also contains Alloc (allyloxycarbonyl) protecting groups, be aware that trace impurities of diazine in the hydrazine solution can reduce the allyl group's double bond. This side reaction can be suppressed by the addition of allyl alcohol to the hydrazine reagent.

Frequently Asked Questions (FAQs)

Q3: What is the standard protocol for Ivdde deprotection?

A3: The standard protocol for on-resin Ivdde deprotection involves the following steps:

  • Swell the peptidyl-resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Treat the resin with the hydrazine solution (e.g., 25 mL per gram of resin) for a short period (e.g., 3 minutes) at room temperature.

  • Filter the resin and repeat the hydrazine treatment two or more times to ensure complete removal.

  • Thoroughly wash the resin with DMF to remove all traces of hydrazine and the cleaved protecting group.

Q4: How can I monitor the progress of the Ivdde deprotection?

A4: The cleavage of the Ivdde group with hydrazine releases a chromophoric indazole byproduct that absorbs strongly at 290 nm. You can monitor the reaction by taking small aliquots of the solution and measuring the UV absorbance at this wavelength. The deprotection is considered complete when the absorbance at 290 nm no longer increases.

Q5: Is it necessary to protect the N-terminus during Ivdde deprotection?

A5: Yes. The standard hydrazine treatment for Ivdde removal also cleaves the Fmoc (9-fluorenylmethyloxycarbonyl) group. Therefore, if you want to perform further modifications on the newly deprotected side chain while the peptide is still on the resin, the N-terminal α-amino group should be protected with a group that is stable to hydrazine, such as the Boc (tert-butyloxycarbonyl) group.

Quantitative Data Summary

The efficiency of Ivdde deprotection can be sequence-dependent and influenced by the reaction conditions. The following table summarizes some reported deprotection efficiencies and purities of the final products.

Peptide/Resin TypeDeprotection ConditionsObserved OutcomeReference
ACP-K peptide2 mL of 2% hydrazine, 3 min, 3 repetitions~50% deprotection
ACP-K peptide2 mL of 4% hydrazine, 3 min, 3 repetitionsNear complete deprotection
Peptide with Lys(ivDde) at C-terminus2-10% hydrazine/DMF~40-50% deprotection
Branched gp41 variant5% hydrazine in DMF93% purity of the final branched peptide
PEGA-type resinUp to 6% hydrazine, 5 repetitionsIncomplete deprotection reported

Detailed Experimental Protocols

Protocol 1: Standard On-Resin Ivdde Deprotection

This protocol is a general guideline for the removal of the Ivdde protecting group from a peptide synthesized on a solid support.

  • Resin Preparation: Place the peptidyl-resin in a suitable reaction vessel.

  • Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in high-purity N,N-dimethylformamide (DMF).

  • Deprotection Reaction:

    • Add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).

    • Allow the mixture to react at room temperature for 3 minutes with gentle agitation.

    • Drain the deprotection solution from the resin.

    • Repeat this treatment two more times with fresh deprotection solution.

  • Washing:

    • Wash the resin thoroughly with DMF (at least 3-5 times) to remove residual hydrazine and the cleaved protecting group.

    • The resin is now ready for the next synthetic step or for cleavage from the support.

Protocol 2: Optimized Ivdde Deprotection for Difficult Sequences

This protocol is recommended for peptides where the standard protocol results in incomplete deprotection.

  • Resin Preparation: As in the standard protocol.

  • Deprotection Solution Preparation: Prepare a fresh 4% (v/v) solution of hydrazine monohydrate in DMF.

  • Deprotection Reaction:

    • Add the 4% hydrazine/DMF solution to the resin.

    • Increase the reaction time to 5-10 minutes per treatment, with gentle agitation.

    • Drain the deprotection solution.

    • Repeat the treatment 3 to 5 times until monitoring indicates complete deprotection.

  • Washing: As in the standard protocol.

Visualizations

Ivdde_Deprotection_Pathway cluster_main Ivdde Deprotection cluster_side_reactions Potential Side Reactions Lys_Ivdde Lys(Ivdde)-Peptide-Resin Deprotected_Lys Lys(NH2)-Peptide-Resin Lys_Ivdde->Deprotected_Lys Deprotection Hydrazine 2% Hydrazine in DMF Indazole Indazole byproduct (absorbs at 290 nm) Deprotected_Lys->Indazole releases High_Hydrazine >2% Hydrazine Gly_Residue Glycine Residue High_Hydrazine->Gly_Residue cleavage Arg_Residue Arginine Residue High_Hydrazine->Arg_Residue conversion Cleaved_Peptide Cleaved Peptide Gly_Residue->Cleaved_Peptide Orn_Residue Ornithine Residue Arg_Residue->Orn_Residue

Caption: Ivdde deprotection mechanism and potential side reactions.

Troubleshooting_Workflow Start Start: Incomplete Ivdde Deprotection Increase_Hydrazine Increase Hydrazine Concentration (e.g., 4%) Start->Increase_Hydrazine Increase_Iterations Increase Number of Deprotection Cycles Increase_Hydrazine->Increase_Iterations Increase_Time Increase Reaction Time Increase_Iterations->Increase_Time Check_Completion Monitor Deprotection (UV at 290 nm) Increase_Time->Check_Completion Success Deprotection Complete Check_Completion->Success Yes Failure Still Incomplete Check_Completion->Failure No Failure->Increase_Hydrazine Iterate with stronger conditions Consider_Alternatives Consider Alternative Strategies or Protecting Groups Failure->Consider_Alternatives

Caption: Troubleshooting workflow for incomplete Ivdde deprotection.

References

Technical Support Center: Overcoming Steric Hindrance with Fmoc-D-Lys(Ivdde)-OH in Peptide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during peptide synthesis using Fmoc-D-Lys(Ivdde)-OH, with a focus on overcoming steric hindrance.

Troubleshooting Guides

This section provides solutions to common problems encountered during the coupling of this compound.

Issue 1: Low Coupling Yield

  • Symptom: Incomplete reaction, leading to a low yield of the desired peptide, often identified by the presence of deletion sequences in mass spectrometry analysis.[1]

  • Probable Cause: The bulky 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) protecting group on the lysine side chain creates significant steric hindrance, impeding the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1] This is a common issue with sterically hindered amino acids.[1]

  • Solutions:

    • Optimize Coupling Reagents: Employ more powerful coupling reagents known to be effective for sterically hindered amino acids. HATU, HBTU, and COMU are recommended for their high reactivity and ability to suppress racemization.[2]

    • Increase Reaction Time and Temperature: Extending the coupling time (e.g., from 1-2 hours to overnight) can help improve the reaction yield.[3] A moderate increase in temperature can also be beneficial, but caution must be exercised to avoid racemization.

    • Double Coupling: Performing a second coupling step with a fresh solution of the activated amino acid can help drive the reaction to completion. This is particularly useful after proline residues or when coupling multiple identical amino acids in a row.

    • Microwave-Enhanced SPPS: The application of microwave energy can overcome steric challenges, leading to more efficient coupling and reduced formation of deletion products.

Issue 2: Incomplete Ivdde Deprotection

  • Symptom: The Ivdde group is not completely removed, leading to a modified peptide as the final product. This can be particularly problematic in aggregated sequences or when the Ivdde-protected lysine is near the C-terminus.

  • Probable Cause: Insufficient reagent concentration or reaction time for the deprotection reaction. Peptide aggregation can also hinder reagent access to the Ivdde group.

  • Solutions:

    • Increase Hydrazine Concentration: If the standard 2% hydrazine in DMF is ineffective, increasing the concentration to 4% or even up to 10% can improve the removal of the Ivdde group.

    • Increase Reaction Time and Iterations: Extending the deprotection time and increasing the number of hydrazine treatments can enhance the efficiency of Ivdde removal.

    • Monitoring Deprotection: The removal of the Ivdde group can be monitored spectrophotometrically by measuring the absorbance of the indazole byproduct at 290 nm.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Ivdde protecting group on Fmoc-D-Lys-OH?

The Ivdde group provides orthogonal protection for the ε-amino group of lysine. This means it can be selectively removed under conditions that do not affect the acid-labile side-chain protecting groups (like tBu) or the base-labile Fmoc group on the α-amino terminus. This allows for site-specific modifications of the lysine side chain, such as branching, cyclization, or the attachment of labels.

Q2: Why does this compound often lead to low coupling yields?

The Ivdde group is bulky, which creates steric hindrance. This physical obstruction makes it difficult for the activated carboxylic acid of the incoming amino acid to approach the free amine of the growing peptide chain, resulting in slower reaction rates and incomplete coupling.

Q3: Which coupling reagents are best to use with this compound?

For sterically hindered amino acids like this compound, onium-type coupling reagents are generally more effective. HATU, HBTU, and COMU have shown high efficiency in promoting coupling reactions with challenging amino acids.

Q4: Can I use standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) with this amino acid?

Yes, the Ivdde group is stable to the basic conditions used for Fmoc group removal, such as 20% piperidine in DMF.

Q5: What are the standard conditions for removing the Ivdde protecting group?

The standard condition for removing the Ivdde group is treatment with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

Coupling ReagentAdditiveBaseTypical Yield (%)Key Advantages
HATU HOAtDIPEA~99Highly effective for sterically hindered couplings; rapid reaction kinetics.
HBTU HOBtDIPEA~95-98Good performance for most couplings.
COMU -DIPEA>99Very high efficiency and fast reaction times.
PyBOP HOBtDIPEA~95Effective for a wide range of couplings.

Note: Yields are based on a model peptide and can vary depending on the specific sequence and reaction conditions.

Table 2: Troubleshooting Ivdde Deprotection

ParameterStandard ConditionOptimized Condition for Difficult Sequences
Hydrazine Concentration 2% in DMF4-10% in DMF
Reaction Time 3 x 3 minutesIncreased time per treatment (e.g., 5-10 minutes)
Number of Treatments 34 or more

Experimental Protocols

Protocol 1: Coupling of this compound using HATU

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: On-Resin Ivdde Deprotection

  • Resin Preparation: Wash the peptide-resin with DMF.

  • Deprotection Solution: Prepare a 2% solution of hydrazine monohydrate in DMF. For difficult deprotections, a 4% solution can be used.

  • Deprotection Reaction: Add the hydrazine solution to the resin and agitate for 3-5 minutes at room temperature.

  • Repeat: Drain the solution and repeat the hydrazine treatment two more times (for a total of three treatments).

  • Monitoring: The deprotection can be monitored by taking a small aliquot of the solution after each treatment and measuring the UV absorbance at 290 nm to detect the indazole byproduct.

  • Washing: After complete deprotection, wash the resin thoroughly with DMF.

Mandatory Visualization

Overcoming_Steric_Hindrance cluster_synthesis Peptide Synthesis Workflow cluster_troubleshooting Troubleshooting Low Coupling Yield Start Start SPPS Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Coupling of This compound Deprotection->Coupling Wash1 Wash Coupling->Wash1 LowYield Low Coupling Yield? Coupling->LowYield Repeat Repeat for next amino acid Wash1->Repeat LowYield->Wash1 No OptimizeReagent Use Stronger Coupling Reagent (e.g., HATU) LowYield->OptimizeReagent Yes IncreaseTime Increase Coupling Time &/or Temperature LowYield->IncreaseTime Yes DoubleCouple Perform Double Coupling LowYield->DoubleCouple Yes Microwave Use Microwave -Enhanced SPPS LowYield->Microwave Yes OptimizeReagent->Coupling IncreaseTime->Coupling DoubleCouple->Coupling Microwave->Coupling

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

Ivdde_Deprotection_Workflow cluster_deprotection Ivdde Deprotection and On-Resin Modification cluster_troubleshooting_deprotection Troubleshooting Incomplete Deprotection PeptideResin Peptide Resin with This compound Ivdde_Removal Ivdde Removal (2% Hydrazine/DMF) PeptideResin->Ivdde_Removal Wash2 Wash Ivdde_Removal->Wash2 Incomplete Incomplete Deprotection? Ivdde_Removal->Incomplete Monitor Monitor Deprotection (UV at 290 nm) Ivdde_Removal->Monitor Modification On-Resin Side-Chain Modification Wash2->Modification Cleavage Final Cleavage from Resin Modification->Cleavage Incomplete->Wash2 No IncreaseHydrazine Increase Hydrazine Concentration (4-10%) Incomplete->IncreaseHydrazine Yes IncreaseTimeIter Increase Reaction Time & Number of Treatments Incomplete->IncreaseTimeIter Yes IncreaseHydrazine->Ivdde_Removal IncreaseTimeIter->Ivdde_Removal

Caption: Workflow for Ivdde deprotection and troubleshooting incomplete removal.

References

Technical Support Center: Managing Peptide Aggregation with Fmoc-D-Lys(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Fmoc-D-Lys(Ivdde)-OH in solid-phase peptide synthesis (SPPS). The following information addresses common challenges, particularly those related to peptide aggregation that can impede the synthesis process and subsequent deprotection steps.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in peptide synthesis?

A1: this compound is an orthogonally protected amino acid derivative used in Fmoc-based solid-phase peptide synthesis (SPPS). Its principal application is to enable site-specific modifications of the lysine side chain. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and acidic conditions for final cleavage from the resin. This allows for the selective deprotection of the lysine's ε-amino group on-resin to permit branching of the peptide chain, attachment of labels (such as fluorophores or biotin), or conjugation to other molecules.

Q2: What are the standard conditions for removing the ivDde protecting group?

A2: The standard method for ivDde group removal is treatment with a solution of 2% hydrazine monohydrate in N,N-dimethylformamide (DMF).[1] Typically, the peptide-resin is treated with this solution for 3-10 minutes, and the process is repeated 2-3 times to ensure complete deprotection.[1][2]

Q3: How can I monitor the progress of the ivDde deprotection reaction?

A3: The deprotection of the ivDde group by hydrazine releases a chromophoric indazole byproduct, which can be monitored by UV spectrophotometry at approximately 290 nm.[2] This allows for real-time tracking of the reaction's progress.

Q4: Can the ivDde group be removed without affecting the N-terminal Fmoc group?

A4: Standard hydrazine treatment for ivDde removal will also cleave the Fmoc group. If you need to keep the Fmoc group intact, an alternative deprotection method using hydroxylamine hydrochloride and imidazole in N-methyl-2-pyrrolidone (NMP) can be employed.[1] This method provides orthogonality between the ivDde and Fmoc protecting groups.

Troubleshooting Guide: Incomplete ivDde Deprotection and Peptide Aggregation

A common issue encountered during the synthesis of complex or hydrophobic peptides is aggregation of the growing peptide chains on the solid support. This can lead to several problems, including incomplete ivDde deprotection.

Issue: Mass spectrometry analysis of the cleaved peptide indicates incomplete removal of the ivDde group.

  • Possible Cause 1: Peptide Aggregation

    On-resin aggregation can shield the ivDde group from the deprotection reagents, resulting in a sluggish and incomplete reaction. This is particularly prevalent in hydrophobic sequences or when the this compound residue is located near the C-terminus.

    • Solutions:

      • Optimize Deprotection Conditions: Increase the hydrazine concentration, reaction time, or number of repetitions. A study by Biotage demonstrated that increasing the hydrazine concentration from 2% to 4% significantly improved deprotection efficiency.

      • Utilize Aggregation-Disrupting Solvents: Before and during the deprotection step, wash the resin with or perform the reaction in solvents known to disrupt secondary structures. N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) are effective options.

      • Incorporate Chaotropic Salts: Washing the resin with solutions containing chaotropic salts such as LiCl or KSCN prior to deprotection can help break up aggregates.

      • Elevated Temperature: Performing the deprotection at a moderately elevated temperature (e.g., 40-50°C) can help to disrupt intermolecular hydrogen bonds. However, this should be done with caution to avoid potential side reactions.

      • Alternative Deprotection Reagent: For severe aggregation, the standard hydrazine protocol may be insufficient. Switching to a hydroxylamine-based deprotection cocktail can be effective.

  • Possible Cause 2: Insufficient Reagent Excess or Reaction Time

    Even in the absence of severe aggregation, the standard 2% hydrazine treatment may not be sufficient for all sequences.

    • Solutions:

      • Systematic Optimization: Systematically evaluate the effect of hydrazine concentration, reaction time, and the number of treatments on deprotection efficiency for your specific peptide.

      • Increase Number of Treatments: Repeating the deprotection step with fresh reagent (e.g., 3-5 times) can drive the reaction to completion.

Data Summary

The following table summarizes the optimization of ivDde deprotection conditions from a study by Biotage. The peptide used was a fragment of ACP with a C-terminal Lys(ivDde).

Condition NumberHydrazine Concentration (%)Reaction Time per Repetition (min)Number of RepetitionsivDde Removal Efficiency
2233Incomplete (small fraction removed)
6253~50% complete
10234~50% complete (nominal increase)
12433Near complete removal

Data adapted from Biotage application note on optimizing ivDde removal.

Experimental Protocols

Protocol 1: Standard ivDde Deprotection with Hydrazine

Objective: To remove the ivDde protecting group from the lysine side chain.

Materials:

  • Peptide-resin containing Lys(ivDde)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Filtration vessel

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Prepare a 2-4% (v/v) solution of hydrazine monohydrate in DMF.

  • Drain the DMF from the resin.

  • Add the hydrazine solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 3-10 minutes.

  • Drain the reagent solution.

  • Repeat steps 4-6 two to four more times.

  • Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin).

Protocol 2: Alternative ivDde Deprotection with Hydroxylamine (Fmoc-orthogonal)

Objective: To selectively remove the ivDde group while the N-terminal Fmoc group remains intact.

Materials:

  • Peptide-resin containing Lys(ivDde)

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Hydroxylamine hydrochloride

  • Imidazole

  • Filtration vessel

Procedure:

  • Swell the peptide-resin in NMP for 30 minutes.

  • Prepare the deprotection solution by dissolving hydroxylamine hydrochloride (1 equivalent relative to the ivDde-protected amine) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).

  • Drain the NMP from the resin.

  • Add the deprotection solution to the resin.

  • Agitate the mixture gently at room temperature for 30-60 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with NMP (3 x 10 mL per gram of resin).

Visualizations

experimental_workflow General Workflow for SPPS with this compound start Start SPPS elongation Peptide Chain Elongation (Fmoc-AA couplings) start->elongation incorporation Incorporate This compound elongation->incorporation completion Complete Peptide Backbone Synthesis incorporation->completion deprotection_choice ivDde Deprotection? completion->deprotection_choice hydrazine Hydrazine Deprotection (removes Fmoc) deprotection_choice->hydrazine Yes hydroxylamine Hydroxylamine Deprotection (Fmoc orthogonal) deprotection_choice->hydroxylamine Yes, preserve Fmoc cleavage Cleavage from Resin & Global Deprotection deprotection_choice->cleavage No side_chain_mod Side Chain Modification hydrazine->side_chain_mod hydroxylamine->side_chain_mod side_chain_mod->cleavage end Purification & Analysis cleavage->end

Caption: Workflow for SPPS incorporating this compound.

troubleshooting_logic Troubleshooting Incomplete ivDde Deprotection start Incomplete ivDde Removal (Confirmed by MS) cause Primary Suspected Cause: Peptide Aggregation start->cause solution1 Optimize Deprotection: - Increase [Hydrazine] - Increase Time/Repetitions cause->solution1 solution2 Use Aggregation- Disrupting Solvents (NMP, DMSO) cause->solution2 solution3 Pre-wash with Chaotropic Salts (e.g., LiCl) cause->solution3 solution4 Use Alternative Reagent: Hydroxylamine/Imidazole cause->solution4 reanalyze Re-analyze by MS solution1->reanalyze solution2->reanalyze solution3->reanalyze solution4->reanalyze

Caption: Logic for troubleshooting incomplete ivDde deprotection.

References

Technical Support Center: Improving the Yield of Branched Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for branched peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your branched peptide synthesis experiments.

Frequently Asked questions (FAQs)

Q1: What are the most common reasons for low yield in branched peptide synthesis?

Low yields in branched peptide synthesis are often attributed to a combination of factors inherent to their complex, three-dimensional structures. The most common culprits include:

  • Steric Hindrance: As the peptide branches elongate, the increasing molecular crowding around the reaction sites on the resin can physically obstruct the incoming activated amino acids and coupling reagents. This is particularly problematic in the divergent synthesis approach where branches are grown simultaneously from a central core.[1]

  • Incomplete Coupling Reactions: Due to steric hindrance and the potential for peptide aggregation, the coupling of amino acids to the growing branches may not go to completion. This results in truncated sequences and a lower yield of the desired full-length branched peptide.

  • Peptide Aggregation: Branched peptides, especially those with hydrophobic residues, have a tendency to aggregate on the solid support. This aggregation can block reactive sites, leading to incomplete deprotection and coupling steps.[1][2]

  • Side Reactions: The complex nature of branched peptides can increase the likelihood of various side reactions, such as racemization, diketopiperazine formation, and unwanted modifications of amino acid side chains.[3][4]

  • Suboptimal Cleavage and Purification: Inefficient cleavage from the resin or losses during purification can significantly reduce the final yield of the isolated branched peptide.

Q2: What is an orthogonal protection strategy, and why is it critical for branched peptide synthesis?

An orthogonal protection strategy employs protecting groups for amino acid side chains that can be removed under different chemical conditions. This is crucial for branched peptide synthesis, particularly when creating branches from the side chains of amino acids like lysine.

In a typical Fmoc-based solid-phase peptide synthesis (SPPS), the N-terminal Fmoc group is removed by a base (e.g., piperidine), while the side-chain protecting groups are removed by an acid (e.g., TFA) during the final cleavage step. For branched peptides, an additional layer of orthogonality is required. For instance, to build a branch on a lysine side chain, a protecting group that can be selectively removed without affecting the N-terminal Fmoc group or other acid-labile side-chain protecting groups is necessary. Examples of such "hyper-orthogonal" protecting groups for the lysine side chain include:

  • Mtt (4-Methyltrityl): Cleaved by dilute acid (e.g., 1% TFA in DCM).

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Removed by hydrazine.

  • Alloc (Allyloxycarbonyl): Cleaved by a palladium catalyst.

By using these orthogonal protecting groups, the lysine side chain can be deprotected on the resin, allowing for the synthesis of a new peptide chain from that point, thus creating a branch.

Q3: Should I use a divergent or convergent strategy for synthesizing my branched peptide?

The choice between a divergent and a convergent synthesis strategy depends on the specific characteristics of the branched peptide you are synthesizing, such as its size, complexity, and the number of branches.

  • Divergent Synthesis: In this approach, the peptide branches are grown simultaneously from a central core molecule, often a lysine dendrimer, on the solid support. This method is generally more straightforward for synthesizing symmetrical branched peptides like Multiple Antigenic Peptides (MAPs). However, as the branches grow, steric hindrance can become a significant issue, potentially leading to lower yields and purity.

  • Convergent Synthesis: This strategy involves the separate synthesis of the individual peptide branches, which are then purified and subsequently coupled to a central core molecule. This approach can mitigate the problems of steric hindrance and aggregation associated with the divergent method, often resulting in a purer final product. However, it requires more synthetic steps, including the purification of intermediate peptide fragments.

StrategyAdvantagesDisadvantagesBest Suited For
Divergent Simpler for symmetrical structures; fewer overall steps.Prone to steric hindrance and aggregation, leading to lower yields and purity with increasing size.Symmetrical, smaller branched peptides (e.g., 4- or 8-branch MAPs).
Convergent Minimizes steric hindrance and aggregation; allows for purification of individual branches, leading to higher final purity.More complex; requires synthesis and purification of multiple peptide fragments before final coupling.Large, complex, or asymmetrical branched peptides.

Troubleshooting Guides

Issue 1: Low Crude Yield After Cleavage

Possible Cause Recommended Solution
Incomplete Coupling Reactions - Optimize Coupling Reagent: Use a more efficient coupling reagent like HATU, which is known to be superior to HBTU for difficult sequences due to the formation of a more reactive OAt-ester. - Double Coupling: Perform a second coupling step for amino acids at or near the branching point, or for sterically hindered amino acids. - Increase Reaction Time and Temperature: Prolonging the coupling time or performing the reaction at a slightly elevated temperature can improve coupling efficiency. Microwave-assisted synthesis can be particularly effective.
Peptide Aggregation - Change Solvent: Switch from DMF to NMP, or use a mixture of solvents like NMP/DMSO to improve resin swelling and disrupt secondary structures. - Incorporate Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt hydrogen bonding. - Use Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at specific points in the linear portion of the peptide to disrupt the formation of β-sheets.
Steric Hindrance - Use a Lower Loading Resin: A resin with a lower substitution level provides more space between growing peptide chains, reducing steric hindrance. - Choose an Appropriate Resin Type: Resins with polyethylene glycol (PEG) linkers can improve solvation and reduce aggregation.
Incomplete Deprotection of Orthogonal Protecting Groups - Optimize Deprotection Conditions: Ensure the complete removal of orthogonal protecting groups (e.g., Mtt, ivDde) by using fresh reagents and optimizing the reaction time. Monitor the deprotection using a colorimetric test like the Kaiser test.

Issue 2: Poor Purity of the Crude Product

Possible Cause Recommended Solution
Presence of Truncated Sequences - Implement a Capping Step: After each coupling step, use a capping agent like acetic anhydride to block any unreacted N-termini. This will prevent the formation of deletion sequences in subsequent cycles.
Side Reactions - Minimize Racemization: Use a coupling reagent with a lower risk of racemization, such as HATU. Additives like HOBt or HOAt can also suppress racemization. - Protect Reactive Side Chains: Ensure that all reactive amino acid side chains are appropriately protected to prevent unwanted modifications.
Difficult Purification - Optimize RP-HPLC Gradient: Develop a shallow elution gradient during reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve better separation of the target peptide from impurities. - Use Orthogonal Purification Techniques: If RP-HPLC alone is insufficient, consider a multi-step purification strategy using other techniques like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) prior to the final RP-HPLC step.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of branched peptide synthesis. HATU is generally considered more efficient than HBTU, especially for sterically hindered couplings and sequences prone to aggregation.

Coupling ReagentActive Ester FormedKey AdvantagesTypical Purity (Difficult Sequences)
HATU OAt-esterFaster reaction kinetics, lower risk of racemization, higher purity for difficult sequences.Higher Purity
HBTU OBt-esterCost-effective, robust for standard peptide synthesis.Lower Purity

Note: Purity can vary significantly depending on the specific peptide sequence, synthesis conditions, and purification protocol.

Experimental Protocols

Protocol 1: General Solid-Phase Synthesis of a Tetra-Branched Peptide (Divergent Strategy)

This protocol outlines the synthesis of a tetra-branched peptide on a 4-branch Fmoc-Lysine MAP resin.

  • Resin Swelling: Swell the 4-branch Fmoc-Lysine MAP resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents per free amine on the resin), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Wash the resin as described in step 2.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue color), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the peptide by preparative RP-HPLC.

Protocol 2: RP-HPLC Purification of a Branched Peptide

  • Sample Preparation: Dissolve the crude branched peptide in a minimal amount of a suitable solvent (e.g., DMSO, or a mixture of acetonitrile and water).

  • Column Equilibration: Equilibrate a C18 preparative RP-HPLC column with 95% mobile phase A (0.1% TFA in water) and 5% mobile phase B (0.1% TFA in acetonitrile).

  • Gradient Elution:

    • Inject the dissolved peptide onto the column.

    • Apply a shallow linear gradient of mobile phase B. A typical gradient would be from 5% to 65% B over 60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Purity Analysis: Analyze the purity of each fraction using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified peptide as a powder.

Mandatory Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Branched Lysine Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (HATU) Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat Cycles Wash1->Repeat Repeat->Deprotection1 n-1 times FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Purity Analysis (Analytical HPLC, MS) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Fractions >95% Pure FinalProduct Purified Branched Peptide Lyophilization->FinalProduct

Caption: Workflow for the synthesis and purification of a branched peptide.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of Branched Peptide IncompleteCoupling Incomplete Coupling LowYield->IncompleteCoupling Aggregation Peptide Aggregation LowYield->Aggregation StericHindrance Steric Hindrance LowYield->StericHindrance OptimizeReagents Optimize Coupling Reagents (e.g., use HATU) IncompleteCoupling->OptimizeReagents Microwave Microwave-Assisted Synthesis IncompleteCoupling->Microwave ChangeSolvent Change Solvent (e.g., NMP, DMSO) Aggregation->ChangeSolvent Aggregation->Microwave LowerLoading Use Lower Loading Resin StericHindrance->LowerLoading

Caption: Troubleshooting logic for low yield in branched peptide synthesis.

References

Alternative reagents for Ivdde deprotection besides hydrazine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Ivdde) protecting group, offering alternative reagents to hydrazine and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why would I need an alternative to hydrazine for Ivdde deprotection?

While hydrazine is a common reagent for Ivdde removal, alternatives are sought for several reasons:

  • Safety Concerns: Hydrazine is highly toxic and potentially explosive.

  • Side Reactions: Hydrazine can lead to undesired side reactions, such as the reduction of other functional groups or cleavage of the peptide backbone at sensitive residues like Glycine.[1] It can also cause the conversion of Arginine to Ornithine.[1][2]

  • Orthogonality: Hydrazine is not orthogonal to the Fmoc protecting group, meaning it will also remove Fmoc groups. This necessitates N-terminal protection with a Boc group if the peptide synthesis is to be continued after Ivdde removal.[1]

Q2: What are the most common alternative reagents to hydrazine for Ivdde deprotection?

The most widely used and documented alternative is hydroxylamine . It offers the significant advantage of being orthogonal to the Fmoc group, allowing for selective deprotection of the Ivdde group without affecting the N-terminal Fmoc protection.

Q3: Can thiols like β-mercaptoethanol or DTT be used for Ivdde deprotection?

While thiols are effective nucleophiles for Michael addition-type reactions, which is the underlying mechanism of Ivdde deprotection, their use for this specific purpose is not as well-documented in readily available literature as hydroxylamine. However, the principle of using a soft nucleophile to effect the removal of the Ivdde group suggests that thiol-based reagents could be viable under optimized conditions.

Q4: What is Ivdde migration, and how can it be prevented?

Ivdde migration is a side reaction where the protecting group moves from the ε-amino group of a lysine residue to the α-amino group of the same or another residue.[3] This can occur during piperidine-mediated Fmoc deprotection. To minimize this, using the more sterically hindered Ivdde group over the Dde group is recommended. Additionally, employing milder Fmoc deprotection conditions, such as using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can help prevent this side reaction.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Ivdde Deprotection 1. Steric Hindrance: The Ivdde group is located in a sterically hindered region of the peptide or near the C-terminus. 2. Peptide Aggregation: The peptide has aggregated on the resin, limiting reagent access. 3. Insufficient Reagent/Reaction Time: The concentration of the deprotecting agent or the reaction time is inadequate. 4. Resin Swelling: The resin, such as a PEGA-type resin, may have different swelling properties that hinder the reaction.1. Increase Reaction Time/Iterations: Repeat the deprotection step multiple times (e.g., 3-5 times). 2. Increase Reagent Concentration: For hydrazine, consider increasing the concentration from 2% to 4-6%. 3. Change Solvent: Use a solvent known to disrupt secondary structures, such as N-Methyl-2-pyrrolidone (NMP). 4. Optimize Mixing: Ensure efficient mixing to improve reagent access to the reaction sites.
Unwanted Side Reactions 1. Fmoc Group Removal: Using hydrazine in the presence of Fmoc-protected amines. 2. Peptide Cleavage: High concentrations of hydrazine can cleave the peptide backbone, particularly at Glycine residues. 3. Modification of Arginine: Hydrazine can convert Arginine residues to Ornithine.1. Use an Orthogonal Reagent: Switch to hydroxylamine for deprotection if the Fmoc group needs to be preserved. 2. Limit Hydrazine Concentration: Do not exceed a 2% concentration of hydrazine in DMF. 3. Protect N-terminus: If using hydrazine, ensure the N-terminal amino group is protected with a Boc group.
Difficulty in Monitoring Reaction Progress Lack of a reliable method to track the deprotection in real-time.When using hydrazine, the reaction can be monitored spectrophotometrically by measuring the absorbance of the indazole byproduct at 290 nm.

Data Presentation

Table 1: Comparison of Ivdde Deprotection Reagents

ReagentTypical Concentration & SolventReaction TimeKey AdvantagesKey Disadvantages
Hydrazine Monohydrate 2-4% in DMF3-10 minutes (repeated)Fast and effective.Toxic, not orthogonal to Fmoc, potential for side reactions.
Hydroxylamine Hydrochloride / Imidazole 1 eq. Hydroxylamine HCl, 0.75 eq. Imidazole in NMP30-60 minutesOrthogonal to Fmoc, milder conditions.Slower reaction time compared to hydrazine.

Experimental Protocols

Protocol 1: Ivdde Deprotection using Hydrazine Monohydrate

This protocol is suitable when the N-terminal amino group is protected with a Boc group or when subsequent Fmoc-based synthesis is not required.

  • Resin Preparation: Swell the Ivdde-protected peptide-resin in N,N-dimethylformamide (DMF).

  • Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Reaction:

    • Treat the resin with the 2% hydrazine solution (approximately 25 mL per gram of resin).

    • Agitate the mixture at room temperature for 3 minutes.

    • Filter the resin.

    • Repeat the hydrazine treatment two more times.

  • Washing: Wash the resin thoroughly with DMF.

Protocol 2: Ivdde Deprotection using Hydroxylamine

This protocol is recommended for the selective removal of the Ivdde group in the presence of Fmoc protection.

  • Resin Preparation: Swell the Ivdde-protected peptide-resin in N-methylpyrrolidone (NMP).

  • Deprotection Solution:

    • Dissolve hydroxylamine hydrochloride (1 equivalent based on the Ivdde content of the resin) and imidazole (0.75 equivalents) in NMP.

  • Reaction:

    • Treat the resin with the hydroxylamine/imidazole solution.

    • Agitate the mixture at room temperature for 30 to 60 minutes.

  • Washing: Wash the resin thoroughly with NMP.

Visualizations

Deprotection_Workflow start Start: Ivdde-protected peptide on resin reagent_choice Choose Deprotection Reagent start->reagent_choice hydrazine Hydrazine (2% in DMF) reagent_choice->hydrazine Fmoc not present or N-terminus Boc protected hydroxylamine Hydroxylamine (in NMP) reagent_choice->hydroxylamine Fmoc group present reaction Deprotection Reaction (Agitation) hydrazine->reaction hydroxylamine->reaction wash Wash Resin reaction->wash end End: Deprotected peptide on resin wash->end

Caption: Experimental workflow for Ivdde deprotection.

Reagent_Selection_Logic start Start: Need to deprotect Ivdde fmoc_check Is the Fmoc protecting group present and needs to be retained? start->fmoc_check use_hydroxylamine Use Hydroxylamine fmoc_check->use_hydroxylamine Yes safety_check Are there concerns about hydrazine toxicity/reactivity? fmoc_check->safety_check No end Proceed with selected reagent use_hydroxylamine->end use_hydrazine Use Hydrazine use_hydrazine->end safety_check->use_hydroxylamine Yes safety_check->use_hydrazine No

Caption: Logic diagram for selecting an Ivdde deprotection reagent.

References

Technical Support Center: Monitoring ivDde Removal On-Resin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the on-resin removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for ivDde group removal from a peptidyl-resin?

A1: The standard method for removing the ivDde group involves treating the resin with a solution of 2% hydrazine monohydrate in N,N-dimethylformamide (DMF).[1] The procedure typically consists of treating the peptidyl-resin with the hydrazine solution for a short period (e.g., 3 minutes) and repeating this treatment multiple times (e.g., three times) to ensure complete removal.[2] It is crucial that the N-terminus of the peptide is protected, often with a Boc group, as hydrazine can also cleave Fmoc groups.[1][2]

Q2: How can I monitor the progress of the ivDde deprotection reaction in real-time?

A2: The removal of the ivDde group can be monitored spectrophotometrically. The reaction between hydrazine and the ivDde group releases a chromophoric indazole byproduct, which absorbs strongly at approximately 290 nm.[3] By analyzing the filtrate, you can track the progress of the deprotection reaction. This method is convenient as it uses the same wavelength for monitoring as Fmoc group removal.

Q3: What are the primary causes of incomplete ivDde removal?

A3: Incomplete removal of the ivDde group can be a significant issue, particularly for difficult sequences. Common causes include peptide aggregation on the resin or the location of the ivDde-protected residue being close to the C-terminus, which can be sterically hindering. The type of resin may also play a role; for instance, PEGA-type resins might present more challenges compared to standard polystyrene resins.

Q4: What should I do if I observe incomplete deprotection?

A4: If you encounter incomplete ivDde removal, several protocol modifications can be attempted. You can increase the concentration of hydrazine in DMF, with solutions up to 10% being used in difficult cases. Alternatively, increasing the number of hydrazine treatments (e.g., up to five times) or extending the reaction time for each treatment can improve the outcome. A small-scale optimization study is often beneficial to find the ideal conditions for your specific peptide.

Q5: Are there any side reactions to be aware of when using hydrazine?

A5: Yes. Besides the intended deprotection, hydrazine can cause undesired side reactions. For example, hydrazine concentrations exceeding 2% have been reported to cause peptide cleavage at Glycine residues and the conversion of Arginine residues to Ornithine. Furthermore, since hydrazine also removes the Fmoc protecting group, the N-terminal α-amino group must be protected with a group stable to hydrazine, such as Boc.

Q6: Is there an alternative method to remove the ivDde group that is orthogonal to Fmoc protection?

A6: While the standard hydrazine method is not fully orthogonal to Fmoc protection, an alternative exists. A solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can selectively remove Dde groups in the presence of Fmoc groups, offering better orthogonality. This method could be adapted for ivDde removal.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete ivDde Removal • Peptide aggregation on the resin.• Steric hindrance (ivDde group is near the C-terminus).• Insufficient hydrazine concentration or reaction time.Increase Hydrazine Concentration: Gradually increase the concentration from 2% up to 4-10% in DMF.• Increase Repetitions: Repeat the 3-minute hydrazine treatment up to 5 times.• Increase Reaction Time: Extend the duration of each hydrazine treatment (e.g., to 5 minutes).• Optimize Conditions: Conduct a small-scale experiment to test various combinations of concentration, time, and repetitions.
UV monitoring shows no indazole release • Incorrect wavelength setting on the spectrophotometer.• No ivDde-protected residue present in the sequence.• Complete deprotection occurred in the first wash.• Verify the spectrophotometer is set to ~290 nm.• Confirm the peptide sequence and the presence of the Lys(ivDde) residue.• Collect and measure all filtrates to ensure the reaction profile is captured.
Loss of peptide purity after deprotection • N-terminal Fmoc group was unintentionally removed.• Side reactions due to high hydrazine concentration.• Ensure the N-terminus is protected with a Boc group before hydrazine treatment.• Avoid using hydrazine concentrations above 2% unless necessary, and be aware of potential side reactions at Gly and Arg residues.
Sluggish or slow deprotection reaction • The peptide sequence is known to be "difficult" or prone to aggregation.• The reaction is being performed on a challenging resin matrix (e.g., PEGA-type).• Consider resynthesizing the peptide using ivDde-Lys(Fmoc)-OH instead of Fmoc-Lys(ivDde)-OH. This allows for side-chain modification earlier in the synthesis, potentially avoiding issues with the fully assembled peptide.• Test different swelling and washing protocols to minimize aggregation.

Experimental Protocols

Protocol 1: Standard On-Resin ivDde Deprotection
  • Resin Preparation: Place the peptidyl-resin in a suitable reaction vessel. If the N-terminal amine is Fmoc-protected, it must first be deprotected and then reprotected with a Boc group.

  • Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

  • First Treatment: Add the 2% hydrazine solution to the resin (e.g., 25 mL per gram of resin). Agitate gently at room temperature for 3 minutes.

  • Filtration: Drain the deprotection solution from the reaction vessel. Collect the filtrate if monitoring spectrophotometrically.

  • Repeat Treatment: Repeat steps 3 and 4 two more times for a total of three hydrazine treatments. For difficult sequences, the number of treatments may be increased.

  • Washing: Wash the resin thoroughly with DMF (at least 3-5 times) to remove all traces of hydrazine and the indazole byproduct.

Protocol 2: Spectrophotometric Monitoring
  • Sample Collection: Collect the filtrate from each hydrazine treatment step (Protocol 1, step 4).

  • Dilution: Dilute an aliquot of each filtrate with DMF to a concentration suitable for UV-Vis spectrophotometry.

  • Measurement: Measure the absorbance of the diluted filtrates at 290 nm.

  • Analysis: The absorbance should be highest in the first filtrate and decrease with subsequent treatments. The reaction is considered complete when the absorbance of the final filtrate is at or near the baseline.

Protocol 3: Test Cleavage and HPLC Analysis
  • Sample Collection: After completing the deprotection and washing steps, take a small sample of the resin (e.g., 2-5 mg).

  • Drying: Dry the resin sample thoroughly under vacuum.

  • Cleavage: Treat the dried resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-2 hours to cleave the peptide from the resin and remove other side-chain protecting groups.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Analysis: Dissolve the crude peptide in a suitable solvent and analyze by reverse-phase HPLC (RP-HPLC) and mass spectrometry. The HPLC chromatogram should show a single major peak corresponding to the fully deprotected peptide. The presence of a peak corresponding to the ivDde-protected peptide indicates incomplete removal.

Quantitative Data Summary

The efficiency of ivDde removal is highly dependent on the reaction conditions. The following table summarizes results from an optimization study on a model peptide to illustrate the impact of different parameters.

ConditionHydrazine Conc.Reaction TimeRepetitionsOutcome
12%3 min3Incomplete removal (~50% or less)
22%5 min3Marginal improvement over Condition 1
32%3 min4Nominal improvement over Condition 1
44%3 min3Near-complete removal

Visualizations

ivDde_Deprotection_Workflow start Start: Peptidyl-Resin with Lys(ivDde) boc_protect Boc-Protect N-Terminus (if Fmoc is present) start->boc_protect prep_hydrazine Prepare 2% Hydrazine in DMF boc_protect->prep_hydrazine treatment Treat Resin with Hydrazine (e.g., 3 min x 3) prep_hydrazine->treatment monitor Monitor Filtrate by UV Spec (290 nm) treatment->monitor wash Wash Resin Thoroughly with DMF treatment->wash is_complete Is Deprotection Complete? wash->is_complete test_cleavage Perform Test Cleavage & HPLC Analysis is_complete->test_cleavage Confirm proceed Proceed to Next Synthetic Step is_complete->proceed Yes troubleshoot Troubleshoot: Increase Hydrazine % or Reps is_complete->troubleshoot No test_cleavage->proceed troubleshoot->treatment

Caption: Workflow for on-resin ivDde deprotection and completion monitoring.

Troubleshooting_Incomplete_Deprotection start Problem: Incomplete ivDde Removal cause1 Possible Cause: Peptide Aggregation / Steric Hindrance start->cause1 cause2 Possible Cause: Insufficient Reaction Conditions start->cause2 solution2 Consider Resynthesis with ivDde-Lys(Fmoc)-OH cause1->solution2 solution1a Increase Hydrazine Concentration (e.g., 4%) cause2->solution1a solution1b Increase Number of Treatments cause2->solution1b re_evaluate Re-evaluate Completion (Test Cleavage & HPLC) solution1a->re_evaluate solution1b->re_evaluate solution2->re_evaluate

Caption: Logic diagram for troubleshooting incomplete ivDde removal.

References

Fmoc-D-Lys(Ivdde)-OH stability issues during prolonged synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fmoc-D-Lys(Ivdde)-OH. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide troubleshooting guidance for the use of this reagent in prolonged solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a protected form of the D-isomer of lysine, an amino acid.[1] It is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS) to incorporate a D-lysine residue into a peptide chain. The key feature of this reagent is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group on the side-chain (ε-amino group) of lysine. This allows for selective deprotection of the side chain, enabling site-specific modifications such as the creation of branched peptides, attachment of labels, or cyclization.[2][3]

Q2: What are the key stability characteristics of the Ivdde protecting group?

The Ivdde group is designed to be orthogonal to the standard Fmoc SPPS chemistry. This means it is stable under the conditions used to remove the Fmoc group (piperidine) and the conditions used for the final cleavage of the peptide from the resin (typically strong acids like trifluoroacetic acid - TFA).[4] It is, however, selectively cleaved by treatment with dilute solutions of hydrazine or hydroxylamine.

Q3: How does the stability of the Ivdde group compare to the Dde group?

The Ivdde group is a more sterically hindered version of the Dde protecting group. This increased bulkiness makes the Ivdde group more stable to the repeated piperidine treatments used for Fmoc deprotection during the synthesis of long peptides. It is also significantly less prone to migration, a side reaction where the protecting group can move to an unprotected amine, which can be a problem with the Dde group.

Q4: What are the standard conditions for Ivdde group deprotection?

The most common method for removing the Ivdde group is treatment with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF). Typically, the peptide-resin is treated with this solution for a short period (e.g., 3 minutes) and the treatment is repeated multiple times to ensure complete removal.

Q5: Can the Ivdde group be removed without affecting the Fmoc group?

Standard hydrazine treatment for Ivdde removal will also cleave the Fmoc group. If selective Ivdde removal while retaining the N-terminal Fmoc group is required, an alternative deprotection method using hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can be employed.

Troubleshooting Guides

Issue 1: Incomplete Ivdde Deprotection

A common issue, particularly in prolonged syntheses, is the incomplete removal of the Ivdde protecting group. This can be influenced by several factors, including the peptide sequence, its length, and its tendency to aggregate on the solid support.

Troubleshooting Steps:

  • Optimize Deprotection Conditions: Increase the concentration of hydrazine, the duration of the treatment, or the number of repetitions. Refer to the table below for a summary of optimization results.

  • Improve Resin Swelling: Prior to deprotection, ensure the peptide-resin is adequately swollen. This can be achieved by washing the resin extensively with a suitable solvent like DMF.

  • Consider Alternative Reagents: If hydrazine-based deprotection remains inefficient, consider using the hydroxylamine/imidazole method, which can sometimes be more effective for difficult sequences.

  • Monitor the Deprotection: The cleavage of the Ivdde group by hydrazine releases a chromophoric byproduct that can be monitored by UV spectrophotometry at 290 nm to follow the progress of the reaction.

Table 1: Optimization of Ivdde Deprotection Conditions with Hydrazine in DMF

Hydrazine Conc. (%)Treatment Time (min)No. of TreatmentsObserved Deprotection EfficiencyNotes
233~50%Standard starting conditions, may be insufficient for complex peptides.
253Marginal increase from aboveIncreasing time alone has a limited effect.
234Nominal increaseIncreasing repetitions alone has a limited effect.
433Near complete removalIncreasing hydrazine concentration is highly effective.
5-10VariableVariableUsed for very difficult sequencesHigher concentrations may be necessary in challenging cases.

Data adapted from an optimization study. Actual results may vary depending on the peptide sequence and synthesis conditions.

Issue 2: Premature Ivdde Group Instability

While the Ivdde group is generally stable to piperidine, some minor loss can occur during prolonged syntheses with numerous Fmoc deprotection cycles.

Troubleshooting Steps:

  • Minimize Piperidine Exposure: Reduce the duration of the piperidine treatment for Fmoc deprotection to the minimum time required for complete Fmoc removal.

  • Monitor Ivdde Stability: For very long syntheses, it may be prudent to periodically cleave a small sample of the peptide-resin and analyze it by HPLC to assess the integrity of the Ivdde group.

  • Alternative Base for Fmoc Deprotection: In cases of significant Ivdde loss, consider using a milder base for Fmoc removal, although this may require longer reaction times.

Experimental Protocols

Protocol 1: Standard Ivdde Deprotection using Hydrazine

Materials:

  • Peptide-resin containing this compound

  • N,N-dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Standard solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DMF for at least 30 minutes.

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Drain the DMF from the resin.

  • Add the 2% hydrazine solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture gently for 3 minutes at room temperature.

  • Drain the hydrazine solution.

  • Repeat steps 4-6 two more times.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the cleavage byproducts.

Protocol 2: Alternative Ivdde Deprotection using Hydroxylamine

Materials:

  • Peptide-resin containing this compound

  • N-methylpyrrolidone (NMP)

  • Hydroxylamine hydrochloride

  • Imidazole

  • DMF

Procedure:

  • Swell the peptide-resin in NMP for at least 30 minutes.

  • Prepare the deprotection solution by dissolving hydroxylamine hydrochloride (1 equivalent relative to the Ivdde content) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).

  • Drain the NMP from the resin.

  • Add the deprotection solution to the resin.

  • Agitate the mixture gently for 30-60 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with NMP and then with DMF.

Protocol 3: Monitoring Ivdde Stability During Prolonged Synthesis

Materials:

  • Small sample of peptide-resin from the synthesis

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • HPLC system with a C18 column

  • Acetonitrile (ACN) and water with 0.1% TFA for mobile phases

Procedure:

  • After a predetermined number of coupling cycles (e.g., every 10-15 cycles), withdraw a small amount of the peptide-resin (2-5 mg).

  • Wash the resin sample with dichloromethane (DCM) and dry it under vacuum.

  • Treat the dried resin with a cleavage cocktail for 1-2 hours to cleave the peptide from the support and remove other side-chain protecting groups.

  • Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the peptide pellet in a suitable solvent (e.g., 50% ACN in water).

  • Analyze the sample by reverse-phase HPLC.

  • Compare the chromatogram to a reference standard of the correctly synthesized peptide (if available) or look for the appearance of a peak corresponding to the peptide that has lost the Ivdde group. The mass of this species can be confirmed by mass spectrometry.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_symptoms Symptoms cluster_diagnosis Diagnosis cluster_solutions Troubleshooting Solutions cluster_verification Verification cluster_end End start Incomplete Ivdde Deprotection Suspected symptom1 Mass Spec shows remaining Ivdde group start->symptom1 symptom2 Unexpected side product in HPLC start->symptom2 diagnosis Confirm Incomplete Deprotection symptom1->diagnosis symptom2->diagnosis solution1 Increase Hydrazine Concentration (e.g., 4%) diagnosis->solution1 Yes solution2 Increase Number of Hydrazine Treatments diagnosis->solution2 Yes solution3 Use Alternative Reagent (Hydroxylamine/Imidazole) diagnosis->solution3 Yes solution4 Improve Resin Swelling Protocol diagnosis->solution4 Yes verification Analyze Cleaved Peptide by HPLC/Mass Spec solution1->verification solution2->verification solution3->verification solution4->verification outcome Successful Deprotection? verification->outcome end_success Proceed with Synthesis outcome->end_success Yes end_fail Re-evaluate Strategy outcome->end_fail No

Caption: Troubleshooting workflow for incomplete Ivdde deprotection.

Orthogonal_Protection_Scheme cluster_peptide Protected Peptide on Resin cluster_deprotection Selective Deprotection Steps cluster_results Resulting Species peptide Fmoc-AA1-...-D-Lys(Ivdde)-...-AA_n-Resin deprotect_fmoc Piperidine peptide->deprotect_fmoc deprotect_ivdde Hydrazine or Hydroxylamine peptide->deprotect_ivdde cleavage TFA peptide->cleavage result_fmoc H2N-AA1-...-D-Lys(Ivdde)-...-AA_n-Resin deprotect_fmoc->result_fmoc result_ivdde Fmoc-AA1-...-D-Lys(NH2)-...-AA_n-Resin deprotect_ivdde->result_ivdde result_cleavage H2N-AA1-...-D-Lys(Ivdde)-...-AA_n-OH/NH2 cleavage->result_cleavage

Caption: Orthogonal deprotection strategy for this compound.

References

Technical Support Center: Purification of Peptides Synthesized with Fmoc-D-Lys(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides synthesized using Fmoc-D-Lys(Ivdde)-OH.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of peptides containing the Ivdde protecting group.

Problem Possible Cause Suggested Solution
Incomplete Ivdde Deprotection 1. Insufficient hydrazine concentration or reaction time. The efficiency of Ivdde removal is dependent on these factors.[1] 2. Steric hindrance or peptide aggregation. The location of the Lys(Ivdde) residue within the peptide sequence can affect reagent accessibility.[2] 3. Suboptimal mixing. Inefficient mixing can lead to incomplete reaction.[1] 4. Resin type. The properties of the solid support, such as swelling characteristics, can influence reaction efficiency.[3]1. Optimize deprotection conditions. Increase the hydrazine concentration (e.g., from 2% to 4-10%) or the number of deprotection cycles (e.g., 3-5 repetitions). 2. Increase reaction time. While less impactful than concentration, extending the reaction time per cycle may improve results. 3. Ensure adequate mixing. Use an appropriate mixing method, such as oscillating mixing, to ensure the resin is fully suspended in the reagent solution. 4. Consider alternative deprotection reagents. In some cases, a solution of hydroxylamine hydrochloride and imidazole in NMP can be used for Dde/Ivdde removal and is compatible with the Fmoc group.
Poor Peak Shape or Resolution During HPLC Purification 1. Peptide aggregation. Hydrophobic peptides or those with certain sequences have a tendency to aggregate. 2. Inappropriate HPLC column or mobile phase. The choice of stationary and mobile phases is critical for good separation. 3. Presence of residual protecting groups or scavengers. These can co-elute with the peptide of interest.1. Modify mobile phase. Add organic modifiers or chaotropic agents to the mobile phase to disrupt aggregation. 2. Optimize HPLC method. Experiment with different gradients, flow rates, and temperatures. Consider using a different stationary phase (e.g., C4, C8 instead of C18) for very hydrophobic or hydrophilic peptides. 3. Ensure complete cleavage and deprotection. Verify the completion of all synthetic and deprotection steps before purification.
Unexpected Side Reactions 1. Hydrazine-mediated side reactions. High concentrations of hydrazine can lead to cleavage at Glycine residues or conversion of Arginine to Ornithine. 2. Migration of the Dde/Ivdde group. Although less common with Ivdde than Dde, migration to an unprotected amine can occur.1. Limit hydrazine concentration. Avoid using hydrazine concentrations higher than necessary for efficient deprotection. 2. Use Ivdde over Dde. The Ivdde group is more stable and less prone to migration than the Dde group.

Frequently Asked Questions (FAQs)

Q1: What is the Ivdde protecting group and why is it used?

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group is a protecting group for the side-chain amine of lysine. It is considered an orthogonal protecting group in Fmoc-based solid-phase peptide synthesis (SPPS). This means it can be selectively removed without affecting the N-terminal Fmoc group or other acid-labile side-chain protecting groups. Its stability to the piperidine used for Fmoc removal and trifluoroacetic acid (TFA) used for final cleavage from the resin allows for site-specific modification of the lysine side chain while the peptide is still attached to the solid support.

Q2: What is the standard protocol for Ivdde deprotection?

The standard method for removing the Ivdde group is by treating the peptide-resin with a solution of 2% hydrazine monohydrate in N,N-dimethylformamide (DMF). This treatment is typically repeated multiple times (e.g., 3 times for 3 minutes each) to ensure complete removal.

Q3: How can I monitor the progress of the Ivdde deprotection reaction?

The removal of the Ivdde group with hydrazine results in the formation of a chromophoric indazole byproduct which absorbs strongly at 290 nm. This allows the deprotection reaction to be monitored spectrophotometrically.

Q4: What are the key parameters to optimize for efficient Ivdde removal?

The most critical parameters for optimizing Ivdde deprotection are the concentration of hydrazine and the number of reaction iterations. Increasing the hydrazine concentration (e.g., to 4% or higher) has been shown to be more effective than increasing the reaction time alone. Performing multiple, short deprotection cycles is also a key strategy for achieving complete removal.

Q5: What is the recommended method for purifying the final peptide after Ivdde removal and cleavage from the resin?

The standard and most effective method for purifying peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity. A C18 silica-based column is commonly used as the stationary phase, with a mobile phase consisting of a gradient of acetonitrile in water, both containing 0.1% TFA.

Experimental Protocols

On-Resin Ivdde Deprotection Protocol
  • Resin Preparation: Swell the peptide-resin in DMF in a suitable reaction vessel.

  • Deprotection Solution Preparation: Prepare a fresh solution of 2-5% hydrazine monohydrate in DMF.

  • Deprotection Reaction:

    • Drain the DMF from the swollen resin.

    • Add the hydrazine solution to the resin (approximately 25 mL per gram of resin).

    • Agitate the mixture at room temperature for 3-10 minutes.

    • Drain the deprotection solution.

  • Repeat: Repeat the deprotection step 2-4 more times to ensure complete removal.

  • Washing: Wash the resin thoroughly with DMF to remove the deprotection reagent and byproducts.

Peptide Cleavage and Precipitation Protocol
  • Resin Washing and Drying: After the final synthetic step (and Ivdde deprotection if performed on-resin), wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 times.

  • Drying: Dry the crude peptide pellet under vacuum.

RP-HPLC Purification Protocol
  • Sample Preparation: Dissolve the crude, dried peptide in a suitable solvent, typically the initial mobile phase of the HPLC gradient (e.g., water with 0.1% TFA).

  • HPLC System Setup:

    • Column: A C18 reversed-phase column is standard.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from low %B to high %B is typically used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and must be optimized.

    • Detection: Monitor the elution at 210-220 nm.

  • Purification Run: Inject the dissolved peptide onto the column and run the optimized gradient.

  • Fraction Collection: Collect the fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Quantitative Data Summary

The following table summarizes the semi-quantitative results from an optimization study of Ivdde deprotection from a model peptide, ACP-K(ivDde). The data is inferred from HPLC chromatograms and represents the relative completeness of the deprotection reaction.

Hydrazine Concentration (%)Reaction Time per Repetition (min)Number of RepetitionsEstimated Deprotection Completion
233Low (small fraction removed)
253~50%
234~50% (nominal increase from 3 repetitions)
433Near Complete

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_deprotection On-Resin Ivdde Deprotection cluster_cleavage Cleavage and Purification cluster_final Final Product start Start with Resin synthesis Fmoc-SPPS Cycles (Coupling & Deprotection) start->synthesis lys_incorporation Incorporate This compound synthesis->lys_incorporation deprotection Treat with Hydrazine/DMF lys_incorporation->deprotection wash_deprotection Wash Resin deprotection->wash_deprotection cleavage Cleave from Resin (e.g., TFA Cocktail) wash_deprotection->cleavage precipitation Precipitate in Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification lyophilization Lyophilization purification->lyophilization final_peptide Purified Peptide lyophilization->final_peptide

Caption: Workflow for synthesis and purification of peptides with this compound.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Incomplete Ivdde Deprotection? increase_hydrazine Increase Hydrazine Concentration (e.g., 4-10%) start->increase_hydrazine Yes increase_cycles Increase Number of Deprotection Cycles (3-5x) increase_hydrazine->increase_cycles check_mixing Ensure Efficient Mixing increase_cycles->check_mixing alternative_reagent Consider Alternative Reagents (Hydroxylamine/Imidazole) check_mixing->alternative_reagent complete Deprotection Complete alternative_reagent->complete

References

Validation & Comparative

A Comparative Guide to Fmoc-D-Lys(Ivdde)-OH and Fmoc-D-Lys(Mtt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides, branched peptides, and bioconjugates, the strategic selection of orthogonal protecting groups is paramount. For the side chain of D-lysine, two commonly employed derivatives are Fmoc-D-Lys(Ivdde)-OH and Fmoc-D-Lys(Mtt)-OH. This guide provides a detailed, objective comparison of these two reagents to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Chemical Properties and Orthogonality

This compound and Fmoc-D-Lys(Mtt)-OH are both derivatives of the amino acid D-lysine where the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The key difference lies in the orthogonal protecting group attached to the ε-amino group of the lysine side chain: the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group and the 4-methyltrityl (Mtt) group, respectively.

The Ivdde group is a hydrazine-labile protecting group, stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and acidic conditions used for the cleavage of many other side-chain protecting groups (e.g., tert-butyl, Boc, Trt)[1][2]. This makes it a truly orthogonal protecting group in the context of Fmoc-based SPPS.

Conversely, the Mtt group is an acid-labile protecting group, belonging to the trityl family[3]. Its lability is significantly higher than that of other acid-labile groups like Boc or tBu, allowing for its selective removal under very mild acidic conditions, typically 1-5% trifluoroacetic acid (TFA) in dichloromethane (DCM)[4]. This "semi-permanent" nature provides a different orthogonal strategy within Fmoc-SPPS.

Structural Comparison

The chemical structures of the two protected amino acids are depicted below.

cluster_ivdde This compound cluster_mtt Fmoc-D-Lys(Mtt)-OH ivdde mtt

Figure 1. Chemical structures of this compound and Fmoc-D-Lys(Mtt)-OH.

Performance Comparison: Deprotection Conditions

The choice between Ivdde and Mtt protection largely depends on the desired deprotection conditions and the overall synthetic scheme. The following table summarizes the key differences in their cleavage protocols.

FeatureThis compoundFmoc-D-Lys(Mtt)-OH
Protecting Group Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Mtt (4-methyltrityl)
Cleavage Reagent 2% Hydrazine monohydrate in DMF1-2% TFA in DCM with scavengers (e.g., 2-5% TIS) or HFIP-based cocktails
Cleavage Conditions Mild, nucleophilicMildly acidic
Orthogonality Orthogonal to acid-labile (Boc, tBu, Trt) and base-labile (Fmoc) groupsOrthogonal to base-labile (Fmoc) and more robust acid-labile (Boc, tBu) groups
Monitoring Deprotection can be monitored by UV spectrophotometry at 290 nm due to the chromophoric indazole byproduct.Release of the Mtt cation results in an intense yellow color, allowing for visual monitoring.
Potential Side Reactions Hydrazine can also remove the Fmoc group; therefore, the N-terminus should be protected (e.g., with Boc) if deprotection is performed before peptide chain completion. Incomplete removal can be sluggish, especially for sterically hindered or aggregated sequences.Premature removal of other acid-sensitive protecting groups if TFA concentration or reaction time is not carefully controlled.

Experimental Protocols

Deprotection of the Ivdde Group

This protocol describes a general procedure for the on-resin removal of the Ivdde protecting group from the side chain of a D-lysine residue.

Materials:

  • Peptidyl-resin containing a Lys(Ivdde) residue

  • 2% (v/v) Hydrazine monohydrate in N,N-dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Swell the peptidyl-resin in DMF in a suitable reaction vessel.

  • Drain the DMF.

  • Add the 2% hydrazine monohydrate in DMF solution to the resin (approximately 25 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 3-5 minutes.

  • Drain the deprotection solution.

  • Repeat the hydrazine treatment two more times to ensure complete removal.

  • Wash the resin thoroughly with DMF (3-5 times).

  • The resin is now ready for the subsequent modification of the deprotected lysine side chain.

Resin Peptidyl-resin with Lys(Ivdde) Swell Swell resin in DMF Resin->Swell Deprotect Treat with 2% Hydrazine in DMF (3 x 3-5 min) Swell->Deprotect Wash Wash with DMF Deprotect->Wash Ready Deprotected Lysine Side Chain Wash->Ready

Figure 2. Experimental workflow for Ivdde deprotection.
Deprotection of the Mtt Group

This protocol outlines a general procedure for the selective on-resin removal of the Mtt protecting group.

Materials:

  • Peptidyl-resin containing a Lys(Mtt) residue

  • Deprotection cocktail: 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in Dichloromethane (DCM) (v/v/v)

  • DCM for washing

  • 5% Diisopropylethylamine (DIEA) in DMF (v/v) for neutralization

  • DMF for washing

Procedure:

  • Swell the peptidyl-resin in DCM for 20-30 minutes.

  • Drain the DCM.

  • Add the freshly prepared deprotection cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture. An intense yellow color should develop in the solution, indicating the release of the Mtt cation.

  • After 2-30 minutes (reaction time may need optimization), drain the solution.

  • Repeat the treatment with the deprotection cocktail as needed to ensure complete removal. Monitor by observing the disappearance of the yellow color upon subsequent treatments.

  • Wash the resin thoroughly with DCM (3 times).

  • Neutralize the resin by washing with 5% DIEA in DMF (2 times).

  • Wash the resin with DMF (3 times) to prepare for the subsequent coupling step.

Resin Peptidyl-resin with Lys(Mtt) Swell Swell resin in DCM Resin->Swell Deprotect Treat with 1% TFA / 5% TIS in DCM Swell->Deprotect Wash_DCM Wash with DCM Deprotect->Wash_DCM Neutralize Neutralize with 5% DIEA in DMF Wash_DCM->Neutralize Wash_DMF Wash with DMF Neutralize->Wash_DMF Ready Deprotected Lysine Side Chain Wash_DMF->Ready Start Select Orthogonal Protection for D-Lysine Acid_Sensitive Are subsequent modifications or other protecting groups sensitive to mild acid? Start->Acid_Sensitive Hydrazine_Sensitive Are subsequent modifications sensitive to hydrazine? Acid_Sensitive->Hydrazine_Sensitive  No Use_Ivdde Use this compound Acid_Sensitive->Use_Ivdde  Yes Hydrazine_Sensitive->Use_Ivdde  No Use_Mtt Use Fmoc-D-Lys(Mtt)-OH Hydrazine_Sensitive->Use_Mtt  Yes

References

A Head-to-Head Battle of Lysine Protection: Unveiling the Advantages of Ivdde Over Alloc

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity of the final product. For the trifunctional amino acid lysine, with its reactive ε-amino group, the choice of a side-chain protecting group is critical for orchestrating site-specific modifications such as branching, cyclization, and the attachment of functional moieties. Among the arsenal of available protecting groups, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) and the allyloxycarbonyl (Alloc) groups have emerged as popular choices due to their orthogonal nature in Fmoc-based solid-phase peptide synthesis (SPPS).

This guide provides an in-depth, data-driven comparison of the Ivdde and Alloc protecting groups for lysine, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their synthetic strategies. We will delve into their chemical properties, deprotection protocols, and a head-to-head comparison of their performance, supported by experimental data.

Orthogonality at its Core: A Tale of Two Deprotection Strategies

The primary advantage of both Ivdde and Alloc lies in their orthogonality to the commonly used Fmoc (Nα-amino protection) and acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc). This orthogonality allows for the selective deprotection of the lysine side chain while the rest of the peptide remains fully protected and anchored to the solid support.

The key difference lies in their deprotection chemistry:

  • Ivdde Deprotection: The Ivdde group is cleaved under mild, basic conditions using a dilute solution of hydrazine in a suitable solvent like N,N-dimethylformamide (DMF).[1][2] This nucleophilic cleavage mechanism is highly specific and does not affect acid-labile or Fmoc protecting groups.

  • Alloc Deprotection: The Alloc group is removed via a palladium(0)-catalyzed allylic cleavage. This method typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane to trap the released allyl group.[3]

Performance Showdown: Ivdde Takes the Lead

Experimental evidence suggests that the use of Ivdde can lead to higher purity of the final peptide product compared to Alloc. In a study involving the synthesis of branched variants of the HIV-1 antibody epitope gp41, the peptide synthesized using Lys(ivDde) exhibited a significantly higher purity than the one synthesized with Lys(Alloc).

Table 1: Quantitative Comparison of Ivdde and Alloc in Branched Peptide Synthesis

Protecting GroupPeptide SequencePurity (%)
IvddeAc-ELLELDK(A)WASLWN-NH₂93
AllocAc-ELLELDK(A)WASLWN-NH₂82

This notable difference in purity highlights a key advantage of the Ivdde protecting group. The cleaner reaction profile associated with hydrazine-mediated deprotection can simplify the subsequent purification process, saving valuable time and resources.

Unpacking the Advantages of Ivdde

Beyond the higher purity observed in comparative studies, the Ivdde protecting group offers several other advantages over Alloc:

  • Metal-Free Deprotection: The removal of the Ivdde group with hydrazine avoids the use of heavy metal catalysts like palladium. This is a significant advantage as residual palladium can be difficult to remove completely from the final peptide and may interfere with biological assays or pose toxicity concerns in therapeutic applications.

  • Robustness and Stability: The Ivdde group is more sterically hindered than the related Dde group, which has been reported to undergo migration to other free amino groups during peptide synthesis. The increased steric bulk of Ivdde minimizes this side reaction, ensuring the integrity of the peptide sequence.

  • Mild and Specific Cleavage: Deprotection with dilute hydrazine is a mild and highly specific process that is compatible with a wide range of other protecting groups and sensitive amino acid residues.

Considerations and Potential Drawbacks

While Ivdde presents clear advantages, it is essential to be aware of potential challenges:

  • Incomplete Cleavage: In some cases, particularly with aggregated peptide sequences or when the Ivdde-protected lysine is near the C-terminus, the removal of the Ivdde group can be sluggish or incomplete. Optimization of the deprotection conditions, such as increasing the hydrazine concentration or the reaction time, may be necessary.

  • Hydrazine Reactivity: Although the deprotection is generally clean, high concentrations of hydrazine can potentially lead to side reactions, such as the conversion of arginine to ornithine. It is crucial to use the recommended dilute hydrazine solutions.

The Alloc group, while potentially leading to lower purity in some cases, remains a valuable tool. Its primary drawback is the requirement for a palladium catalyst, which can be sensitive to air and requires careful handling and thorough removal from the final product.

Experimental Protocols

Below are detailed, generalized protocols for the on-resin deprotection of Ivdde and Alloc groups from a lysine side chain.

Protocol 1: On-Resin Deprotection of Ivdde-Protected Lysine

Materials:

  • Peptidyl-resin containing a Lys(Ivdde) residue

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Deprotection Reaction:

    • Drain the swelling solvent from the resin.

    • Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).

    • Allow the mixture to react at room temperature for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with the hydrazine solution two more times.

  • Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the cleaved protecting group.

Protocol 2: On-Resin Deprotection of Alloc-Protected Lysine

Materials:

  • Peptidyl-resin containing a Lys(Alloc) residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Solid-phase synthesis vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DCM for 30 minutes in a solid-phase synthesis vessel.

  • Deprotection Solution Preparation (under inert atmosphere):

    • In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in DCM.

    • Add phenylsilane (20 equivalents relative to resin loading) to the palladium solution.

  • Deprotection Reaction (under inert atmosphere):

    • Drain the swelling solvent from the resin.

    • Add the deprotection solution to the resin.

    • Gently agitate the resin suspension under an inert atmosphere for 20-30 minutes. The reaction is often repeated once.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin extensively with DCM (5 times), followed by DMF (3 times), and finally DCM (5 times) to ensure the complete removal of the palladium catalyst and scavenger.

Visualizing the Chemistry

To further illustrate the concepts discussed, the following diagrams outline the chemical structures and deprotection pathways.

Caption: Chemical structures of Fmoc-Lys(Ivdde)-OH and Fmoc-Lys(Alloc)-OH.

Deprotection_Pathways Deprotection Pathways Lys_Ivdde Lysine(Ivdde) Hydrazine 2% Hydrazine / DMF Deprotected_Lys_Ivdde Deprotected Lysine Hydrazine->Deprotected_Lys_Ivdde Cleavage Lys_Alloc Lysine(Alloc) Palladium Pd(PPh₃)₄ / Phenylsilane Deprotected_Lys_Alloc Deprotected Lysine Palladium->Deprotected_Lys_Alloc Cleavage

References

A Comparative Guide to the Orthogonality of the Ivdde Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the complex landscape of chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yields and purity of the target molecules. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group has emerged as a valuable tool for the protection of primary amines, offering a distinct mode of removal that allows for the synthesis of complex peptides with site-specific modifications. This guide provides an objective comparison of the Ivdde group's orthogonality against other commonly used protecting groups, supported by experimental data and detailed protocols to inform synthetic strategies.

Principles of Orthogonal Protection in SPPS

Orthogonal protecting groups are distinct classes of temporary modifications that can be removed under specific conditions without affecting other protecting groups present in the molecule.[1] In the context of Fmoc-based SPPS, the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are typically protected by acid-labile groups such as tert-butyl (tBu), tert-butoxycarbonyl (Boc), and trityl (Trt).[1] An orthogonal protecting group for a side chain, like Ivdde, can be selectively removed without disturbing the Fmoc or acid-labile groups, enabling modifications like branching, cyclization, or the attachment of labels.[1][2]

Ivdde: A Hydrazine-Labile Protecting Group

The utility of the Ivdde group lies in its stability to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc removal and the acidic conditions (e.g., TFA) used for Boc and tBu group removal. The Ivdde group is selectively cleaved using a dilute solution of hydrazine in a suitable solvent, typically DMF. This unique cleavage mechanism establishes its orthogonality to the most common protecting group strategies in SPPS.

The more sterically hindered nature of the Ivdde group, compared to its predecessor Dde, makes it less prone to premature loss and intramolecular migration during synthesis, although challenges with its removal can arise in sterically hindered or aggregated peptide sequences.

Comparative Analysis of Protecting Group Orthogonality

The following table summarizes the stability and deprotection conditions for Ivdde in comparison to other frequently used protecting groups in peptide synthesis.

Protecting GroupAbbreviationTypical ApplicationCleavage ConditionsStable to
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl Ivdde Side-chain amine (Lys, Orn)2-10% Hydrazine in DMFPiperidine, TFA, Pd(0)
9-Fluorenylmethyloxycarbonyl Fmoc α-Amino group20% Piperidine in DMFTFA, Hydrazine (in the absence of a base)
tert-Butoxycarbonyl Boc α-Amino or side-chain amineTrifluoroacetic acid (TFA)Piperidine, Hydrazine, Pd(0)
tert-Butyl tBu Side-chain hydroxyl, carboxylTrifluoroacetic acid (TFA)Piperidine, Hydrazine, Pd(0)
Allyloxycarbonyl Alloc Side-chain aminePd(0) catalyst (e.g., Pd(PPh₃)₄)TFA, Piperidine, Mild Hydrazine (with scavenger)
4-Methoxytrityl Mmt Side-chain amine1-2% TFA in DCMPiperidine, Hydrazine, Pd(0)

Experimental Data: Ivdde Deprotection Efficiency

The removal of the Ivdde group can sometimes be sluggish. Optimization of the deprotection conditions is often necessary to achieve complete removal without compromising the integrity of the peptide.

A study evaluating the removal of an Ivdde group from a lysine side chain on a solid support demonstrated that increasing the hydrazine concentration can significantly improve deprotection efficiency.

Condition NumberHydrazine ConcentrationReaction Time per RepetitionNumber of RepetitionsDeprotection Outcome
12%3 minutes3Incomplete (~50% removal)
22%5 minutes3Marginal increase from Condition 1
32%3 minutes4Incomplete
44%3 minutes3Near complete removal
Data summarized from an optimization study.

These results highlight the importance of optimizing hydrazine concentration for efficient Ivdde cleavage. While a standard protocol of 2% hydrazine is widely cited, difficult sequences may necessitate higher concentrations.

Experimental Protocols

Protocol 1: Standard Ivdde Deprotection

This protocol describes the standard method for the removal of the Ivdde protecting group from a peptidyl-resin.

Materials:

  • Peptidyl-resin containing an Ivdde-protected residue

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Reaction vessel with a sintered glass filter

Procedure:

  • Swell the peptidyl-resin in DMF.

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Drain the DMF from the resin.

  • Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).

  • Allow the reaction to proceed for 3-10 minutes at room temperature with gentle agitation.

  • Drain the hydrazine solution.

  • Repeat the hydrazine treatment two more times.

  • Wash the resin thoroughly with DMF to remove any residual hydrazine and the cleaved protecting group.

Protocol 2: Optimized Ivdde Deprotection for Difficult Sequences

For sequences where standard deprotection is incomplete, the following modified protocol can be employed.

Materials:

  • Peptidyl-resin containing an Ivdde-protected residue

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Reaction vessel with a sintered glass filter

Procedure:

  • Swell the peptidyl-resin in DMF.

  • Prepare a 4% (v/v) solution of hydrazine monohydrate in DMF.

  • Drain the DMF from the resin.

  • Add the 4% hydrazine solution to the resin.

  • Allow the reaction to proceed for 3 minutes at room temperature with agitation.

  • Drain the hydrazine solution.

  • Repeat the 4% hydrazine treatment two more times.

  • Wash the resin thoroughly with DMF.

Protocol 3: Mmt Group Deprotection (for comparison)

This protocol outlines the removal of the acid-labile Mmt group.

Materials:

  • Peptidyl-resin containing an Mmt-protected residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Swell the peptidyl-resin in DCM.

  • Prepare a deprotection solution of 1-2% TFA and 5% TIS in DCM.

  • Drain the DCM from the resin.

  • Add the deprotection cocktail to the resin and agitate for 2-3 minutes.

  • Drain the solution.

  • Repeat the treatment multiple times (e.g., 5-10 times) until deprotection is complete (often monitored by the disappearance of the yellow color of the trityl cation).

  • Wash the resin thoroughly with DCM, followed by a DMF wash.

Visualization of Orthogonal Strategies

The following diagrams illustrate the orthogonal relationship of the Ivdde group within a standard Fmoc-based solid-phase peptide synthesis workflow.

Orthogonal_Deprotection_Workflow Start Start: Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Coupling->Fmoc_Deprotection Repeat n times Ivdde_Deprotection Ivdde Deprotection (2-4% Hydrazine/DMF) Coupling->Ivdde_Deprotection Side_Chain_Mod Side-Chain Modification Ivdde_Deprotection->Side_Chain_Mod Final_Cleavage Final Cleavage (TFA Cocktail) Side_Chain_Mod->Final_Cleavage End Modified Peptide Final_Cleavage->End

Caption: Orthogonal Ivdde strategy in Fmoc-SPPS.

This workflow demonstrates the selective removal of the Fmoc group for chain elongation, followed by the orthogonal deprotection of the Ivdde group to allow for site-specific modification before the final cleavage from the resin.

Protecting_Group_Orthogonality Peptide Fully Protected Peptide (Fmoc, Ivdde, tBu) Piperidine 20% Piperidine in DMF Peptide->Piperidine Hydrazine 2% Hydrazine in DMF Peptide->Hydrazine TFA TFA Cocktail Peptide->TFA Peptide_Fmoc_Removed Peptide (Ivdde, tBu protected) Piperidine->Peptide_Fmoc_Removed Removes Fmoc Peptide_Ivdde_Removed Peptide (Fmoc, tBu protected) Hydrazine->Peptide_Ivdde_Removed Removes Ivdde Peptide_Cleaved Cleaved Peptide TFA->Peptide_Cleaved Removes tBu & Cleaves from Resin

Caption: Orthogonality of common protecting groups.

This diagram illustrates that different reagents selectively remove specific protecting groups, leaving the others intact, which is the core principle of orthogonal protection.

References

Confirming Ivdde Deprotection: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selective removal of protecting groups is a critical step that dictates the success of a synthetic strategy. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Ivdde) group is a valuable tool for the orthogonal protection of amine functionalities, particularly the side chain of lysine. Its removal, typically mediated by hydrazine, requires careful monitoring to ensure complete deprotection without unwanted side reactions. This guide provides a comparative overview of common analytical methods used to confirm Ivdde deprotection, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The confirmation of Ivdde deprotection can be achieved through several analytical techniques, each with distinct advantages and limitations. The choice of method often depends on the available instrumentation, the desired level of quantification, and the specific requirements of the synthetic workflow.

Analytical MethodPrincipleAdvantagesDisadvantagesThroughput
High-Performance Liquid Chromatography (HPLC) Separates the protected and deprotected peptide based on polarity.Quantitative, high resolution, can detect side products.Requires cleavage from the solid support for analysis.Medium
UV-Visible Spectrophotometry Monitors the release of a chromophoric indazole byproduct.[1][2]Real-time monitoring on-resin, non-destructive.[3]Indirect method, may not be suitable for all sequences.High
Mass Spectrometry (MS) Differentiates between the protected and deprotected peptide by mass.High sensitivity and specificity, provides molecular weight confirmation.Typically requires cleavage from the resin, can be destructive.High
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects changes in the chemical environment of specific protons upon deprotection.Provides detailed structural information.Lower sensitivity, requires higher sample concentration.Low

Experimental Data: Optimizing Ivdde Deprotection

The efficiency of Ivdde deprotection can be influenced by several factors, including hydrazine concentration, reaction time, and the number of treatments. A study by Biotage demonstrated the optimization of Ivdde removal from a lysine side chain on a solid-phase resin. The extent of deprotection was monitored by analyzing the crude peptide by HPLC after cleavage from the resin.

The following table summarizes the qualitative results observed under different deprotection conditions:

Hydrazine ConcentrationReaction Time per RepetitionRepetitionsDeprotection Efficiency
2%3 minutes3Incomplete (small fraction removed)
2%5 minutes3Incomplete (~50% complete)
2%3 minutes4Incomplete (~50% complete)
4%3 minutes3Near complete removal

These results highlight that increasing the hydrazine concentration was the most significant factor in achieving complete deprotection.

Experimental Protocols

Below are detailed protocols for Ivdde deprotection and subsequent analysis using the described methods.

Protocol 1: On-Resin Ivdde Deprotection with Hydrazine

This protocol describes the chemical removal of the Ivdde protecting group from a peptide synthesized on a solid support.

Materials:

  • Peptidyl-resin containing an Ivdde-protected amino acid

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Reaction vessel with a sintered glass filter

Procedure:

  • Swell the peptidyl-resin in DMF in the reaction vessel.

  • Prepare a 2-4% solution of hydrazine monohydrate in DMF. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Drain the DMF from the resin.

  • Add the hydrazine solution to the resin (e.g., 25 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 3-10 minutes), with gentle agitation.

  • Drain the hydrazine solution.

  • Repeat the hydrazine treatment as required (typically 2-3 times).

  • Wash the resin thoroughly with DMF to remove residual hydrazine and the indazole byproduct.

Protocol 2: Monitoring Ivdde Deprotection by UV-Visible Spectrophotometry

This method allows for real-time monitoring of the deprotection reaction by measuring the absorbance of the cleavage byproduct.

Materials:

  • Flow-through UV-Vis spectrophotometer

  • Apparatus for continuous flow solid-phase peptide synthesis

Procedure:

  • Perform the Ivdde deprotection as described in Protocol 1 within a continuous flow setup.

  • Pass the eluent from the reaction vessel through the flow cell of the UV-Vis spectrophotometer.

  • Monitor the absorbance of the eluent at approximately 290 nm. The reaction is complete when the absorbance returns to the baseline, indicating that no more indazole byproduct is being released.

Protocol 3: Confirmation of Ivdde Deprotection by HPLC

This protocol is used to analyze the final peptide product after cleavage from the resin to confirm the completeness of the deprotection.

Materials:

  • Deprotected peptidyl-resin

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Diethylether (cold)

  • HPLC system with a C18 column

  • Solvents for HPLC (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)

Procedure:

  • Cleave the peptide from the solid support using an appropriate cleavage cocktail.

  • Precipitate the crude peptide with cold diethyl ether.

  • Dissolve the dried crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Inject the sample into the HPLC system.

  • Analyze the chromatogram. The absence of the peak corresponding to the Ivdde-protected peptide and the presence of a single major peak for the deprotected peptide confirms complete deprotection.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Ivdde_Deprotection Ivdde Deprotection & Analysis Start Start Fmoc_Deprotection Fmoc Deprotection (Piperidine) Start->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Amino_Acid_Coupling->Fmoc_Deprotection Repeat n times Ivdde_AA_Coupling Couple Fmoc-AA(Ivdde)-OH Amino_Acid_Coupling->Ivdde_AA_Coupling Final_Fmoc_Deprotection Final Fmoc Deprotection Ivdde_AA_Coupling->Final_Fmoc_Deprotection Ivdde_Removal Ivdde Deprotection (Hydrazine) Final_Fmoc_Deprotection->Ivdde_Removal OnResin_Monitoring On-Resin Monitoring (UV-Vis @ 290nm) Ivdde_Removal->OnResin_Monitoring Cleavage Cleavage from Resin (e.g., TFA) Ivdde_Removal->Cleavage Analysis Analysis (HPLC, MS) Cleavage->Analysis Final_Product Final_Product Analysis->Final_Product

Caption: Experimental workflow for Ivdde deprotection and analysis.

G cluster_Peptide Protected Peptide on Resin cluster_Conditions Deprotection Conditions cluster_Result Resulting Peptide State Peptide R-CO-NH-...-Lys(Ivdde)-...-AA-Resin | NH-Fmoc Piperidine Piperidine Peptide->Piperidine Treat with Hydrazine Hydrazine Peptide->Hydrazine Treat with Fmoc_Removed Fmoc Removed (Ivdde Intact) Piperidine->Fmoc_Removed Results in Ivdde_Removed Ivdde Removed (Fmoc Intact - if Boc protected N-terminus) Hydrazine->Ivdde_Removed Results in TFA TFA Cleaved_Deprotected Cleaved & Deprotected Peptide TFA->Cleaved_Deprotected Results in Ivdde_Removed->TFA Treat with

Caption: Logic of orthogonal protection with Fmoc and Ivdde.

References

A Comparative Guide to the HPLC Analysis of Peptides Containing Lys(ivDde)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and purification, the choice of protecting groups is a critical determinant of success. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group for the lysine side chain offers a unique orthogonality, being removable under mild hydrazine treatment, which leaves acid- and base-labile protecting groups intact.[1][2] This guide provides a comparative overview of the High-Performance Liquid Chromatography (HPLC) analysis of peptides containing Lys(ivDde) versus other common lysine-protecting groups, supported by experimental data and detailed analytical protocols.

Comparison of Lysine Protecting Groups in Fmoc SPPS

The selection of a side-chain protecting group for lysine is pivotal for complex peptide synthesis strategies, including the creation of branched or cyclic peptides. The choice impacts not only the deprotection strategy but also the chromatographic behavior of the peptide during analysis and purification. The table below compares common orthogonal protecting groups for lysine used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protecting GroupDeprotection ConditionsKey AdvantagesPotential Disadvantages
ivDde 2-5% Hydrazine in DMFOrthogonal to both acid- and base-labile groups; removal can be monitored by UV at 290 nm.[1][2]Hydrazine can be harsh on some peptides; removal can be sluggish, especially if the group is near the C-terminus or in an aggregated sequence.[1]
Mmt (Monomethoxytrityl)Highly acid-labile (e.g., 1-2% TFA in DCM)Excellent for orthogonal strategies; allows for selective on-resin deprotection under mild acidic conditions.Can be too labile for very long syntheses with multiple acidic steps.
Alloc (Allyloxycarbonyl)Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavengerOrthogonal to both acid- and base-labile groups; deprotection is rapid.Requires careful handling to exclude air; catalyst removal can be challenging.
Boc (tert-butyloxycarbonyl)Strong acid (e.g., high concentration of TFA)Robust and stable to the piperidine treatment for Fmoc removal.Not suitable for orthogonal strategies where other acid-labile groups are present.

Experimental Data: Purity and Yield Comparison

Fmoc-L-Orn DerivativeCrude Purity (%)Overall Yield (%)
Fmoc-L-Orn(Mmt)-OH8565
Fmoc-L-Orn(Boc)-OH8870
Fmoc-L-Orn(ivDde)-OH8260

These results suggest that while the Boc group may provide slightly higher purity and yield for a simple linear peptide, the ivDde and Mmt groups are highly effective, particularly when orthogonality is the primary concern. The slightly lower yield for ivDde may be attributed to the more complex deprotection step.

Experimental Protocols

A robust HPLC method is essential for analyzing the purity of crude peptides and for monitoring the deprotection of the Lys(ivDde) group. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for the analysis and purification of synthetic peptides.

HPLC Analysis of Crude Peptides

Objective: To determine the purity of a crude peptide containing a protected lysine residue by separating it from synthetic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm (for the peptide backbone).

  • Injection Volume: 20 µL.

  • Sample Preparation: The lyophilized crude peptide should be dissolved in Mobile Phase A at a concentration of 1 mg/mL.

Monitoring Lys(ivDde) Deprotection by HPLC

Objective: To monitor the removal of the ivDde protecting group.

  • Initial Sample: Before starting the deprotection reaction, inject a sample of the crude peptide to establish the retention time of the ivDde-protected peptide.

  • Deprotection Reaction: Treat the peptide-resin with 2-5% hydrazine in DMF. The reaction can be monitored by taking small aliquots of the reaction mixture at different time points.

  • Sample Preparation for Monitoring: Quench the reaction in the aliquot (e.g., by dilution with the HPLC mobile phase A).

  • HPLC Analysis: Inject the quenched aliquot onto the HPLC system using the same method as for the crude peptide analysis.

  • Data Interpretation: Compare the chromatograms over time. A successful deprotection will show a decrease in the peak corresponding to the ivDde-protected peptide and the appearance of a new, typically more polar (earlier eluting), peak corresponding to the deprotected peptide.

Mandatory Visualizations

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow and the chemical transformation during deprotection.

G cluster_0 Peptide Synthesis & Cleavage cluster_1 HPLC Analysis cluster_2 ivDde Deprotection & Monitoring SPPS Solid-Phase Peptide Synthesis with Fmoc-Lys(ivDde)-OH Cleavage Cleavage from Resin & Global Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide with Lys(ivDde) Cleavage->Crude_Peptide HPLC_Analysis RP-HPLC Analysis Crude_Peptide->HPLC_Analysis Deprotection On-Resin Deprotection (2% Hydrazine/DMF) Crude_Peptide->Deprotection Purity_Assessment Purity Assessment HPLC_Analysis->Purity_Assessment HPLC_Monitoring HPLC Monitoring Deprotection->HPLC_Monitoring

Workflow for synthesis and analysis of a Lys(ivDde)-containing peptide.

References

A Comparative Guide to the Mass Spectrometry of Peptides Synthesized with Fmoc-D-Lys(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex peptides, such as branched or cyclic structures, is a critical aspect of their work. The choice of protecting groups for amino acid side chains is paramount to the success of these syntheses. This guide provides an objective comparison of the use of Fmoc-D-Lys(Ivdde)-OH in solid-phase peptide synthesis (SPPS) with other common alternatives, supported by experimental data and detailed protocols. The focus is on the implications for mass spectrometry analysis, a cornerstone technique for peptide characterization.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is an orthogonal protecting group used for the ε-amino group of lysine. Its key advantage lies in its stability to the piperidine solutions used for the removal of the Nα-Fmoc group and to trifluoroacetic acid (TFA) used for the final cleavage from the resin. This allows for the selective deprotection of the lysine side chain while the peptide remains attached to the solid support, enabling site-specific modifications such as branching or labeling.

Performance Comparison of Lysine Protecting Groups

The selection of an orthogonal protecting group for lysine is dictated by the specific requirements of the peptide synthesis strategy. The following table summarizes the performance of this compound in comparison to other commonly used alternatives.

Protecting GroupStructureRemoval ConditionsKey AdvantagesPotential Issues
Ivdde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl2-10% Hydrazine in DMFHigh stability to piperidine; orthogonal to Fmoc and tBu strategies.[1]Removal can be sluggish, especially near the C-terminus or in aggregated sequences.[1]
Dde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl2% Hydrazine in DMF or Hydroxylamine/Imidazole in NMPEasier to remove than Ivdde.Less stable than Ivdde; prone to migration during piperidine treatment.
Mtt 4-Methyltrityl1% TFA in DCMMild acidic removal; orthogonal to Fmoc and tBu.Requires careful handling to avoid premature deprotection.
Mmt 4-Methoxytrityl1-2% TFA in DCM with scavengersMore acid-labile than Mtt.Can be too labile for some applications.
Alloc AllyloxycarbonylPd(PPh₃)₄ in the presence of a scavengerOrthogonal to both acid- and base-labile groups.Requires use of a palladium catalyst, which can be difficult to remove completely.

Experimental Protocols

Peptide Synthesis using this compound

This protocol outlines a general procedure for manual solid-phase peptide synthesis on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the Fmoc-amino acid (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF. Add the activated amino acid to the resin and shake for 2 hours. Wash with DMF.

  • Incorporation of this compound: Couple this compound using the same procedure as other amino acids.

  • Chain Elongation: Repeat the deprotection and coupling steps until the desired linear sequence is assembled.

  • Ivdde Group Removal: To deprotect the lysine side chain, treat the resin with a solution of 2-5% hydrazine in DMF. The reaction can be monitored by taking small aliquots of the solution and measuring the absorbance of the indazole byproduct at 290 nm. Repeat the treatment until the deprotection is complete. Wash the resin extensively with DMF.

  • Side Chain Modification: Couple the desired molecule (e.g., another peptide sequence, a fatty acid) to the deprotected lysine side chain using standard coupling protocols.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry Analysis
  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For peptide sequencing, perform tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) or other fragmentation methods.

Mass Spectrometry Data Interpretation

When analyzing peptides synthesized with this compound, it is crucial to look for specific mass signals that confirm the success of each step.

StepExpected Observation in Mass Spectrum
After synthesis, before Ivdde removal The mass of the fully protected peptide, including the Ivdde group (mass of Ivdde = 248.18 Da).
After Ivdde removal A mass shift corresponding to the loss of the Ivdde group (-248.18 Da).
Incomplete Ivdde removal Presence of both the Ivdde-protected and the deprotected peptide peaks.
After side chain modification A mass increase corresponding to the mass of the coupled moiety.
Final cleaved peptide The mass of the final, deprotected branched peptide.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is essential for sequence verification. In peptides containing a D-amino acid like D-Lysine, the fragmentation pattern can sometimes show subtle differences compared to its L-counterpart, although typically the fragmentation sites remain the same. The presence of the branched structure will be evident from the fragmentation pattern, with fragment ions corresponding to both the main chain and the branched chain.

Visualizing the Workflow and Chemical Pathways

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

PeptideSynthesisWorkflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_modification Side-Chain Modification cluster_finalization Final Steps Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection AA_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Fmoc_Deprotection->AA_Coupling Lys_Ivdde_Coupling Couple this compound AA_Coupling->Lys_Ivdde_Coupling Chain_Elongation Repeat Deprotection & Coupling Cycles Lys_Ivdde_Coupling->Chain_Elongation Ivdde_Removal Ivdde Removal (2-5% Hydrazine/DMF) Chain_Elongation->Ivdde_Removal Branching Couple Branching Moiety Ivdde_Removal->Branching Final_Cleavage Cleavage from Resin (95% TFA) Branching->Final_Cleavage Purification RP-HPLC Purification Final_Cleavage->Purification MS_Analysis Mass Spectrometry (ESI or MALDI) Purification->MS_Analysis

Caption: Experimental workflow for the synthesis and analysis of a branched peptide using this compound.

DeprotectionComparison cluster_ivdde Ivdde/Dde Removal cluster_mtt Mtt/Mmt Removal cluster_alloc Alloc Removal Lys_Ivdde Lys(Ivdde) Hydrazine 2-10% Hydrazine in DMF Lys_Ivdde->Hydrazine Cleavage Lys_NH2_Ivdde Lys-NH2 Hydrazine->Lys_NH2_Ivdde Lys_Mtt Lys(Mtt) TFA 1-2% TFA in DCM Lys_Mtt->TFA Cleavage Lys_NH2_Mtt Lys-NH2 TFA->Lys_NH2_Mtt Lys_Alloc Lys(Alloc) Palladium Pd(PPh₃)₄ + Scavenger Lys_Alloc->Palladium Cleavage Lys_NH2_Alloc Lys-NH2 Palladium->Lys_NH2_Alloc

Caption: Comparison of deprotection chemistries for common orthogonal lysine protecting groups.

Conclusion

The use of this compound provides a robust and reliable method for the synthesis of complex peptides requiring orthogonal side-chain modification. While the removal of the Ivdde group may require careful optimization, its high stability during the Fmoc-SPPS cycles makes it a valuable tool. Mass spectrometry is indispensable for monitoring the efficiency of each step, from the initial synthesis to the final purified product. By understanding the expected mass shifts and fragmentation patterns, researchers can confidently characterize their synthesized peptides and ensure the desired structure has been achieved. The choice between Ivdde and other protecting groups will ultimately depend on the specific peptide sequence, the desired modification, and the synthetic strategy employed.

References

A Comparative Guide to Purity Assessment of Crude Branched Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex biomolecules, ensuring the purity of crude peptides with branched structures is a critical determinant of experimental success and therapeutic safety. The inherent complexity of these molecules, featuring multiple peptide chains attached to a central core, presents unique analytical challenges that necessitate a multi-faceted and orthogonal approach to purity assessment. This guide provides an objective comparison of the primary analytical techniques for this purpose, supported by experimental data and detailed methodologies.

The principal methods for evaluating the purity of branched peptides include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), Amino Acid Analysis (AAA), and Capillary Electrophoresis (CE). Each of these techniques offers distinct advantages and provides complementary information, making a combination of methods the most robust strategy for comprehensive characterization.

Comparison of Key Analytical Methods

The selection of an appropriate analytical method, or a combination thereof, is critical for the robust characterization of synthetic branched peptides. The following table summarizes the primary applications and performance characteristics of the most commonly employed orthogonal techniques.

MethodPrimary ApplicationPrinciple of Separation/DetectionInformation ProvidedTypical Purity Determination
RP-HPLC Purity assessment and quantification of impuritiesHydrophobicityRetention time, peak area (% purity)Relative purity based on UV absorbance[1][2]
LC-MS Identity confirmation, impurity identificationHydrophobicity and mass-to-charge ratio (m/z)Molecular weight, amino acid sequence (via fragmentation), identification of impuritiesConfirms mass of main peak and impurities
AAA Absolute quantification and compositional analysisIon-exchange chromatography of hydrolyzed amino acidsMolar ratios of amino acids, net peptide content[1]Absolute peptide quantity, confirms amino acid composition
CE Orthogonal purity assessmentCharge-to-mass ratio and hydrodynamic radiusPurity, presence of charged impuritiesHigh-resolution separation based on electrophoretic mobility

Challenges in Analyzing Branched Peptides

The unique architecture of branched peptides introduces specific analytical hurdles:

  • Co-elution of Isomers: Structurally similar isomers and deletion sequences within the branches can be difficult to resolve using a single chromatographic method.

  • Complex Mass Spectra: The presence of multiple peptide chains can lead to complex fragmentation patterns in mass spectrometry, making sequence confirmation challenging.

  • Incomplete Hydrolysis: Steric hindrance at the branch points can lead to incomplete acid hydrolysis, potentially affecting the accuracy of amino acid analysis.

  • Aggregation: Branched peptides, particularly those with hydrophobic sequences, may be prone to aggregation, which can complicate analysis by any method.

Experimental Workflows and Protocols

A comprehensive assessment of a crude branched peptide's purity typically involves a combination of the following experimental workflows.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the industry standard for determining the purity of synthetic peptides. It separates molecules based on their hydrophobicity.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep Dissolve crude peptide in 0.1% TFA in water (1 mg/mL) filter Filter through 0.22 µm syringe filter prep->filter inject Inject sample onto C18 column filter->inject gradient Apply acetonitrile gradient in water (both with 0.1% TFA) inject->gradient detect Monitor absorbance at 214 nm gradient->detect integrate Integrate all peak areas detect->integrate calculate Calculate % purity: (Main Peak Area / Total Peak Area) * 100 integrate->calculate

Workflow for peptide purity analysis by RP-HPLC.

Experimental Protocol: RP-HPLC

  • Sample Preparation: Dissolve the lyophilized crude branched peptide in 0.1% trifluoroacetic acid (TFA) in water to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical starting gradient is 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized to achieve baseline separation of impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).

  • Data Analysis: Integrate the areas of all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry to confirm the molecular weight of the target peptide and identify impurities.

LC_MS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Interpretation inject Inject sample onto LC column separate Separate components by hydrophobicity inject->separate ionize Ionize eluting components (ESI) separate->ionize analyze Analyze mass-to-charge ratio (m/z) ionize->analyze confirm_mass Confirm molecular weight of main peak analyze->confirm_mass identify_impurities Identify masses of impurity peaks confirm_mass->identify_impurities

Workflow for peptide analysis by LC-MS.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare the sample as for RP-HPLC, typically at a lower concentration (e.g., 0.1 mg/mL).

  • LC-MS Conditions:

    • Use an LC system coupled to a mass spectrometer, often with an electrospray ionization (ESI) source.

    • The LC conditions are similar to analytical RP-HPLC, but flow rates may be lower depending on the MS interface.

    • Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 300-2000 m/z).

  • Data Analysis:

    • Confirm that the molecular weight of the main peak corresponds to the theoretical mass of the branched peptide.

    • Analyze the masses of impurity peaks to identify potential side-products such as deletion sequences, truncations, or incompletely deprotected species.

Amino Acid Analysis (AAA)

AAA provides an accurate determination of the net peptide content and confirms the amino acid composition of the final product.

AAA_Workflow cluster_prep Sample Preparation cluster_analysis Amino Acid Separation cluster_quant Quantification weigh Accurately weigh peptide sample hydrolyze Hydrolyze peptide in 6N HCl at 110°C weigh->hydrolyze derivatize Derivatize hydrolyzed amino acids hydrolyze->derivatize separate Separate derivatized amino acids by HPLC derivatize->separate detect Detect and quantify each amino acid separate->detect calculate Calculate molar ratios and net peptide content detect->calculate

Workflow for Amino Acid Analysis of peptides.

Experimental Protocol: Amino Acid Analysis

  • Hydrolysis: Accurately weigh 1-2 mg of the peptide into a hydrolysis tube. Add a known volume of 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours. For branched peptides, extended hydrolysis times or the use of additives may be necessary to ensure complete cleavage at the branch points.

  • Derivatization: After hydrolysis, the HCl is removed, and the amino acid mixture is derivatized, for example, with phenylisothiocyanate (PITC).

  • Analysis: The derivatized amino acids are separated and quantified by RP-HPLC with UV detection, by comparison to a standard mixture of amino acids.

  • Calculation: The molar ratios of the amino acids are calculated to confirm the peptide's composition. The net peptide content is determined by comparing the total weight of the quantified amino acids to the initial weight of the peptide sample.

Orthogonal Approach for Comprehensive Purity Assessment

An orthogonal approach, utilizing multiple analytical techniques that rely on different separation principles, is essential for a comprehensive purity assessment of crude branched peptides.

Orthogonal_Approach cluster_methods Analytical Methods Crude_Peptide Crude Branched Peptide RP_HPLC RP-HPLC (% Purity) Crude_Peptide->RP_HPLC LC_MS LC-MS (Identity) Crude_Peptide->LC_MS AAA AAA (Content & Composition) Crude_Peptide->AAA CE Capillary Electrophoresis (Orthogonal Purity) Crude_Peptide->CE Purity_Profile Comprehensive Purity Profile RP_HPLC->Purity_Profile LC_MS->Purity_Profile AAA->Purity_Profile CE->Purity_Profile

References

A Comparative Guide to the Synthesis of Complex Peptides Using Fmoc-D-Lys(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of complex molecules such as branched, cyclic, and labeled peptides. For the synthesis of peptides requiring side-chain modification of D-lysine, Fmoc-D-Lys(Ivdde)-OH stands out as a versatile and powerful building block. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group provides orthogonal protection to the commonly used acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups. This guide provides a comprehensive comparison of this compound with other common orthogonally protected D-lysine derivatives, supported by experimental data and detailed protocols to aid in the strategic design of peptide synthesis.

Performance Comparison of Orthogonal Protecting Groups for D-Lysine

The choice of an orthogonal protecting group for the ε-amino function of D-lysine is dictated by the overall synthetic strategy, including the desired site of modification and the stability of other protecting groups used in the peptide sequence. The following table summarizes the key characteristics and performance of this compound in comparison to other commonly used alternatives.

Protecting GroupStructureDeprotection ConditionsOrthogonality & CompatibilityAdvantagesDisadvantages
Ivdde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2-10% Hydrazine (N₂H₄) in DMF.[1]Orthogonal to Fmoc, Boc, tBu, and Trt. Stable to piperidine and TFA.[2][3]- Mild deprotection conditions. - High stability to piperidine compared to Dde.[4] - Less prone to migration than Dde.[4]- Hydrazine is a harsh reagent that can be incompatible with certain functional groups. - Removal can be sluggish in aggregated sequences.
Dde 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl2% Hydrazine in DMF.Orthogonal to Fmoc, Boc, tBu, and Trt. Stable to piperidine and TFA.- Mild deprotection conditions.- Less stable to piperidine than Ivdde. - Prone to migration.
Mtt 4-Methyltrityl1-2% TFA in DCM, often with 2-5% TIS as a scavenger.Orthogonal to Fmoc and base-labile groups. Not fully orthogonal to highly acid-labile resins and side-chain protecting groups.- Very mild acidic deprotection. - Allows for selective deprotection in the presence of Boc under carefully controlled conditions.- The bulky Mtt group can cause steric hindrance during coupling reactions. - Potential for partial removal during repeated Fmoc deprotection cycles if acidic conditions are not well-controlled.
Mmt 4-MethoxytritylHighly acid-labile; removable with AcOH/TFE/DCM (1:2:7) or HOBt in DCM/TFE.Orthogonal to Fmoc and base-labile groups. More acid-sensitive than Mtt.- Extremely mild acidic deprotection. - Useful when Mtt removal is problematic.- Extreme acid sensitivity may lead to premature deprotection during synthesis. - Coupling of Fmoc-Lys(Mmt)-OH is best carried out using base-mediated methods to avoid premature loss of the Mmt group.
Alloc AllyloxycarbonylPd(PPh₃)₄ in the presence of a scavenger like CHCl₃/AcOH/NMM.Orthogonal to Fmoc, Boc, tBu, and Trt.- Deprotection under neutral conditions.- Requires a palladium catalyst, which can be difficult to remove completely and may interfere with biological applications.

Case Study: Synthesis of a Branched Antimicrobial Peptide

This case study details the synthesis of a branched antimicrobial peptide, demonstrating the utility of this compound in creating complex peptide architectures. The synthesis was performed using microwave-enhanced solid-phase peptide synthesis (SPPS).

Peptide Sequence: A chimeric lactoferricin-lactoferrampin peptide.

Synthesis Time: Under 5 hours.

Purity: 77%.

A similar branched peptide, a histone H2B fragment conjugated to a ubiquitin fragment, was also synthesized using this methodology in under 5 hours with a purity of 75%. In contrast, conventional room temperature synthesis of a similar peptide required over 53 hours and resulted in a 10-20% isolated yield.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the key steps for the synthesis of a branched peptide on a solid support using this compound at the branching point.

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Main_Chain 2. Main Chain Elongation (Fmoc-SPPS Cycles) Resin->Main_Chain Incorporate_Lys 3. Incorporate this compound Main_Chain->Incorporate_Lys Continue_Main 4. Continue Main Chain Elongation (Fmoc-SPPS Cycles) Incorporate_Lys->Continue_Main Ivdde_Deprotection 5. Selective Ivdde Deprotection (2% Hydrazine in DMF) Continue_Main->Ivdde_Deprotection Branch_Synthesis 6. Branch Chain Synthesis (Fmoc-SPPS Cycles) Ivdde_Deprotection->Branch_Synthesis Cleavage 7. Cleavage and Global Deprotection (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) Branch_Synthesis->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for branched peptide synthesis using this compound.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30 minutes.

2. Main Peptide Chain Elongation:

  • Perform standard Fmoc-SPPS cycles:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.

    • Washing: Wash the resin thoroughly with DMF.

    • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable activating agent (e.g., HBTU/HOBt or DIC/Oxyma).

    • Washing: Wash the resin with DMF.

3. Incorporation of this compound:

  • At the desired branching point, couple this compound using the standard coupling protocol.

4. Continuation of Main Chain Elongation:

  • Continue with Fmoc-SPPS cycles until the main peptide chain is complete.

5. Selective Ivdde Group Deprotection:

  • Wash the resin with DMF.

  • Treat the resin with a solution of 2% hydrazine in DMF. The reaction time may vary (from minutes to hours) and should be optimized for the specific sequence. Monitoring the deprotection by UV spectrophotometry at 290 nm for the indazole cleavage product can be beneficial.

  • Wash the resin thoroughly with DMF to remove residual hydrazine.

6. Branch Chain Synthesis:

  • Synthesize the second peptide chain on the deprotected ε-amino group of the D-lysine residue using standard Fmoc-SPPS cycles.

7. Final Cleavage and Global Deprotection:

  • Wash the resin with dichloromethane (DCM).

  • Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water).

8. Purification:

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Selective Mtt Group Deprotection

For comparison, the following protocol outlines the selective deprotection of the Mtt group from a lysine residue.

Mtt_Deprotection_Workflow Resin_Swelling 1. Resin Swelling (DCM) Deprotection_Cocktail 2. Prepare Deprotection Cocktail (1-2% TFA, 5% TIS in DCM) Deprotection_Reaction 3. Deprotection Reaction (Repeat treatments as necessary) Deprotection_Cocktail->Deprotection_Reaction Washing 4. Washing (DCM) Deprotection_Reaction->Washing

Caption: Workflow for on-resin Mtt group deprotection.

1. Resin Swelling:

  • Swell the peptidyl-resin in dichloromethane (DCM).

2. Deprotection Cocktail Preparation:

  • Prepare a solution of 1-2% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) as a scavenger in DCM.

3. Deprotection Reaction:

  • Treat the resin with the deprotection cocktail. The reaction time and number of repetitions should be optimized to ensure complete removal.

4. Washing:

  • Wash the resin thoroughly with DCM.

Signaling Pathways and Logical Relationships

The orthogonality of protecting groups is a fundamental principle in SPPS, allowing for the selective deprotection of specific functional groups without affecting others. This enables the synthesis of complex peptide structures.

Orthogonality_Concept cluster_Peptide Resin-Bound Peptide Peptide Fmoc-AA₁-...-AAₙ(PG₁)-...-Lys(PG_ortho)-...-Resin Fmoc_Removal Piperidine Fmoc_Removal->Peptide Removes Fmoc PG1_Removal e.g., TFA (for Boc/tBu) PG1_Removal->Peptide PG_ortho_Removal Specific Reagent (e.g., Hydrazine for Ivdde) PG_ortho_Removal->Peptide Removes PG_ortho

Caption: Concept of orthogonal protecting groups in solid-phase peptide synthesis.

Conclusion

This compound is an invaluable tool for the synthesis of complex peptides, particularly those requiring the construction of branches or the site-specific attachment of labels to a D-lysine residue. Its key advantage lies in the robust orthogonality of the Ivdde group, which is stable to the conditions used for both Fmoc and tBu-based protecting group removal. While alternatives such as Fmoc-D-Lys(Mtt)-OH offer milder deprotection conditions, the potential for premature removal and steric hindrance must be considered. The choice of the optimal D-lysine derivative will ultimately depend on the specific requirements of the target peptide and the overall synthetic strategy. This guide provides the necessary comparative data and protocols to enable researchers to make an informed decision for their specific application.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Fmoc-D-Lys(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Fmoc-D-Lys(Ivdde)-OH, a key reagent in peptide synthesis. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

While some safety data sheets (SDS) classify this compound as not hazardous, other sources indicate potential risks, including harm if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation[1][2]. Therefore, treating this compound as potentially hazardous is a prudent measure to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure to chemical hazards. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for powdered chemicals.[3][4][5]

Protection Type Specific PPE Purpose Material/Standard
Eye and Face Protection Safety Glasses with Side Shields or GogglesProtects eyes from dust particles and splashes.ANSI Z87.1 certified
Face ShieldRecommended when there is a significant risk of splashing, particularly when handling solutions.-
Hand Protection Disposable Nitrile GlovesProtects skin from direct contact with the chemical. Nitrile offers good resistance to a range of chemicals.ASTM D6319
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.-
Respiratory Protection N95 Respirator or use of a Fume HoodRecommended when handling the powder outside of a ventilated enclosure to prevent inhalation of fine particles.NIOSH-approved

Operational Plan: Step-by-Step Handling Protocol

Following a standardized procedure for handling this compound minimizes the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Ensure the container is tightly sealed.

2. Weighing and Preparation of Solutions:

  • All weighing and handling of the solid powder should be conducted in a chemical fume hood or a ventilated enclosure to minimize inhalation risk.

  • Use dedicated spatulas and weighing paper.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

3. Use in Peptide Synthesis:

  • The use of Fmoc-protected amino acids is a fundamental part of solid-phase peptide synthesis (SPPS).

  • The Fmoc group is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in dimethylformamide (DMF).

  • All steps involving the addition of reagents and washing of the resin should be performed in a well-ventilated area, preferably within a fume hood.

4. Spills and Cleanup:

  • In case of a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.

  • Clean the spill area with an appropriate solvent and decontaminate surfaces.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

  • Solid Waste: Unused or expired this compound, as well as contaminated consumables (e.g., gloves, weighing paper), should be collected in a clearly labeled, sealed, and chemically compatible container for hazardous waste.

  • Liquid Waste: Solvents and solutions containing this compound or its byproducts (e.g., piperidine/DMF waste from Fmoc deprotection) must be collected in a labeled hazardous waste container.

  • All chemical waste must be disposed of through your institution's hazardous waste management program. Do not discharge into drains or the environment.

Experimental Workflow

The following diagram illustrates the general workflow for handling this compound in a laboratory setting.

Handling Workflow for this compound receiving Receiving and Inspection storage Secure Storage receiving->storage ppe Don Appropriate PPE storage->ppe weighing Weighing in Fume Hood ppe->weighing dissolution Dissolution weighing->dissolution synthesis Use in Synthesis dissolution->synthesis waste_collection Waste Collection synthesis->waste_collection decontamination Decontamination of Workspace synthesis->decontamination disposal Hazardous Waste Disposal waste_collection->disposal decontamination->ppe Doff PPE

Caption: General laboratory workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.